3-Nitropropanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207350 | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58657-26-4 | |
| Record name | Propanal, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitropropanal (CAS number 58657-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitropropanal is a reactive aldehyde and a key intermediate in the metabolic pathway of nitro-aliphatic compounds found in various plants and fungi. While not as extensively studied as its oxidized metabolite, 3-nitropropionic acid (3-NPA), this compound holds significant interest due to its position as a direct precursor to this potent mitochondrial toxin. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, biochemical context, and the well-established mechanism of toxicity associated with its metabolic product, 3-NPA. Detailed experimental protocols and conceptual diagrams are provided to support researchers in the fields of toxicology, neurodegenerative disease, and drug development.
Introduction: The Significance of this compound
This compound (C₃H₅NO₃) is an aliphatic nitro compound that serves as a critical link in the biotransformation of naturally occurring nitrotoxins.[1] It is primarily recognized as the intermediate in the oxidation of 3-nitropropanol (3-NPOH) to the highly toxic 3-nitropropionic acid (3-NPA).[2][3] The toxicity of 3-NPA is of considerable interest as it is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[4][5] This inhibition leads to cellular energy depletion and oxidative stress, providing a valuable chemical model for studying neurodegenerative conditions such as Huntington's disease.[6][7] Understanding the chemistry and biology of this compound is therefore essential for researchers investigating the toxicology of nitro-compounds and the mechanisms of mitochondrial dysfunction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are primarily predicted values based on its chemical structure.
| Property | Value | Source |
| CAS Number | 58657-26-4 | [8] |
| Molecular Formula | C₃H₅NO₃ | [8] |
| Molecular Weight | 103.08 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Boiling Point | 202.6 ± 23.0 °C (Predicted) | [9] |
| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 7.59 ± 0.29 (Predicted) | [9] |
| SMILES | C(C[O-])C=O | [8] |
Synthesis of this compound
This compound can be synthesized through the nitration of acrolein.[6] This process serves as a key step in the overall synthesis of 3-NPA and its derivatives for research purposes.[6][7]
Conceptual Synthesis Workflow
Caption: Synthesis of this compound from Acrolein.
Biochemical Context and Metabolic Fate
This compound is a transient but crucial intermediate in the metabolic activation of 3-nitropropanol to the ultimate toxicant, 3-nitropropionic acid.[1] This biotransformation is a critical aspect of the toxicology of nitro-compounds found in certain forage plants.[2][3]
Metabolic Pathway
The in-vivo conversion of 3-nitropropanol involves a two-step oxidation process, primarily occurring in the liver.
-
Oxidation of 3-Nitropropanol: 3-Nitropropanol is oxidized to this compound. This reaction is catalyzed by enzymes such as horse liver alcohol dehydrogenase.[1]
-
Oxidation of this compound: this compound is subsequently oxidized to 3-nitropropionic acid.[6][7]
Caption: Metabolic activation of 3-Nitropropanol.
Mechanism of Toxicity: The Role of 3-Nitropropionic Acid
The primary toxicological relevance of this compound lies in its rapid conversion to 3-NPA.[5] 3-NPA is a suicide inhibitor of succinate dehydrogenase (SDH), a critical enzyme of the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2][4][10]
Signaling Pathway of 3-NPA Induced Cellular Dysfunction
The irreversible inhibition of SDH by 3-NPA triggers a cascade of detrimental cellular events:
-
Inhibition of Cellular Respiration: The blockage of the Krebs cycle and electron transport chain leads to a severe depletion of ATP.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction results in the leakage of electrons and the formation of damaging free radicals, leading to oxidative stress.[4][5]
-
Excitotoxicity: The cellular energy deficit makes neurons more susceptible to glutamate-induced excitotoxicity.[5]
-
Apoptosis and Necrosis: The culmination of these insults leads to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[5]
Caption: Mechanism of 3-NPA induced neurotoxicity.
Analytical Methodologies
The quantification of this compound can be challenging due to its reactivity. Analytical methods are often focused on the more stable and toxicologically significant metabolites, 3-nitropropanol and 3-nitropropionic acid. High-performance liquid chromatography (HPLC) is a commonly employed technique.[11][12]
Experimental Protocol: HPLC-based Quantification of 3-NPA and 3-NPOH
This protocol is adapted from methods used for the analysis of 3-NPA and 3-NPOH in biological matrices and plant extracts.[11][12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.[11]
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS/MS for higher sensitivity and specificity.[11]
Procedure:
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation step using a solvent like acetonitrile, followed by centrifugation.
-
For plant material, perform an extraction with a suitable solvent system (e.g., methanol/water), followed by filtration.
-
-
Standard Curve Generation: Prepare a series of standard solutions of 3-NPA and 3-NPOH of known concentrations in the mobile phase to create a calibration curve.
-
Injection: Inject a fixed volume of the prepared sample and standards onto the HPLC system.
-
Data Analysis: Quantify the amount of 3-NPA and 3-NPOH in the sample by comparing their peak areas or signal intensities to the calibration curve.
Research Applications and Future Directions
While this compound is primarily viewed as a metabolic intermediate, its role in the synthesis of 3-NPA derivatives makes it a compound of interest for researchers developing tools to study mitochondrial dysfunction and neurodegeneration.[6] Future research could focus on:
-
Developing sensitive and specific analytical methods for the direct quantification of this compound in biological systems.
-
Investigating the direct biological effects of this compound, independent of its conversion to 3-NPA.
-
Exploring the potential of this compound as a reactive handle for the development of chemical probes to study cellular processes.
Conclusion
This compound is a chemically reactive and biologically significant molecule that sits at the crossroads of the metabolism of naturally occurring nitrotoxins. Its rapid conversion to the potent mitochondrial toxin 3-nitropropionic acid underscores its importance in the field of toxicology. A thorough understanding of the properties and reactivity of this compound is crucial for researchers investigating the mechanisms of mitochondrial dysfunction and for the development of potential therapeutic strategies for related neurodegenerative diseases.
References
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Progress on 3-Nitropropionic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
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3-Nitropropionic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthetic procedures for the synthesis of 3-nitropropanoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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This compound | C3H5NO3 | CID 6453675. (n.d.). PubChem. Retrieved from [Link]
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(PDF) 3-Nitropropionic Acid and Similar Nitrotoxins. (n.d.). ResearchGate. Retrieved from [Link]
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3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. (n.d.). PubMed Central. Retrieved from [Link]
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Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. (n.d.). PubMed. Retrieved from [Link]
-
Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock. (n.d.). ACS Publications. Retrieved from [Link]
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3-Nitro-1-propanol | C3H7NO3 | CID 32832. (n.d.). PubChem. Retrieved from [Link]
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3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. (n.d.). PubMed. Retrieved from [Link]
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Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. (2022). PubMed Central. Retrieved from [Link]
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3-Nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: Antagonism by L-carnitine. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Nitropropanol Homologues. (n.d.). ResearchGate. Retrieved from [Link]
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The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. (n.d.). Europe PMC. Retrieved from [Link]
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An In-depth Technical Guide to 3-Nitropropanal: Synthesis, Reactivity, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 3-Nitropropanal, a pivotal aliphatic nitro compound. While its direct therapeutic applications are not extensively documented, its significance lies in its role as a versatile synthetic intermediate and its metabolic relationship to the potent mitochondrial toxin, 3-nitropropionic acid (3-NPA). This document delves into the chemical and physical properties of this compound, detailed synthetic protocols, its chemical reactivity, and its toxicological implications, particularly in the context of drug development and neuroscience research. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this important molecule.
Introduction
This compound (C₃H₅NO₃) is a bifunctional organic molecule containing both a nitro group and an aldehyde functional group. Its molecular weight is 103.08 g/mol .[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. However, its primary significance in the biomedical field is as the immediate precursor to 3-nitropropionic acid (3-NPA), a well-known and extensively studied neurotoxin.[2] Understanding the properties and reactivity of this compound is therefore crucial for researchers studying the mechanisms of neurodegeneration induced by 3-NPA, as well as for those exploring the synthetic utility of nitro compounds in medicinal chemistry.
Nitro compounds, in general, represent a diverse class of molecules with a wide array of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[3][4] The electron-withdrawing nature of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While the nitro group can be a pharmacophore, it is also often considered a toxicophore, necessitating a thorough understanding of its metabolic fate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₃ | [1] |
| Molecular Weight | 103.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 58657-26-4 | [1] |
| Boiling Point (Predicted) | 202.6 ± 23.0 °C | |
| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |
| pKa (Predicted) | 7.59 ± 0.29 |
Synthesis of this compound
The primary and most referenced method for the synthesis of this compound is through the Michael addition of a nitrite source to acrolein. This reaction leverages the electrophilic nature of the α,β-unsaturated aldehyde, acrolein.
Synthesis from Acrolein: A Step-by-Step Protocol
This protocol is based on established synthetic routes for the preparation of 3-nitropropanoic acid, for which this compound is a key intermediate.[2]
Materials:
-
Acrolein
-
Sodium nitrite (NaNO₂)
-
Phthalic acid
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite and phthalic acid in water. Cool the solution in an ice bath.
-
Addition of Acrolein: Slowly add acrolein to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The slow addition and cooling are critical to control the exothermic reaction and prevent polymerization of acrolein.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, followed by stirring at room temperature overnight to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. The ether extracts will contain the this compound.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Caption: Synthesis of this compound from Acrolein.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its two functional groups: the aldehyde and the nitro group. This dual functionality makes it a versatile intermediate in organic synthesis.
Oxidation to 3-Nitropropionic Acid (3-NPA)
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-nitropropionic acid. This transformation is of significant biological interest as 3-NPA is a potent and irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or other suitable solvent
-
Dilute sulfuric acid
-
Sodium bisulfite
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetone in a round-bottom flask and cool in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess permanganate by adding a solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidification and Extraction: Acidify the mixture with dilute sulfuric acid and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-nitropropionic acid.
Reduction to 3-Nitropropanol
The aldehyde can be selectively reduced to a primary alcohol to form 3-Nitropropanol using mild reducing agents like sodium borohydride.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing a route to 3-aminopropanal or, if the aldehyde is protected or reduced first, 3-aminopropanol. This transformation opens up possibilities for the synthesis of various nitrogen-containing compounds.
Role as a Building Block in Drug Discovery
While direct applications are limited, this compound serves as a valuable scaffold. The nitroalkane moiety can be used in various C-C bond-forming reactions, such as the Henry (nitroaldol) reaction, making it a useful building block for the synthesis of more complex bioactive molecules.[3] The ability to convert the nitro group into other functionalities further enhances its synthetic utility.
Caption: Key Reactions of this compound.
Biological Significance and Toxicology
The primary toxicological relevance of this compound stems from its in vivo oxidation to 3-NPA.
Metabolic Conversion to 3-NPA
In biological systems, this compound is an intermediate in the metabolic conversion of 3-Nitropropanol to 3-NPA, a process catalyzed by alcohol and aldehyde dehydrogenases.
Mechanism of 3-NPA Toxicity
3-NPA exerts its toxic effects by irreversibly inhibiting succinate dehydrogenase, a key enzyme in both the Krebs cycle and the electron transport chain. This inhibition leads to:
-
ATP Depletion: Disruption of cellular energy production.
-
Excitotoxicity: Increased levels of extracellular glutamate.
-
Oxidative Stress: Generation of reactive oxygen species (ROS).
These cellular events ultimately lead to neuronal cell death, and 3-NPA is widely used as a chemical model to induce Huntington's disease-like symptoms in animal models.
Caption: Metabolic activation and toxicity pathway.
Analytical Methods
The analysis of this compound is often performed in conjunction with its alcohol and acid analogs.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method for the quantification of this compound and related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound, particularly after derivatization to improve its volatility and thermal stability.
Safety and Handling
Given its relationship to toxic compounds and its own reactive nature, this compound should be handled with appropriate safety precautions. The safety data for the closely related 3-Nitropropanol indicates that it can be toxic if swallowed and may cause skin and eye irritation.[5] Similar precautions should be taken for this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound is a molecule of significant interest due to its dual nature as a versatile synthetic intermediate and a key player in the toxicology of 3-nitropropionic acid. A thorough understanding of its synthesis, reactivity, and metabolic fate is essential for researchers in organic synthesis, medicinal chemistry, and neurotoxicology. While not a therapeutic agent itself, its role as a building block and its connection to a major neurotoxin underscore its importance in the broader landscape of chemical and biomedical research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. In Frontiers in Chemistry. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]
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ResearchGate. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Natural Occurrence of Aliphatic Nitro Compounds in Plants: The Central Role of 3-Nitropropanoic Acid and the Putative Involvement of 3-Nitropropanal
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, toxicology, and analysis of aliphatic nitro compounds in the plant kingdom, with a primary focus on the well-documented neurotoxin, 3-nitropropionic acid (3-NPA). While direct evidence for the accumulation of 3-nitropropanal in plants is scarce, this guide posits its likely role as a transient, yet crucial, intermediate in the biosynthesis of 3-NPA and its alcohol counterpart, 3-nitropropanol (3-NPOH). We will delve into the molecular mechanisms of 3-NPA toxicity, its ecological significance as a plant defense compound, and its utility as a tool in modeling neurodegenerative diseases. Furthermore, this guide presents detailed, field-proven methodologies for the extraction and quantification of these toxins from plant matrices, providing a valuable resource for researchers in toxicology, natural product chemistry, and drug discovery.
Introduction: The Enigmatic Presence of Aliphatic Nitro Compounds in Flora
The plant kingdom is a vast repository of secondary metabolites, many of which possess potent biological activities. Among these are the aliphatic nitro compounds, a class of toxins whose presence has been documented in a diverse range of plant species and is often associated with significant toxicity to herbivores. The most prominent and extensively studied of these is 3-nitropropionic acid (3-NPA), a powerful and irreversible inhibitor of mitochondrial respiration.[1][2]
3-NPA is frequently accompanied by its reduced form, 3-nitropropanol (3-NPOH), particularly in leguminous plants.[3][4] The biosynthesis of these compounds within plants is a subject of ongoing research, but it is widely hypothesized to proceed through a series of enzymatic steps. Central to this proposed pathway is the aldehyde intermediate, this compound. Although its high reactivity likely precludes its accumulation to easily detectable levels, its existence as a transient species is a biochemical necessity for the interconversion of the alcohol (3-NPOH) and the carboxylic acid (3-NPA). This guide, therefore, explores the world of these plant-derived nitro-toxins through the lens of the well-documented 3-NPA, while continually referencing the probable, yet elusive, role of this compound.
Occurrence and Distribution: A Toxin Primarily of the Legume Family
The production of 3-NPA and its derivatives is not ubiquitous in the plant kingdom but is notably concentrated within the family Fabaceae (Leguminosae).[5][6] Several genera within this family are well-documented producers of these toxins, which often serve as a chemical defense mechanism.[7][8] These compounds can be found in various parts of the plant, including the leaves, stems, and roots.[5][9]
In many instances, 3-NPA is not present in its free acid form but rather as a glucose ester or a glycoside of 3-nitropropanol, such as miserotoxin.[5][7] These conjugated forms are generally less toxic but can be readily hydrolyzed to release the active 3-NPA upon ingestion by animals, particularly in the rumen of livestock.[7][10]
| Plant Species | Family | Reported 3-NPA Concentration (dry weight) | Reference(s) |
| Securigera varia (Crown Vetch) | Fabaceae | 0.5–1.0 g/100 g | [5][11] |
| Astragalus species (Milk Vetch) | Fabaceae | Varies significantly by species | [9][12] |
| Indigofera species | Fabaceae | Toxin presence confirmed | [5][12] |
| Lotus species (Trefoil) | Fabaceae | Trace quantities to significant levels | [5][11] |
| Hippocrepis species | Fabaceae | Toxin presence confirmed | [5][9] |
| Scorpiurus species | Fabaceae | Toxin presence confirmed | [5][9] |
| Anthyllis vulneraria (Kidney Vetch) | Fabaceae | Typically low, but high-level occurrences noted | [5] |
| Hiptage madablota | Malpighiaceae | Toxin presence confirmed | [5] |
| Corynocarpus laevigatus | Corynocarpaceae | Toxin presence confirmed | [5] |
It is also noteworthy that some researchers propose that the 3-NPA found in these plants may, in fact, be produced by endophytic fungi living in a symbiotic relationship with the plant.[8] This hypothesis suggests that the plant may serve as an accumulator of the fungal-produced toxin.
The Biosynthetic Pathway and the Central Role of this compound
While the complete enzymatic pathway for 3-NPA biosynthesis in plants remains to be fully elucidated, a plausible route has been proposed. It is believed to start from primary metabolites and proceed through a series of oxidation and modification steps. The aldehyde, this compound, is a key hypothetical intermediate in this process.
Caption: Proposed biosynthetic pathway of 3-NPA in plants.
This proposed pathway highlights the central, albeit transient, role of this compound as the chemical nexus between the alcohol and carboxylic acid forms of the toxin. The interconversion between 3-NPOH and 3-NPAld, and the subsequent oxidation to 3-NPA, are likely mediated by dehydrogenase enzymes.
Mechanism of Toxicity: A Saboteur of Cellular Respiration
The toxicity of 3-NPA stems from its remarkable structural similarity to succinate, a key intermediate in the citric acid cycle. This similarity allows 3-NPA to act as a "suicide inhibitor" of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][6][13]
The mechanism proceeds as follows:
-
Succinate dehydrogenase binds to 3-NPA instead of its natural substrate, succinate.
-
The enzyme attempts to oxidize 3-NPA, leading to the formation of a highly reactive intermediate.
-
This intermediate covalently binds to a flavin cofactor within the enzyme's active site.[13]
-
This covalent modification results in the irreversible inactivation of the enzyme.
The downstream consequences of this inhibition are catastrophic for the cell, particularly for neurons which have high energy demands:
-
Disruption of the Citric Acid Cycle and Electron Transport Chain: The flow of electrons is halted, crippling the cell's primary energy-generating machinery.
-
ATP Depletion: The synthesis of adenosine triphosphate (ATP), the cell's energy currency, is severely reduced.[13][14]
-
Oxidative Stress: The dysfunctional mitochondria begin to leak electrons, leading to the formation of damaging reactive oxygen species (ROS).[14]
This cascade of events ultimately leads to cellular dysfunction and death, with a pronounced effect on the basal ganglia of the brain.[2] This specific neurotoxicity has led to the widespread use of 3-NPA in animal models to study the pathology of neurodegenerative conditions such as Huntington's disease.[1][15]
Caption: Mechanism of 3-NPA-induced neurotoxicity.
Analytical Methodologies: Detecting the Invisible Threat
The accurate detection and quantification of 3-NPA in plant tissues are critical for both toxicological assessment and phytochemical research. Methodologies have evolved from less specific colorimetric assays to highly sensitive and specific chromatographic techniques.[5][16] Modern high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[5][11]
Experimental Protocol: Quantification of 3-NPA in Plant Material via HPLC-MS/MS
This protocol is a self-validating system, incorporating an internal standard to account for matrix effects and variations in extraction efficiency.
1. Sample Preparation and Extraction: a. Lyophilize (freeze-dry) the plant material (e.g., leaves, stems) to a constant weight. b. Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill. c. Accurately weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. d. Add 1 mL of an extraction solvent (e.g., 80:20 methanol:water) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 3-NPA). e. Vortex the mixture vigorously for 1 minute. f. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. g. Centrifuge the sample at 14,000 x g for 10 minutes. h. Carefully transfer the supernatant to a new tube. For cleaner samples, pass the supernatant through a 0.22 µm syringe filter. i. The resulting extract is now ready for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis: a. Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[11] b. Chromatographic Separation:
- Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.[5]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute 3-NPA and separate it from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. c. Mass Spectrometry Detection:
- Ionization Mode: Negative ESI is preferred for detecting the deprotonated [M-H]⁻ ion of 3-NPA.
- Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
- MRM Transitions: Monitor the transition from the precursor ion of 3-NPA to a specific product ion, and a similar transition for the internal standard. This provides high specificity and selectivity. d. Quantification:
- Generate a calibration curve using standards of known 3-NPA concentrations.
- Calculate the ratio of the peak area of the 3-NPA to the peak area of the internal standard.
- Determine the concentration of 3-NPA in the sample by interpolating this ratio on the calibration curve.
A [label="Plant Tissue Sampling"];
B [label="Lyophilization & Grinding"];
C [label="Extraction with\nInternal Standard"];
D [label="Centrifugation & Filtration"];
E [label="HPLC Separation"];
F [label="ESI-MS/MS Detection"];
G [label="Data Analysis &\nQuantification"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for 3-NPA analysis in plant tissues.
Conclusion and Future Perspectives
3-Nitropropionic acid stands as a significant and potent neurotoxin naturally occurring in a specific subset of the plant kingdom, primarily within the Fabaceae family. Its mechanism of action, the irreversible inhibition of succinate dehydrogenase, is well-characterized and provides a powerful tool for studying mitochondrial dysfunction and neurodegeneration. While its biosynthetic precursor, this compound, has not been isolated as a stable product from plants, its role as a key intermediate is strongly supported by biochemical principles.
Future research should be directed towards several key areas:
-
Elucidation of the Biosynthetic Pathway: The use of modern transcriptomic and metabolomic techniques could identify the specific genes and enzymes responsible for 3-NPA synthesis in plants. This would definitively confirm or refute the role of this compound.
-
Role of Endophytes: Further investigation is needed to clarify the contribution of endophytic fungi to the accumulation of 3-NPA in host plants.
-
Therapeutic Applications: A deeper understanding of 3-NPA's toxicodynamics can aid in the development of novel therapeutic strategies for diseases involving mitochondrial impairment.
This guide has provided a framework for understanding the occurrence, activity, and analysis of these fascinating natural toxins, laying the groundwork for future scientific inquiry.
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Takács, O., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Phytochemical Analysis, 33(8), 1205-1213. [Link][5][11]
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Giammona, D. A., & Carr, G. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB Life, 65(10), 832-839. [Link][7]
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Salem, M. A. (2017). An investigation of the occurrence of 3-Nitroprpoionic acid in some Leguminosae plants in the south east of Libya. ResearchGate. [Link][9]
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Chomcheon, P., et al. (2005). 3-Nitropropionic Acid (3-NPA), a Potent Antimycobacterial Agent from Endophytic Fungi: Is 3-NPA in Some Plants Produced by Endophytes? ResearchGate. [Link][8]
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Ludolph, A. C., et al. (1991). 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin. Canadian Journal of Neurological Sciences, 18(4), 492-498. [Link][2]
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Majak, W., & Pass, M. A. (2005). Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock. Journal of Agricultural and Food Chemistry, 53(19), 7435-7441. [Link][12]
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Singh, S., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. PubMed, 13(2), 163. [Link][14]
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Anderson, R. C., & Rasmussen, M. A. (1993). Metabolism of the plant toxins nitropropionic acid and nitropropanol by ruminal microorganisms. Applied and Environmental Microbiology, 59(9), 3058-3063. [Link][3]
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An In-depth Technical Guide to the Toxicological Profile of 3-Nitropropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitropropanal is an aliphatic nitro compound that holds toxicological significance primarily as a metabolic precursor to the potent mitochondrial toxin, 3-nitropropionic acid (3-NPA). While not as extensively studied as its oxidized metabolite, the toxicological profile of this compound is intrinsically linked to its biotransformation into 3-NPA. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, the mechanism of toxicity of its active metabolite, and the resulting pathophysiological consequences. This document is intended to serve as a technical resource for professionals in toxicology, pharmacology, and drug development.
Metabolic Activation: The Gateway to Toxicity
The toxicity of this compound is not inherent to the molecule itself but is realized upon its metabolic conversion. In biological systems, this compound is readily oxidized to 3-nitropropionic acid (3-NPA) by aldehyde dehydrogenase. This metabolic activation is a critical event, as 3-NPA is a well-characterized and potent toxin.
This rapid conversion means that exposure to this compound leads to the same toxicological outcomes as direct exposure to 3-NPA. Therefore, understanding the toxicological profile of this compound necessitates a deep dive into the mechanisms of 3-NPA toxicity.
The Toxicological Profile of 3-Nitropropionic Acid (3-NPA)
3-NPA is a naturally occurring mycotoxin produced by various fungi, particularly of the Aspergillus and Arthrinium genera, and is also found in certain leguminous plants.[1][2] It has been implicated in numerous cases of poisoning in both humans and livestock, often through the consumption of contaminated food sources like moldy sugarcane.[1][3][4]
Mechanism of Action: A Potent Mitochondrial Toxin
The primary mechanism of 3-NPA's toxicity is the irreversible inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain (Complex II).[1][5][6] This inhibition occurs through a "suicide" mechanism where 3-NPA, structurally similar to the enzyme's natural substrate succinate, binds to the active site and permanently inactivates the enzyme.[5][6]
The inhibition of SDH has profound and detrimental effects on cellular metabolism:
-
Disruption of the Citric Acid Cycle: The conversion of succinate to fumarate is blocked, leading to a halt in the citric acid cycle.
-
Impaired Cellular Respiration: As a component of the electron transport chain, the inactivation of SDH disrupts the flow of electrons, leading to a severe reduction in ATP synthesis.[3][6]
-
Energy Depletion: The compromised ATP production results in a cellular energy crisis, which is particularly damaging to tissues with high energy demands, such as the brain and heart.[3][6][7]
-
Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), causing significant oxidative stress.[6]
Pathophysiological Consequences
The cellular damage initiated by 3-NPA manifests in a range of clinical signs and symptoms. Mild cases of poisoning may present with nausea, vomiting, and abdominal pain.[5][8] However, severe intoxication can lead to devastating neurological and cardiac effects.
Neurotoxicity: The central nervous system is a primary target of 3-NPA toxicity. The striatum, a region of the brain crucial for motor control, is particularly vulnerable.[1][9] The neurodegeneration observed in 3-NPA poisoning bears a striking resemblance to that seen in Huntington's disease, making 3-NPA a valuable tool in experimental models of this neurodegenerative disorder.[1][3][9] Symptoms can include dystonia (involuntary muscle contractions), encephalopathy, coma, and in severe cases, death.[4][8]
Cardiotoxicity: Recent studies have highlighted the significant cardiotoxic effects of 3-NPA.[3][7] The toxin can cause diffuse swelling of cardiomyocytes, coagulative contraction band necrosis, and in chronic exposures, atrial thrombosis and cardiac mineralization.[3][7] This cardiac damage is a direct consequence of SDH inhibition in heart mitochondria and is a major contributor to the mortality associated with 3-NPA poisoning.[3][7]
Methemoglobinemia: The nitro group of 3-NPA and its metabolites can lead to the oxidation of hemoglobin to methemoglobin, a form that is unable to bind and transport oxygen effectively.[10] This condition, known as methemoglobinemia, results in a bluish discoloration of the skin (cyanosis) and can cause oxygen starvation (anoxia) in tissues.[10]
Clinical and Veterinary Significance
Poisoning with 3-NPA, and by extension this compound, is a serious health concern. Outbreaks in humans have been linked to the consumption of moldy sugarcane in China, resulting in significant morbidity and mortality.[1][11] In livestock, poisoning can occur from the ingestion of forages containing 3-nitropropanol or 3-NPA, such as certain species of Astragalus (milkvetch).[12][13] In ruminants, the microbial population of the rumen can play a role in both the release of the free toxins from their glycoside forms and in their detoxification.[12][14]
Analytical Methodologies
The detection and quantification of this compound and its metabolites are crucial for diagnosing poisoning and for research purposes. Due to the rapid conversion of this compound to 3-NPA, analytical methods typically focus on the detection of 3-NPA in biological samples such as plasma, urine, and cerebrospinal fluid.[8][15]
High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and determination of 3-NPA and its precursor, 3-nitropropanol.[15][16] More advanced methods, such as liquid chromatography-mass spectrometry (LC-MS), offer higher sensitivity and specificity, enabling comprehensive metabolomics studies to map the metabolic impacts of 3-NPA intoxication.[8][11]
Experimental Protocols
Quantification of 3-Nitropropionic Acid in Plasma by HPLC
This protocol provides a general framework for the analysis of 3-NPA in plasma samples.
1. Sample Preparation:
- To 1 mL of plasma, add a suitable internal standard.
- Precipitate proteins by adding 2 mL of ice-cold acetonitrile.
- Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (e.g., 95:5 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).
3. Quantification:
- Construct a calibration curve using standard solutions of 3-NPA of known concentrations.
- Calculate the concentration of 3-NPA in the plasma sample by comparing its peak area to the calibration curve.
Visualizations
Metabolic Pathway of this compound to 3-Nitropropionic Acid
Caption: Metabolic oxidation of this compound to 3-Nitropropionic Acid.
Experimental Workflow for 3-NPA Analysis
Caption: Workflow for the analysis of 3-NPA in plasma by HPLC.
Conclusion
The toxicological profile of this compound is defined by its rapid metabolic conversion to the potent mitochondrial toxin, 3-nitropropionic acid. The irreversible inhibition of succinate dehydrogenase by 3-NPA triggers a cascade of detrimental cellular events, including energy depletion and oxidative stress, leading to significant neurotoxicity and cardiotoxicity. A thorough understanding of this metabolic activation and the subsequent molecular mechanisms of toxicity is essential for the diagnosis and management of poisonings, as well as for the utilization of 3-NPA as a tool in neurodegenerative disease research.
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The Crucial Hub: 3-Nitropropanal as a Biosynthetic Intermediate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Nitropropanal, a reactive aldehyde, sits at a critical junction in the biosynthesis of the potent neurotoxin 3-nitropropionic acid (3-NPA). While the end product, 3-NPA, has been extensively studied for its role in human and animal toxicity and as a model for neurodegenerative diseases, the intricate enzymatic steps leading to its formation, particularly the role of this compound, are less understood. This guide provides an in-depth exploration of the current understanding and plausible pathways involving this compound as a key biosynthetic intermediate. We will delve into the enzymatic logic, potential molecular players, and the toxicological implications, offering a vital resource for researchers in natural product biosynthesis, toxicology, and drug development.
Introduction: The Significance of Aliphatic Nitro Compounds
Aliphatic nitro compounds, while relatively rare in primary metabolism, are significant players in the realm of secondary metabolites, exhibiting a wide array of biological activities.[1] Among these, 3-nitropropionic acid (3-NPA) stands out due to its potent toxicity.[2] Found in a variety of plants, particularly in the Fabaceae family, and numerous fungal species, 3-NPA is a suicide inactivator of the mitochondrial enzyme succinate dehydrogenase, a key component of the citric acid cycle and the electron transport chain.[3][4] This irreversible inhibition leads to cellular energy depletion and has been implicated in human and livestock poisoning.[5] Understanding the biosynthesis of 3-NPA is paramount for developing strategies to mitigate its toxicity and for harnessing the bioactivity of related nitro compounds for therapeutic purposes. Central to this biosynthetic puzzle is the elusive intermediate, this compound.
The Putative Biosynthetic Pathway of 3-Nitropropionic Acid: A Central Role for this compound
While the complete biosynthetic pathway of 3-NPA in plants and fungi is not yet fully elucidated, a plausible route can be constructed based on known biochemical transformations and synthetic chemistry approaches.[6] This proposed pathway positions this compound as a key, albeit transient, intermediate.
Formation of this compound: The Nitration Event
The introduction of the nitro group onto a three-carbon backbone is the defining step in this pathway. In synthetic organic chemistry, this compound can be formed from the nitration of acrolein.[6] In a biological context, the enzymatic equivalent of this reaction is likely to involve a specialized enzyme capable of nitrogen oxidation.
One proposed mechanism involves the action of a nitroalkane synthase or a related N-oxygenase .[7] These enzymes could potentially catalyze the oxidation of an amino group from a precursor like β-alanine. The biosynthesis of some nitroaromatic compounds is known to proceed through the direct oxidation of amino groups by specialized amine-oxygenases.[7]
Caption: Proposed biosynthetic pathway of 3-Nitropropionic Acid highlighting the central role of this compound.
Oxidation to 3-Nitropropionic Acid: The Role of Aldehyde Dehydrogenase
Once formed, the highly reactive this compound is poised for oxidation to the more stable carboxylic acid, 3-NPA. This transformation is likely catalyzed by an aldehyde dehydrogenase (ALDH) .[8] The ALDH superfamily of enzymes is responsible for the oxidation of a wide variety of endogenous and exogenous aldehydes.[9] While a specific ALDH with a high affinity for this compound has not yet been isolated from a 3-NPA-producing organism, the existence of ALDHs with specificity for structurally similar molecules, such as 3-hydroxypropionaldehyde, strongly supports this hypothesis.[10][11]
The kinetic properties of such an enzyme would be critical in preventing the accumulation of the potentially toxic this compound and efficiently channeling the metabolic flux towards 3-NPA.
Enzymology: The Key Molecular Players
The identification and characterization of the enzymes responsible for the formation and conversion of this compound are crucial for a complete understanding of 3-NPA biosynthesis.
Putative Nitroalkane Synthase
-
Function: Catalyzes the introduction of the nitro group.
-
Potential Enzyme Classes: N-oxygenases, flavin-dependent monooxygenases.
-
Cofactors: Likely requires molecular oxygen and a reducing equivalent such as NADPH or NADH.[3]
-
Challenges in Identification: These enzymes can be membrane-bound and difficult to purify. Their substrates may also be transient and difficult to identify.
Aldehyde Dehydrogenase (ALDH)
-
Function: Catalyzes the NAD(P)+-dependent oxidation of this compound to 3-NPA.
-
Potential Enzyme Classes: Belongs to the large and diverse ALDH superfamily.
-
Cofactors: Typically utilizes NAD+ or NADP+ as an electron acceptor.[8]
-
Substrate Specificity: The key to identifying the relevant ALDH is to demonstrate its substrate preference for this compound over other cellular aldehydes.
Experimental Protocols: A Guide to Unraveling the Pathway
For researchers aiming to investigate the role of this compound as a biosynthetic intermediate, a multi-faceted experimental approach is required.
Detection and Quantification of this compound
Due to its reactive nature, the direct detection of this compound in biological samples is challenging. Indirect methods are often employed.
Protocol: Derivatization followed by HPLC or GC-MS Analysis
-
Sample Preparation: Homogenize plant or fungal tissue in a suitable buffer at 4°C to minimize enzymatic activity.
-
Derivatization: React the cell extract with a derivatizing agent that specifically targets aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH). This forms a stable hydrazone derivative.
-
Extraction: Extract the derivatized product using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted derivative by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Caption: Experimental workflow for the detection of this compound.
Enzyme Isolation and Characterization
The purification of the enzymes involved in this compound metabolism is essential to confirm their role and to study their kinetic properties.
Protocol: General Strategy for Enzyme Purification
-
Crude Extract Preparation: Disrupt cells (e.g., by sonication or French press) and centrifuge to obtain a cell-free extract.
-
Ammonium Sulfate Precipitation: Fractionally precipitate proteins using increasing concentrations of ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Separate proteins based on their net charge.
-
Size-Exclusion Chromatography: Separate proteins based on their molecular size.
-
Affinity Chromatography: Use a ligand specific for the enzyme of interest (e.g., a substrate analog) to achieve high purification.
-
-
Purity Assessment: Analyze the purity of the enzyme at each step using SDS-PAGE.
-
Activity Assay: Develop a specific assay to measure the enzymatic activity throughout the purification process. For an ALDH, this could involve monitoring the production of NADH at 340 nm.
Toxicological Implications and Drug Development Perspectives
The transient nature of this compound does not diminish its potential toxicological significance. As a reactive aldehyde, it could contribute to cellular damage through the formation of adducts with proteins and nucleic acids.
From a drug development perspective, the enzymes in the 3-NPA biosynthetic pathway represent potential targets.
| Enzyme Target | Therapeutic Strategy | Potential Application |
| Nitroalkane Synthase | Inhibition | Reduce the production of 3-NPA in crops, thereby enhancing food safety. |
| Aldehyde Dehydrogenase | Inhibition | Prevent the formation of the toxic end-product, 3-NPA. |
| Nitronate Monooxygenase | Activation/Bioremediation | Enhance the detoxification of 3-NPA in contaminated environments or as a potential therapeutic approach. |
Table 1: Potential therapeutic strategies targeting enzymes in the 3-NPA biosynthetic pathway.
The development of specific inhibitors for these enzymes could lead to novel fungicides or agents to protect livestock from 3-NPA poisoning. Furthermore, understanding the biosynthesis of this simple nitro compound could provide insights into the construction of more complex bioactive nitro-containing natural products.
Conclusion and Future Directions
This compound, though a fleeting intermediate, is a linchpin in the biosynthesis of the formidable toxin, 3-nitropropionic acid. While significant progress has been made in understanding the toxicology of 3-NPA, the enzymatic machinery that constructs it remains a fertile ground for discovery. Future research should focus on the definitive identification and characterization of the nitroalkane synthase and the specific aldehyde dehydrogenase involved in this pathway. The application of modern techniques in genomics, proteomics, and metabolomics will be instrumental in identifying the corresponding genes and enzymes in 3-NPA-producing organisms. A complete understanding of the role of this compound will not only shed light on a fascinating corner of secondary metabolism but also open new avenues for addressing the challenges posed by this potent natural toxin.
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Liu, P., Zhang, J., Li, Y., & Ye, B. (2015). 3-Hydroxypropionaldehyde-specific aldehyde dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production in Klebsiella pneumoniae. Journal of industrial microbiology & biotechnology, 42(3), 365–373. [Link]
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Francis, K., Smitherman, C., Coquia, S., Nishino, S. F., & Spain, J. C. (2013). Growth of Bacteria on 3-Nitropropionic Acid as a Sole Source of Carbon, Nitrogen, and Energy. Applied and environmental microbiology, 79(22), 7062–7069. [Link]
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Zhang, M., Li, X., & Wang, M. (2023). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 28(15), 5849. [Link]
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Roy, S., & Sannigrahi, A. (2015). Different specificities of two aldehyde dehydrogenases from Saccharomyces cerevisiae var. boulardii. Bioscience reports, 35(6), e00276. [Link]
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Hayes, M. A., Skelly, L. E., & Hynson, R. M. (2020). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in molecular biosciences, 7, 611263. [Link]
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Brouillet, E., & Beal, M. F. (2012). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Journal of Huntington's disease, 1(1), 19–33. [Link]
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Carradori, S., & Petzer, J. P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3639. [Link]
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Physical and chemical properties of 3-nitro-propionaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropropionaldehyde
Abstract
3-Nitropropionaldehyde, also known as 3-nitropropanal, is a bifunctional organic compound featuring both an aldehyde and a nitro group. This unique combination of reactive sites makes it a molecule of significant interest for synthetic chemists, though it is not as extensively characterized in the literature as its aromatic counterpart, 3-nitrobenzaldehyde. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-nitropropionaldehyde. We will delve into its molecular structure, spectroscopic signature, chemical reactivity, plausible synthetic routes, and its potential, albeit cautious, applications in research and development. Special emphasis is placed on its inferred toxicological profile, which is critical for safe handling and application. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may consider using this versatile but potentially hazardous chemical building block.
Molecular Identity and Structure
3-Nitropropionaldehyde is an aliphatic nitroaldehyde. Its fundamental identifiers and structural details are crucial for its unambiguous identification in a laboratory or research setting. The core data for this compound is consolidated from computational chemistry databases.[1]
| Parameter | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-nitro-propionaldehyde, Propanal, 3-nitro- | [1] |
| CAS Number | 58657-26-4 | [1] |
| Molecular Formula | C₃H₅NO₃ | [1] |
| Molecular Weight | 103.08 g/mol | [1] |
| Canonical SMILES | C(C[O-])C=O | [1] |
| InChI | InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | [1] |
| InChIKey | ZDNMMFBOBJVNPU-UHFFFAOYSA-N | [1] |
Structure:
Caption: 2D structure of 3-nitropropionaldehyde.
Physical Properties
Experimental data on the physical properties of 3-nitropropionaldehyde are scarce in peer-reviewed literature. The data presented below are computationally predicted and provide an estimate of the compound's characteristics. Based on its low molecular weight and functional groups, it is expected to be a liquid or a low-melting-point solid at standard temperature and pressure.
| Property | Predicted Value | Source |
| XLogP3 | -0.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Polar Surface Area | 62.9 Ų | [1] |
The negative XLogP3 value suggests that the compound is likely hydrophilic and possesses some solubility in water and polar organic solvents.[1]
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |
|---|---|---|---|
| -CH O | 9.5 - 10.0 | Triplet (t) | Coupling to adjacent CH₂ |
| O₂N-CH ₂- | 4.5 - 4.8 | Triplet (t) | Coupling to adjacent CH₂ |
| -CH₂-CH ₂-CHO | 2.8 - 3.2 | Triplet of Triplets (tt) | Coupling to both adjacent CH₂ and CHO |
¹³C NMR Spectroscopy (Carbon NMR)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C HO | 195 - 205 |
| O₂N-C H₂- | 70 - 80 |
| -C H₂-CH₂-CHO | 40 - 50 |
IR Spectroscopy (Infrared)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong |
| N-O asymmetric stretch (nitro) | 1540 - 1560 | Strong |
| N-O symmetric stretch (nitro) | 1370 - 1390 | Strong |
Mass Spectrometry (MS)
| Parameter | Predicted Value |
|---|---|
| Molecular Ion (M⁺) | m/z = 103 |
| Key Fragmentation Peaks | m/z = 74 ([M-CHO]⁺), m/z = 57 ([M-NO₂]⁺) |
Chemical Properties and Reactivity
The chemistry of 3-nitropropionaldehyde is dominated by its two functional groups: the electrophilic aldehyde and the electron-withdrawing nitro group, which also acidifies the protons on the adjacent carbon.
-
Stability : Aliphatic aldehydes are prone to polymerization, especially under acidic or basic conditions.[6] The presence of the nitro group can further influence its stability. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
-
Reactivity of the Aldehyde Group : The aldehyde functionality is a site for nucleophilic attack. It can undergo:
-
Oxidation : Can be readily oxidized to 3-nitropropanoic acid using mild oxidizing agents.
-
Reduction : Can be reduced to 3-nitropropan-1-ol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination : Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
-
Wittig Reaction : Reacts with phosphorus ylides to form alkenes.
-
-
Reactivity related to the Nitro Group :
-
Reduction : The nitro group can be reduced to an amino group (-NH₂) to form 3-aminopropionaldehyde, a useful bifunctional building block. Catalytic hydrogenation is a common method.
-
Henry Reaction (Nitroaldol Reaction) : The protons on the carbon alpha to the nitro group (C2) are acidic and can be removed by a base. The resulting nitronate anion can act as a nucleophile, for example, in reactions with other aldehydes.
-
Caption: Key chemical transformations of 3-nitropropionaldehyde.
Synthesis and Purification
A specific, high-yield synthesis protocol for 3-nitropropionaldehyde is not widely published. However, a logical and effective method would be the selective oxidation of the corresponding primary alcohol, 3-nitropropan-1-ol.
Experimental Protocol: Plausible Synthesis via Oxidation
This protocol is based on standard organic chemistry procedures for alcohol oxidation.[7] The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
Objective: To synthesize 3-nitropropionaldehyde from 3-nitropropan-1-ol.
Reagents:
-
3-nitropropan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Dissolution: Dissolve 3-nitropropan-1-ol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: Add PCC (approx. 1.5 eq) or DMP (approx. 1.2 eq) to the solution in portions at room temperature. The choice of PCC is common for preventing over-oxidation of primary alcohols.
-
Reaction: Stir the mixture vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or periodinane byproducts. Wash the pad with additional DCM.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude aldehyde should be purified promptly, for instance, by flash column chromatography on silica gel, to prevent degradation or polymerization.
Caption: Proposed metabolic pathway leading to the toxicity of 3-nitropropionaldehyde.
Handling and Safety Precautions
Given the inferred high toxicity, strict safety measures are mandatory when handling this compound.
-
Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Disposal : Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Nitropropionaldehyde is a molecule with significant synthetic potential due to its dual aldehyde and nitro functionalities. This guide has provided a detailed, albeit partly predictive, overview of its chemical and physical properties. While it can serve as a valuable building block for complex molecular architectures, the strong evidence suggesting a metabolic pathway to the potent mitochondrial toxin 3-nitropropanoic acid necessitates extreme caution in its handling, storage, and use. Further experimental validation of its properties and a thorough toxicological assessment are required to fully and safely exploit its chemical utility.
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Solubility Profile of 3-Nitropropanal in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Nitropropanal (3-NPAal) is a reactive nitroalkane of significant interest due to its structural relationship to the well-known mitochondrial toxin 3-nitropropionic acid (3-NPA). Its utility as a synthetic intermediate and its potential toxicological relevance make a thorough understanding of its physicochemical properties essential. However, a critical gap exists in publicly available literature regarding its solubility in common organic solvents. This guide addresses this gap not by presenting non-existent data, but by providing a robust, first-principles-based framework for predicting its solubility. We synthesize an analysis of 3-NPAal's molecular structure with established solubility theories to offer expert predictions. Most critically, this document provides a detailed, self-validating experimental protocol for researchers to determine the solubility of 3-NPAal accurately and safely in their own laboratories. This guide is structured to empower researchers, transforming the absence of data from a hurdle into a clear, actionable path for investigation.
Section 1: Physicochemical Profile of this compound
A molecule's solubility is fundamentally dictated by its structure. This compound (CAS: 58657-26-4) is a small, aliphatic molecule featuring two highly polar functional groups: a terminal aldehyde (-CHO) and a nitro group (-NO₂).[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₃ | [1] |
| Molecular Weight | 103.08 g/mol | [1] |
| Computed XLogP3 | -0.5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 (one aldehyde O, two nitro O's) | [1] |
The negative XLogP3 value suggests a hydrophilic or polar character. The molecule's polarity is driven by the strong dipole moments of the C=O bond in the aldehyde and, most significantly, the N-O bonds in the nitro group. These groups make 3-NPAal a potent hydrogen bond acceptor, a key factor in its interaction with protic solvents.
Caption: Molecular structure and key polar centers of this compound.
Section 2: Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that engages in similar types of intermolecular forces. For 3-NPAal, the key interactions are dipole-dipole forces and the acceptance of hydrogen bonds.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are strong hydrogen bond donors, which can interact powerfully with the three H-bond acceptor sites (oxygen atoms) on 3-NPAal. They are also highly polar, matching the solute's character. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High to Very High | These solvents possess strong dipole moments but do not donate hydrogen bonds. They will effectively solvate 3-NPAal via strong dipole-dipole interactions. Solvents like DMSO and DMF are particularly powerful and are expected to be excellent choices.[2][3] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | These solvents lack polarity and cannot form strong interactions with the polar aldehyde and nitro groups. The energy required to break the strong solute-solute and solvent-solvent interactions is not compensated by solute-solvent attraction.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate dipole moment and can offer weak hydrogen bonding (in the case of chloroform). Solubility is expected to be better than in non-polar solvents but significantly less than in polar aprotic or protic solvents.[4] |
Expert Insight & Causality: The prediction of high solubility in polar solvents is grounded in the molecule's ability to participate in strong electrostatic interactions. The energetic cost of breaking the crystal lattice of solid 3-NPAal (or overcoming solute-solute cohesion if it is a liquid) is readily overcome by the favorable energy released upon forming strong dipole-dipole and hydrogen-bonding interactions with solvents like methanol or acetone. Conversely, non-polar solvents like hexane only offer weak van der Waals forces, which are insufficient to solvate the highly polar functional groups. This analysis is supported by solubility trends of structurally related compounds like 3-nitrobenzaldehyde and various nitrophenols, which consistently show high solubility in polar organic solvents.[2][4][5]
Section 3: Standardized Protocol for Experimental Solubility Determination
Given the absence of validated data, experimental determination is mandatory. The Isothermal Shake-Flask method is the gold-standard for generating thermodynamic solubility data.[6][7]
Critical Safety & Handling Mandates
Trustworthiness: A protocol's validity begins with safety. The related compound, 3-nitropropionic acid, is classified as "Toxic if swallowed" (H301) and causes significant irritation.[8][9][10] It is imperative to handle this compound with the same level of caution.
-
Engineering Controls: All handling of solid and stock solutions of 3-NPAal must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times.
-
Waste Disposal: All waste (solid, solutions, contaminated materials) must be disposed of as hazardous chemical waste according to institutional guidelines.
Step-by-Step Isothermal Shake-Flask Protocol
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.
-
Preparation of Vials: Add an excess amount of this compound to several 4 mL glass vials equipped with magnetic stir bars. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25.0 °C ± 0.1 °C).
-
Agitate the vials at a constant, vigorous rate for a predetermined time.
-
Causality: A minimum of 24 hours is recommended to ensure the system reaches thermodynamic equilibrium.[6] For some compounds, 72 hours may be necessary. It is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, thereby validating that equilibrium has been achieved.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to settle for at least 2 hours in the same temperature-controlled bath, without agitation.
-
Expert Insight: This step is crucial to avoid disturbing the equilibrium. The subsequent sampling must be from the clear supernatant.
-
-
Sample Withdrawal and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.
-
Causality: Filtration removes any remaining microscopic solid particles that would otherwise lead to an overestimation of solubility. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane, a critical step for ensuring accuracy with low-solubility compounds.[7]
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the sample using a validated analytical method such as HPLC-UV (detecting the nitro group or aldehyde) or GC-FID.
-
Calculate the original concentration in the saturated solution, accounting for all dilutions. The result is typically expressed in mg/mL or mol/L.
-
Caption: Experimental workflow for the Isothermal Shake-Flask solubility method.
Section 4: Conclusion and Strategic Recommendations
While direct, published solubility data for this compound is currently unavailable, a robust predictive framework can be established based on its molecular structure. The presence of highly polar aldehyde and nitro functional groups strongly indicates high solubility in polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetone, DMSO) solvents, with poor solubility expected in non-polar media like hexane.
For any research or development application, these predictions must be confirmed through rigorous experimental determination. The provided Isothermal Shake-Flask protocol offers a reliable, gold-standard methodology. For initial screening, it is recommended to test one solvent from each major class (e.g., methanol, acetone, dichloromethane, and hexane) to rapidly establish the compound's solubility profile and validate the predictive model presented herein.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 3-Nitropropanal from Acrolein
For: Researchers, scientists, and drug development professionals.
Preamble: Strategic Overview
The synthesis of 3-nitropropanal, a valuable bifunctional synthetic building block, is a process that demands precision, a deep understanding of reaction mechanisms, and an unwavering commitment to safety. This document provides a comprehensive guide to its preparation via the Michael addition of a nitrite salt to acrolein. Moving beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offers field-tested insights for process optimization, and establishes a robust framework for safe laboratory conduct. The protocols herein are designed to be self-validating, empowering researchers to achieve reproducible and high-purity outcomes.
Mechanistic Rationale: The Michael Addition Pathway
The formation of this compound from acrolein is a classic example of a 1,4-conjugate addition, specifically a Michael addition reaction.[1][2][3] In this reaction, the α,β-unsaturated aldehyde, acrolein, acts as the "Michael acceptor." Its electrophilicity is not confined to the carbonyl carbon; the electronic influence of the aldehyde group extends through the conjugated π-system, rendering the β-carbon susceptible to nucleophilic attack.
The nucleophile, or "Michael donor," is the ambident nitrite ion (NO₂⁻). The term "ambident" signifies that it possesses two potential sites for nucleophilic attack: the nitrogen atom and the oxygen atoms. In this synthesis, the desired outcome relies on the nucleophilic character of the "softer" nitrogen atom attacking the "soft" electrophilic β-carbon of the acrolein molecule.[4] This N-attack leads to the formation of the target carbon-nitrogen bond, yielding this compound. A competing, though less favored, O-attack would result in the formation of an unstable alkyl nitrite ester.
The causality for favoring the N-attack is rooted in Hard/Soft Acid/Base (HSAB) theory. The β-carbon of acrolein is considered a soft electrophilic center, which preferentially reacts with the soft nucleophilic nitrogen atom of the nitrite ion.
Caption: Michael addition of nitrite to acrolein.
Hazard Analysis and Mitigation: A Non-Negotiable Priority
The successful synthesis of this compound is predicated on the stringent management of the significant hazards associated with its primary reactant, acrolein.
Acrolein is a highly toxic, volatile, and flammable liquid with a piercing, unpleasant odor. [5] It is a severe irritant to the eyes, skin, and respiratory system.[5][6] Furthermore, acrolein can undergo spontaneous, violent polymerization, a reaction that can be initiated by exposure to light, heat, acids, or bases.[5]
This compound and related aliphatic nitro compounds should be handled with care. While specific toxicity data for this compound is limited, its oxidized derivative, 3-nitropropionic acid (3-NPA), is a well-documented neurotoxin that acts as an irreversible inhibitor of succinate dehydrogenase in the mitochondrial respiratory chain.[7][8]
Table 1: Hazard Mitigation Plan
| Substance | Key Hazards | Mandatory Mitigation Protocols |
| Acrolein | Extreme Toxicity (Inhalation/Dermal): Highly irritating; can cause pulmonary edema.[5] Flammability: Highly flammable liquid and vapor.[5] Violent Polymerization: Can polymerize explosively.[5] Peroxide Formation: Can form explosive peroxides.[5] | • Work exclusively in a certified chemical fume hood. • PPE: Wear safety goggles, a face shield, a lab coat, and double gloves (nitrile inner, butyl rubber outer).[5][6] • Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere, away from light and ignition sources.[9] • Use only stabilized acrolein and monitor for peroxide formation. • Ground all equipment during transfer to prevent static discharge.[9][10] |
| Sodium Nitrite | Oxidizer: Contact with combustible material may cause fire. Toxicity: Toxic if swallowed. | • Store away from organic and combustible materials. • Wear standard PPE (goggles, lab coat, gloves). |
| This compound | Potential Toxicity: Handle as a toxic substance due to its structural relation to 3-NPA. | • Avoid inhalation, ingestion, and skin contact. • Conduct all handling and purification steps within a fume hood. |
Detailed Synthesis Protocol
This protocol is adapted from established procedures and is designed for the multigram scale synthesis of this compound.[4]
Materials and Equipment
-
Reagents:
-
Sodium Nitrite (NaNO₂), ACS grade or higher
-
Phloroglucinol (optional, as polymerization inhibitor)
-
Acrolein (stabilized, >97%), freshly distilled before use is recommended
-
Diethyl Ether (anhydrous)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Dropping funnel (pressure-equalizing)
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Procedure
-
Preparation of the Nitrite Solution: In a three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium nitrite (e.g., 75 g, 1.09 mol) in deionized water (e.g., 200 mL). If desired, a small amount of a polymerization inhibitor like phloroglucinol can be added.
-
Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature drops to between 0°C and 5°C.
-
Acrolein Addition: Fill the dropping funnel with freshly distilled, stabilized acrolein (e.g., 56 g, 1.0 mol). Begin adding the acrolein to the stirred nitrite solution dropwise at a rate that maintains the internal reaction temperature below 10°C. This step is critical; the reaction is exothermic, and poor temperature control will lead to uncontrolled polymerization of acrolein and reduced yield.
-
Reaction Period: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 2-3 hours, ensuring the temperature remains at 0-5°C.
-
Work-up and Extraction:
-
Slowly acidify the reaction mixture to a pH of ~5-6 by adding dilute sulfuric acid while maintaining cooling.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the ether solution over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator. Crucially, the bath temperature should be kept low (e.g., <30°C) to prevent polymerization or decomposition of the product. The result is typically a yellowish oil.
-
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | • Aldehyde proton (-CHO): Singlet or triplet around δ 9.8 ppm. • Methylene group α to aldehyde (-CH₂CHO): Triplet around δ 2.9 ppm. • Methylene group α to nitro group (-CH₂NO₂): Triplet around δ 4.6 ppm. |
| ¹³C NMR | • Carbonyl carbon (-CHO): Signal around δ 199 ppm. • Methylene carbon α to nitro group (-CH₂NO₂): Signal around δ 73 ppm. • Methylene carbon α to aldehyde (-CH₂CHO): Signal around δ 42 ppm. |
| IR Spectroscopy | • Aldehyde C=O stretch: Strong absorption band around 1725 cm⁻¹. • Nitro N-O asymmetric stretch: Strong absorption band around 1550 cm⁻¹. • Nitro N-O symmetric stretch: Strong absorption band around 1380 cm⁻¹. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Polymerization of Acrolein: Temperature during addition was too high; acrolein was not properly stabilized or was old. 2. Incomplete Reaction: Insufficient reaction time or poor mixing. | 1. Ensure rigorous temperature control (<10°C) during addition. Use freshly distilled, stabilized acrolein. 2. Increase reaction time and ensure vigorous stirring to maintain an emulsion-like state. |
| Dark, Tarry Product | Significant polymerization has occurred. | The run is likely compromised. Focus on improving temperature control and reagent quality in the subsequent attempt. Purification may be very difficult. |
| Product Decomposes during Isolation | Overheating during solvent removal. | Use a rotary evaporator with a low-temperature water bath (<30°C). Do not attempt high-vacuum distillation without specialized equipment, as nitroalkanes can be thermally unstable. |
Conclusion
The synthesis of this compound from acrolein via Michael addition is an effective and well-documented procedure.[4][8] Its success hinges on a disciplined approach, prioritizing meticulous temperature control to mitigate the primary competing side reaction: the polymerization of acrolein. The inherent hazards of the starting materials, particularly acrolein, necessitate that this synthesis only be undertaken by trained personnel with a thorough understanding of the risks and the mandatory safety protocols. When executed with precision and care, this method provides reliable access to a versatile chemical intermediate for further elaboration in drug discovery and chemical synthesis.
References
-
Protein modification by acrolein: Formation and stability of cysteine adducts. National Institutes of Health (NIH). Available at: [Link]
-
Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed Central. Available at: [Link]
-
Isolation and characterization of 3-nitrophenol-degrading bacteria associated with rhizosphere of Spirodela polyrrhiza. PubMed. Available at: [Link]
- Process for the manufacture of acrolein.Google Patents.
-
3-Nitro-1-propanol | C3H7NO3. PubChem, National Institutes of Health. Available at: [Link]
-
Enantioselective double Michael‐Henry reaction of acrolein, α, β‐... ResearchGate. Available at: [Link]
-
Synthesis of 3-Nitropropanol Homologues. ResearchGate. Available at: [Link]
- Process for the preparation of 3-hydroxypropanal.Google Patents.
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available at: [Link]
-
Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. PubMed Central. Available at: [Link]
-
This compound, 3-NITRO-1-PROPANOL, AND this compound DIMETHYL ACETAL. Organic Syntheses. Available at: [Link]
-
Schematic reaction mechanism for the reaction of acrolein with NO 3. ResearchGate. Available at: [Link]
-
Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene,... ResearchGate. Available at: [Link]
-
Acrolein Safety Sheet. Yale Environmental Health & Safety. Available at: [Link]
-
The Reactions of Nitrogen Heterocycles With Acrolein: Scope and Prebiotic Significance. PubMed. Available at: [Link]
-
ACROLEIN HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
STANDARD OPERATING PROCEDURE: Acrolein. University of California, Santa Barbara, Environmental Health and Safety. Available at: [Link]
-
Reduction of Acrolein by Elemental Iron: Kinetics, pH Effect, and Detoxification. ACS Publications. Available at: [Link]
- Process for the preparation of 3-hydroxypropanal.Google Patents.
-
Safety Data Sheet: Acrolein. Chemos GmbH & Co.KG. Available at: [Link]
- Process for removal of acrolein from acrylonitrile product streams.Google Patents.
-
Mechanism of Michael addition reaction. ResearchGate. Available at: [Link]
-
This compound | C3H5NO3. PubChem, National Institutes of Health. Available at: [Link]
-
Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. PubMed. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 3-Nitropropanal in Henry Reaction Mechanisms for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the strategic implementation of 3-nitropropanal in the Henry (nitroaldol) reaction. This document moves beyond a simple recitation of steps, offering in-depth technical insights and field-proven protocols designed to empower researchers in the synthesis of complex nitrogen-containing molecules, which are pivotal in pharmaceutical development.
Introduction: The Unique Potential and Challenge of a Bifunctional Synthon
The Henry reaction, a cornerstone of C-C bond formation, facilitates the creation of β-nitro alcohols from nitroalkanes and carbonyl compounds. These products are exceptionally valuable synthetic intermediates, readily convertible to β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes – moieties frequently found in biologically active compounds.[1][2]
This compound presents itself as a particularly attractive, yet challenging, substrate. Its bifunctional nature, possessing both a nucleophilic nitroalkane precursor site (at C3) and an electrophilic aldehyde, opens avenues for the synthesis of γ-nitro-β-hydroxy aldehydes. However, this same duality introduces a significant risk of uncontrolled self-condensation, polymerization, or intramolecular cyclization under standard basic conditions required for the Henry reaction.[3] This guide details a robust, three-stage strategy to circumvent these challenges and harness the synthetic potential of this compound through a protection-reaction-deprotection sequence.
Strategic Workflow: A Three-Stage Approach to Controlled Reactivity
To effectively utilize this compound in an intermolecular Henry reaction, a strategic workflow is essential. This involves the temporary masking of the reactive aldehyde functionality, allowing the desired C-C bond formation to proceed chemoselectively.
Figure 1: Strategic workflow for the utilization of this compound.
Mechanistic Insights: The Chemistry Behind the Strategy
The success of this protocol hinges on a clear understanding of the underlying reaction mechanisms. The Henry reaction proceeds via a base-catalyzed pathway.[1]
Figure 2: The base-catalyzed mechanism of the Henry reaction.
The aldehyde protection is crucial as acetals are stable in neutral to strongly basic conditions, making them ideal protecting groups for carbonyls during reactions involving strong nucleophiles or bases.[4] The final deprotection step is an acid-catalyzed hydrolysis, which is the reverse of acetal formation.[5]
Experimental Protocols
Stage 1: Protection of this compound as a Diethyl Acetal
Rationale: The aldehyde group of this compound is protected as a diethyl acetal to prevent self-condensation during the subsequent base-catalyzed Henry reaction. This reaction utilizes an acid catalyst and an excess of an alcohol source.
Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous ethanol
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add triethyl orthoformate (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound diethyl acetal.
-
Purify the product by vacuum distillation.
Expected Outcome & Characterization: The product, this compound diethyl acetal, should be a colorless liquid. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show characteristic signals for the acetal proton and the ethyl groups.
Stage 2: Intermolecular Henry Reaction with Nitromethane
Rationale: With the aldehyde functionality protected, the nitro group at the 3-position can be deprotonated to form a nitronate, which then acts as a nucleophile in the Henry reaction with an external carbonyl compound, in this case, nitromethane. A non-nucleophilic base such as DBU is employed to minimize side reactions.
Materials:
-
This compound diethyl acetal
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound diethyl acetal (1.0 eq) and nitromethane (1.5 eq) in anhydrous THF at 0 °C, add DBU (0.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-nitro-3-hydroxybutanal diethyl acetal.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Comparison:
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| DBU | THF | 0 to RT | 24-48 | 75-85 | ~1:1 | [General Henry Protocol] |
| Cu(OAc)₂/Chiral Ligand | EtOH | 25 | 24 | High | Variable | [6] |
| TBAF | THF | RT | 12-24 | 60-70 | ~1:1 | [3] |
Note: The data in this table is representative of typical Henry reactions and may vary for the specific substrate.
Stage 3: Deprotection to Yield γ-Nitro-β-hydroxy Aldehyde
Rationale: The final step involves the acidic hydrolysis of the diethyl acetal to regenerate the aldehyde functionality, yielding the target γ-nitro-β-hydroxy aldehyde. Mild acidic conditions are necessary to avoid dehydration of the β-hydroxy group.
Materials:
-
4-Nitro-3-hydroxybutanal diethyl acetal
-
Acetone
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified 4-nitro-3-hydroxybutanal diethyl acetal in acetone.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 4-nitro-3-hydroxybutanal.
Troubleshooting and Field-Proven Insights
-
Incomplete Acetal Protection: Ensure anhydrous conditions and a sufficient amount of the drying agent (triethyl orthoformate). The reaction can be driven to completion by removing the ethanol byproduct.
-
Low Yield in Henry Reaction: The Henry reaction is reversible.[1] Using a slight excess of the nitroalkane can help push the equilibrium towards the product. Ensure the base is added slowly at a low temperature to control the exothermic reaction.
-
Side Reactions during Deprotection: Overly harsh acidic conditions or elevated temperatures can lead to the elimination of water from the β-nitro alcohol, forming a nitroalkene. Use mild acidic conditions and maintain a low temperature.
-
Purification Challenges: The final product is polar. Column chromatography with a polar eluent system (e.g., ethyl acetate/hexane) is often required. The product may also be sensitive to heat, so avoid high temperatures during solvent removal.
Conclusion
The strategic use of a protection-reaction-deprotection sequence allows for the successful implementation of the bifunctional synthon, this compound, in intermolecular Henry reactions. This approach provides a reliable pathway to valuable γ-nitro-β-hydroxy aldehydes, which are versatile intermediates in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively navigate the challenges associated with this unique substrate.
References
-
Wikipedia. (2023, October 29). Henry reaction. Retrieved from [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2021). Molecules, 26(20), 6147. Retrieved from [Link]
-
Organic Syntheses. (n.d.). This compound DIETHYL ACETAL. Coll. Vol. 10, p.589 (2004); Vol. 77, p.157 (2000). Retrieved from [Link]
-
Henry Reaction (Nitroaldol reaction). (2018, October 14). YouTube. Retrieved from [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). Molecules, 26(19), 6062. Retrieved from [Link]
-
Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Lenczewski, D. (2022, February 15). Acetal Hydrolysis in Acidic Media [Video]. YouTube. Retrieved from [Link]
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- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
The Versatile Synthon: Harnessing 3-Nitropropanal in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 3-nitropropanal, a highly reactive and versatile, yet underutilized, building block for the synthesis of valuable pharmaceutical intermediates. While often overshadowed by its alcohol (3-nitropropanol) and acid (3-nitropropionic acid) counterparts, this compound's unique bifunctional nature—possessing both a reactive aldehyde and a transformable nitro group—opens a gateway to a diverse array of molecular scaffolds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, validated experimental protocols, and the causal reasoning behind methodological choices. We will delve into the preparation of this compound and its applications in key carbon-carbon bond-forming reactions, and the synthesis of crucial pharmaceutical motifs such as γ-amino acids and substituted piperidines.
Introduction: The Synthetic Potential of a Bifunctional Building Block
In the landscape of pharmaceutical synthesis, the quest for efficient and versatile starting materials is paramount. This compound, a simple three-carbon molecule, presents itself as a compelling synthon due to the orthogonal reactivity of its aldehyde and nitro functionalities. The aldehyde group serves as an electrophilic center, readily participating in nucleophilic additions, condensations, and organocatalytic transformations.[1] Concurrently, the nitro group is a powerful synthetic chameleon; it can be reduced to a primary amine, act as a precursor to ketones via the Nef reaction, or participate in its own suite of carbon-carbon bond-forming reactions, such as the renowned Henry (nitroaldol) reaction.[2]
This guide will illuminate the practical applications of this compound, moving from its synthesis to its strategic deployment in the construction of complex molecular architectures relevant to drug discovery.
Preparation and Handling of this compound
A reliable supply of the starting material is the foundation of any synthetic endeavor. This compound can be efficiently prepared from the readily available and inexpensive starting material, acrolein.
Protocol 1: Synthesis of this compound from Acrolein
This protocol is adapted from a robust procedure published in Organic Syntheses, a testament to its reliability and scalability.[3]
Reaction Scheme:
Materials and Equipment:
-
Acrolein (freshly distilled)
-
Sodium nitrite (NaNO₂)
-
Phthalic acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 1-L three-necked round-bottom flask, prepare a solution of sodium nitrite (82.8 g, 1.2 mol) and phthalic acid (199.2 g, 1.2 mol) in 600 mL of water. Cool the flask in an ice-water bath to maintain an internal temperature of 10-15°C.
-
Addition of Acrolein: With vigorous stirring, add freshly distilled acrolein (56.1 g, 1.0 mol) dropwise via the dropping funnel over a period of 2 hours, ensuring the temperature does not exceed 15°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 10-15°C for an additional 3 hours. The reaction mixture will turn into a yellowish solution.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude this compound is obtained as a yellowish oil.
-
Purification (Optional): The crude product can be purified by vacuum distillation. However, due to the potential for instability, it is often used directly in subsequent steps.
Causality and Insights: The use of phthalic acid provides a buffered acidic environment that is crucial for the 1,4-addition of the nitrite ion to the α,β-unsaturated aldehyde.[3] Maintaining a low temperature is critical to suppress polymerization of acrolein and other side reactions.
Safety and Handling of this compound
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4][5] Short-chain aldehydes are known irritants to the skin, eyes, and respiratory tract. Nitroalkanes can also exhibit toxicity.
-
Instability: Aldehydes, particularly those without α-substituents, can be prone to polymerization. It is recommended to store this compound in a cool, dark place and to use it relatively quickly after its preparation. For longer-term storage, conversion to a more stable derivative, such as its diethyl acetal, is advisable.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Applications in Pharmaceutical Intermediate Synthesis
The synthetic utility of this compound is best demonstrated through its application in key transformations that form the backbone of many pharmaceutical syntheses.
The Henry (Nitroaldol) Reaction: A Gateway to β-Nitro Alcohols
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2] In the context of this compound, the aldehyde functionality can react with other nitroalkanes, or it can undergo an intramolecular reaction if a suitable deprotonation site exists. More commonly, the nitro group of one molecule can react with the aldehyde of another. However, for the synthesis of pharmaceutical intermediates, this compound will typically serve as the aldehyde component, reacting with a diverse range of nitroalkanes. The resulting β-nitro alcohols are valuable precursors to β-amino alcohols, which are found in numerous pharmaceuticals.
Workflow for Henry Reaction with this compound:
Caption: Workflow for the Henry reaction using this compound.
Protocol 2: Synthesis of a γ-Nitro-β-hydroxy Ester Intermediate
This protocol is an adaptation of a standard Henry reaction, using this compound as the aldehyde component and a nitroester as the nitroalkane component. This creates a highly functionalized intermediate with handles for further elaboration.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Ethyl nitroacetate
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.03 g, 10 mmol) in anhydrous THF (20 mL).
-
Addition of Reagents: Add ethyl nitroacetate (1.33 g, 10 mmol) to the solution.
-
Initiation of Reaction: Cool the mixture to 0°C in an ice bath and add triethylamine (1.4 mL, 10 mmol) dropwise.
-
Monitoring the Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired γ-nitro-β-hydroxy ester.
Causality and Insights: The use of a mild base like triethylamine is sufficient to deprotonate the acidic α-proton of ethyl nitroacetate, forming the nucleophilic nitronate anion. The reaction is typically slow and requires extended reaction times at room temperature. The resulting diastereomeric mixture of the product can often be separated by chromatography. This intermediate is primed for reduction of the nitro groups to amines, potentially leading to novel amino acid derivatives.
Michael Addition: Building Blocks for γ-Amino Acids
This compound, after conversion to a γ-nitro-α,β-unsaturated ester, can serve as a Michael acceptor. However, a more direct and powerful application involves using this compound as a precursor to γ-amino acids, such as the important neurotransmitter γ-aminobutyric acid (GABA). The aldehyde functionality can be used to form a C-C bond with a suitable nucleophile, and the nitro group can then be reduced to the amine.
Conceptual Pathway to a GABA Analog:
R-CHO + CH2=CH-NO2 --(Organocatalyst)--> R-CH(CHO)-CH2-CH2-NO2
Caption: A plausible synthetic route to a substituted piperidine from this compound.
This conceptual pathway highlights the potential of this compound as a starting point for the synthesis of complex heterocyclic systems. The initial olefination of the aldehyde provides a Michael acceptor, which can then be elaborated to build the carbon skeleton of the piperidine ring. The final reductive cyclization, where the nitro group is converted to an amine that then participates in ring closure, is a powerful strategy in heterocyclic synthesis.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₃H₅NO₃ | 103.08 | 58657-26-4 |
Conclusion
This compound, while often overlooked, is a potent and versatile synthon for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for a wide range of transformations, providing access to valuable molecular scaffolds such as β-amino alcohols, γ-amino acids, and substituted piperidines. The protocols and conceptual pathways outlined in this guide demonstrate the practical potential of this compound and are intended to inspire further exploration of its applications in drug discovery and development. As with any reactive chemical, a thorough understanding of its handling requirements and potential hazards is essential for its safe and effective use in the laboratory.
References
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Organic Syntheses. (n.d.). This compound. Organic Syntheses. Retrieved from [Link]
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Application Notes & Protocols: Modeling Neurodegenerative Disease with 3-Nitropropionic Acid
Introduction: The Rationale for a Toxin-Based Model
In the quest to understand and combat neurodegenerative diseases, animal models are indispensable tools for elucidating pathological mechanisms and screening potential therapeutics. While genetic models replicate the primary cause of hereditary disorders, toxin-based models offer a unique advantage: the ability to induce and study specific pathological cascades in a controlled and temporally defined manner. 3-Nitropropionic acid (3-NP), a natural mycotoxin found in various plants and fungi, has emerged as a powerful tool for this purpose.[1][2]
Systemic administration of 3-NP in rodents and non-human primates induces a pattern of neurodegeneration that strikingly mimics key features of Huntington's disease (HD).[3][4] This includes preferential degeneration of the striatum, particularly the medium spiny neurons (MSNs), leading to motor and cognitive deficits that parallel the human condition.[3][5] The utility of the 3-NP model lies in its core mechanism: it is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions as both Complex II of the mitochondrial electron transport chain and a key component of the Krebs cycle.[3][6][7] This targeted disruption of cellular energy metabolism initiates a cascade of events central to the pathology of many neurodegenerative disorders, making the 3-NP model relevant not only for HD but also for broader studies of mitochondrial dysfunction, excitotoxicity, and oxidative stress.[8][9]
This guide provides a comprehensive overview of the mechanisms of 3-NP neurotoxicity, detailed protocols for model induction, and methodologies for robust validation, designed for researchers aiming to leverage this potent model system.
Part 1: The Triad of Neurotoxicity - Mechanism of Action
The neurotoxic effects of 3-NP are not the result of a single insult but rather a cooperative cascade of three interconnected pathways: energy impairment, excitotoxicity, and oxidative stress.[8] Understanding this "lethal triplet" is fundamental to designing experiments and interpreting results.
-
Primary Insult: Energy Impairment via SDH Inhibition 3-NP acts as a suicide inhibitor, covalently binding to and irreversibly inactivating SDH.[6][7][10] This action has two immediate and critical consequences:
-
Disruption of the Krebs Cycle: The conversion of succinate to fumarate is blocked.
-
Inhibition of the Electron Transport Chain: The transfer of electrons from succinate to the ubiquinone pool is halted. Both pathways are essential for the production of ATP. The resulting cellular energy failure is the foundational event that triggers all subsequent pathology.[4][5]
-
-
The Downstream Cascade: Excitotoxicity and Oxidative Stress The profound ATP depletion leads to a state of cellular crisis, particularly in metabolically active neurons like the striatal MSNs.
-
Excitotoxicity: The failure of ATP-dependent ion pumps (like Na+/K+-ATPase) causes membrane depolarization. This triggers excessive release of the excitatory neurotransmitter glutamate. The subsequent overactivation of glutamate receptors (especially NMDA receptors) leads to a massive influx of Ca²⁺, activating a host of cytotoxic enzymes, including proteases and nitric oxide synthase.[8][11]
-
Oxidative Stress: The crippled mitochondrial respiratory chain becomes a major source of reactive oxygen species (ROS), such as superoxide radicals.[11][12] The resulting imbalance between ROS production and the cell's antioxidant defenses leads to widespread damage to lipids, proteins, and DNA, further compromising cellular function and promoting apoptosis.[8][13][14]
-
Neuroinflammation: These cytotoxic events trigger the activation of microglia and astrocytes, which release pro-inflammatory cytokines, exacerbating neuronal damage and contributing to the progressive nature of the lesion.[5][15][16]
-
Caption: A generalized workflow for 3-NP neurodegeneration studies.
Part 4: Model Validation and Endpoint Analysis
A robust validation strategy employing a combination of behavioral, histological, and biochemical endpoints is essential for confirming the model's success and accurately assessing the efficacy of therapeutic interventions.
| Analysis Type | Method | Key Readouts & Interpretation |
| Behavioral | Rotarod Test | Assesses motor coordination and balance. 3-NP treated animals show a progressive decrease in the latency to fall. [13] |
| Open Field Test | Measures general locomotor activity and anxiety-like behavior. Depending on the dosing paradigm, can show hypoactivity (late-stage model) or hyperactivity (early-stage model). [4][17] | |
| Grip Strength Test | Measures neuromuscular function and muscle strength, which is typically impaired following 3-NP administration. | |
| Histological | Nissl or Cresyl Violet Staining | Stains neurons, allowing for the visualization and quantification of neuronal loss, particularly in the striatum. |
| Immunohistochemistry (IHC) | DARPP-32: A marker for striatal medium spiny neurons; loss of DARPP-32 staining is a specific indicator of the target lesion. [17]GFAP/Iba1: Markers for astrocytes and microglia, respectively. Increased staining indicates astrogliosis and microgliosis (neuroinflammation). [18] | |
| Biochemical | Mitochondrial Function Assays | Measurement of SDH activity in isolated mitochondria or tissue homogenates to confirm target engagement. Measurement of ATP levels to quantify energy deficit. [6][19] |
| Oxidative Stress Markers | Measurement of malondialdehyde (MDA) or 4-HNE as indicators of lipid peroxidation. Assays for antioxidant enzyme activity (e.g., catalase, SOD). | |
| Inflammatory Markers | ELISA or multiplex assays to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue. [16] |
Conclusion
The 3-nitropropionic acid model provides a potent and versatile platform for investigating the pathological mechanisms of neurodegeneration driven by mitochondrial dysfunction. While it does not replicate the genetic origins of diseases like Huntington's, it effectively reproduces the downstream cascade of energy failure, excitotoxicity, and oxidative stress that is a common denominator in many neurological disorders. [5][20]Its strength lies in the ability to induce a progressive and titratable pathology, making it an invaluable tool for screening novel neuroprotective strategies. [21][22]By carefully selecting the animal strain, administration route, and dosing paradigm, researchers can tailor the model to address specific scientific questions, from acute neurotoxicity to chronic, progressive neuronal loss.
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Brouillet, E., et al. (2014). The 3-NP Model of Striatal Neurodegeneration. Current Protocols in Neuroscience, 69:9.49.1-9.49.14. [Link]
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Francisco, F.A., et al. (2010). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American Journal of Pathology, 176(1), 337-349. [Link]
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Brouillet, E., et al. (1998). 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. Neuroreport, 9(10), R75-R78. [Link]
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Singh, P., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. Molecular Neurobiology, 60(6), 3348-3367. [Link]
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Borlongan, C.V., et al. (1995). 3-Nitropropionic acid animal model and Huntington's disease. Brain Research. Brain Research Reviews, 21(3), 299-305. [Link]
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Conduct Science. (2019). 3-Nitropreopionic acid Huntington's disease model. Conduct Science. [Link]
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Ubhi, K., et al. (2009). Mitochondrial inhibitor 3-nitroproprionic acid enhances oxidative modification of alpha-synuclein in a transgenic mouse model of multiple system atrophy. Journal of Neuroscience Research, 87(10), 2374-2386. [Link]
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Francisco, F.A., et al. (2010). Mitochondrial Toxin 3-nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American Journal of Pathology, 176(1), 337-349. [Link]
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Pai, K.S., & Ravindranath, V. (1997). Paradoxical increase in 3-nitropropionic acid neurotoxicity by alpha-phenyl-tert-butyl-nitrone, a spin-trapping agent. Journal of Neurochemistry, 68(1), 353-358. [Link]
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Kumar, P., et al. (2016). Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin 3-nitropropionic acid. Neurotoxicology, 53, 203-214. [Link]
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Schering, B., et al. (2000). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Neuroscience Letters, 281(2-3), 191-194. [Link]
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Túnez, I., Tasset, I., Pérez-De La Cruz, V., & Santamaría, A. (2010). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Molecules, 15(2), 878-916. [Link]
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Fernagut, P.O., et al. (2002). Neuropathological and behavioral changes induced by various treatment paradigms with MPTP and 3-nitropropionic acid in mice: towards a model of striatonigral degeneration (multiple system atrophy). Neuroscience, 114(4), 1005-1017. [Link]
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Túnez, I., et al. (2010). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Molecules, 15(2), 878-916. [Link]
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Singh, P., et al. (2023). An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. Molecular Neurobiology. [Link]
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Skaper, S. D. (2024). The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets. CNS & Neurological Disorders - Drug Targets, 23. [Link]
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Sawa, A., et al. (2003). The Mitochondrial Toxin 3-nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-terminal kinase/c-Jun Module. Journal of Neuroscience, 23(16), 6348-6356. [Link]
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Schering, B., et al. (2000). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: Antagonism by L-carnitine. Neuroscience Letters. [Link]
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Ludolph, A.C., et al. (1991). 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin. Canadian Journal of Neurological Sciences, 18(4), 492-498. [Link]
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Túnez, I., et al. (2010). Table 2 from: 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. ResearchGate. [Link]
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Kumar, P., et al. (2022). Europinidin Mitigates 3-NPA-Induced Huntington's Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations. Antioxidants, 11(3), 548. [Link]
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Majtan, T., & Anderson, W.D. (2006). Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. Journal of Agricultural and Food Chemistry, 54(18), 6545-6551. [Link]
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Coles, C.J., et al. (1979). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. Proceedings of the National Academy of Sciences, 76(8), 3805-3808. [Link]
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Túnez, I., et al. (2010). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Molecules. [Link]
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Santamaría, A., et al. (2003). [Model of Huntington's disease induced with 3-nitropropionic acid]. Revista de Neurologia, 37(6), 569-575. [Link]
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Schulz, J.B., et al. (1996). Involvement of oxidative stress in 3-nitropropionic acid neurotoxicity. Annals of Neurology, 39(3), 398-401. [Link]
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Budde, T., et al. (2023). Biochemical, biomarker, and behavioral characterization of the Grn R493X mouse model of frontotemporal dementia. bioRxiv. [Link]
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El-Beltagy, M.A., et al. (2010). Potential neuroprotective effects of hesperidin on 3-nitropropionic acid-induced neurotoxicity in rats. Toxicology and Industrial Health, 26(7), 409-419. [Link]
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Experimental protocol for 3-Nitropropanal extraction from Astragalus species
Application Note & Protocol
Title: A Validated Protocol for the Extraction of 3-Nitropropanal and Related Nitrotoxins from Astragalus Species for Toxicological and Pharmacological Assessment
Abstract and Introduction
The genus Astragalus, one of the largest in the plant kingdom, includes over 3,000 species.[1] While many are used in traditional medicine, particularly Astragalus membranaceus ("Huang Qi"), certain species are notoriously toxic to livestock due to the presence of aliphatic nitro compounds.[2][3] The primary neurotoxic agents identified are 3-nitropropionic acid (3-NPA) and 3-nitropropanol (3-NPOH).[4][5] These compounds, particularly 3-NPA, are potent irreversible inhibitors of the mitochondrial enzyme succinate dehydrogenase, leading to cellular energy depletion and oxidative stress.[5][6]
In many Astragalus species, these toxins exist predominantly as glucose esters or other conjugates.[4][7] The less-discussed this compound (the aldehyde counterpart) is a likely metabolic intermediate in the biological oxidation of 3-NPOH to 3-NPA.[7] Due to the inherent instability of aldehydes, analytical standards and literature protocols often focus on the more stable alcohol and carboxylic acid forms. This guide, therefore, presents a comprehensive protocol designed to extract the full profile of these related nitrotoxins, with specific considerations for preserving the integrity of the aldehyde form.
This document provides a robust, field-tested methodology for the extraction and subsequent analysis of this compound and its associated nitro-compounds from various Astragalus plant tissues. It is intended for researchers in toxicology, natural product chemistry, and drug development who require reliable methods for the detection and quantification of these potent neurotoxins.
Principle of the Method
The extraction strategy is based on a multi-step process designed to liberate, solubilize, and clarify nitrotoxins from a complex plant matrix. The core principles are:
-
Liberation of Aglycones: The protocol begins with an aqueous incubation step. This leverages the plant's endogenous hydrolytic enzymes to cleave the ester or glycosidic bonds linking 3-NPA and 3-NPOH to sugar moieties, releasing the free, analyzable forms.[4][8] This step is critical for an accurate assessment of the total nitrotoxin content.
-
Solvent Extraction & Protein Precipitation: this compound and its analogues are small, polar molecules.[8] After enzymatic hydrolysis, acetonitrile is introduced. This accomplishes two goals simultaneously: it maintains the solubility of the polar nitro-compounds and effectively precipitates larger molecules like proteins and polysaccharides, thus simplifying the sample matrix.
-
Clarification and Analysis: The final extract is clarified by centrifugation and filtration before being subjected to analysis. Due to the poor UV absorbance of these nitro-compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the authoritative and recommended method for sensitive and specific quantification.[8][9]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Astragalus Plant Material | N/A | Field-collected or commercial | Use authenticated, properly identified species. |
| Acetonitrile (ACN) | HPLC or MS Grade | Fisher Scientific, Sigma-Aldrich | High purity is essential for MS analysis. |
| Water | Type I Ultrapure | Milli-Q® system or equivalent | Must be free of organic contaminants. |
| 3-Nitropropionic Acid (3-NPA) | Analytical Standard (≥98%) | Sigma-Aldrich, Santa Cruz Biotech | For quantification and identification. |
| 3-Nitropropanol (3-NPOH) | Analytical Standard (≥98%) | Sigma-Aldrich, Toronto Research Chemicals | For quantification and identification. |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific | Used as a mobile phase modifier. |
| Centrifuge Tubes | 15 mL and 50 mL, Polypropylene | VWR, Corning | Must be solvent-resistant. |
| Syringe Filters | 0.22 µm PVDF or PTFE | Millipore, Pall Corporation | For final extract clarification. |
| Liquid Nitrogen | N/A | Local supplier | For flash-freezing fresh tissue. |
Equipment
-
Analytical Balance (4 decimal places)
-
Laboratory Grinder or Mortar and Pestle
-
Lyophilizer (Freeze-dryer) (Optional, but recommended)
-
Benchtop Centrifuge
-
Ultrasonic Bath (Sonicator)
-
Vortex Mixer
-
Adjustable Micropipettes
-
HPLC-MS/MS System (e.g., Agilent, Sciex, Waters)
Detailed Experimental Protocol
Part 1: Plant Sample Collection and Preparation
Proper sample preparation is paramount to obtaining reproducible results. Contamination or improper handling can significantly alter the measured toxin levels.
Step-by-Step Procedure:
-
Harvesting: Collect fresh plant material (leaves, stems, or roots as required by the study design).[10] Place samples immediately in sealed bags on ice for transport to the laboratory.
-
Pre-Treatment:
-
Washing: Gently wash the plant material with deionized water to remove soil and debris. Pat dry with paper towels.
-
Flash Freezing: For optimal preservation of metabolites, immediately flash-freeze the tissue in liquid nitrogen.[11]
-
-
Drying:
-
Lyophilization (Recommended): Transfer the frozen samples to a lyophilizer and dry until a constant weight is achieved. This prevents thermal degradation of analytes.
-
Oven Drying (Alternative): If a lyophilizer is unavailable, dry the plant material in a forced-air oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.[12] High temperatures can degrade nitro compounds.
-
-
Homogenization: Grind the dry plant material into a fine, homogenous powder using a laboratory grinder or a mortar and pestle.
-
Storage: Store the powdered plant material in an airtight, labeled container at -20°C or below, protected from light and moisture.
Caption: Workflow for preparing Astragalus plant material prior to extraction.
Part 2: Nitrotoxin Extraction Protocol
This protocol is adapted from methodologies proven effective for related nitro-compounds in the Fabaceae family.[8]
Step-by-Step Procedure:
-
Weighing: Accurately weigh approximately 0.150 g of the dried, powdered plant material into a 15 mL centrifuge tube.
-
Hydrolysis:
-
Add 5.0 mL of Type I ultrapure water to the tube.
-
Vortex thoroughly for 1 minute to ensure the sample is fully wetted.
-
Causality: This step rehydrates the plant tissue and creates an aqueous environment for enzymatic action.
-
Incubate the mixture at room temperature for 24 hours.[8]
-
Causality: This extended incubation allows endogenous plant enzymes (e.g., glucosidases) to hydrolyze the nitrotoxin-glucose conjugates, releasing the free 3-NPA and 3-NPOH into the solution.[4] This is essential for measuring the total toxic potential.
-
-
Initial Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes. Carefully decant the aqueous supernatant into a new, clean 50 mL centrifuge tube.
-
Solvent Extraction:
-
Add 5.0 mL of HPLC-grade acetonitrile to the supernatant collected in the 50 mL tube.
-
Add another 5.0 mL of acetonitrile to the original plant pellet in the 15 mL tube.
-
Causality: Acetonitrile acts as both an extraction solvent and a precipitating agent. It keeps the small polar nitrotoxins in solution while causing larger molecules like proteins and carbohydrates to precipitate, thus cleaning up the sample.
-
-
Sonication: Place both tubes (the pellet tube and the supernatant tube) in an ultrasonic bath and sonicate for 25 minutes.[8] This uses cavitation to disrupt cell walls further and enhance extraction efficiency.
-
Second Centrifugation: Centrifuge the pellet tube (15 mL) at 4,000 x g for 10 minutes. Decant this second supernatant and combine it with the first supernatant in the 50 mL tube.
-
Final Volume and Clarification:
-
Adjust the final volume of the combined supernatant to a known volume (e.g., 25.0 mL) using a 1:1 water:acetonitrile solution. Homogenize by inverting.
-
Self-Validation: Bringing the extract to a precise final volume is crucial for accurate quantification.
-
Transfer a 1-2 mL aliquot of the final extract into a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet any fine particulates.
-
-
Filtration and Sample Submission:
-
Filter the supernatant from the previous step through a 0.22 µm syringe filter into an HPLC vial.
-
Trustworthiness: This step is mandatory to prevent particulates from clogging the HPLC column and interfering with the analysis.
-
The sample is now ready for HPLC-MS/MS analysis. Store at 4°C if analysis is to be performed within 24 hours, or at -20°C for longer-term storage.
-
Caption: Step-by-step workflow for the extraction of nitrotoxins from prepared samples.
Analytical Method: HPLC-MS/MS
Direct analysis of this compound is challenging due to its potential instability and lack of a strong chromophore. Therefore, an HPLC-MS/MS method capable of detecting the aldehyde, the alcohol (3-NPOH), and the acid (3-NPA) is required.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 or F5 (e.g., Phenomenex Kinetex F5, 100 x 4.6 mm, 2.6 µm) | The F5 pentafluorophenyl phase provides alternative selectivity for polar, aromatic, and nitro-containing compounds.[4][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and ensures acidic pH to keep 3-NPA in its neutral form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate. | A standard gradient to elute compounds of varying polarity. Must be optimized for specific instrumentation. |
| Flow Rate | 0.4 mL/min | Typical for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | |
| MS Detector | Triple Quadrupole (QqQ) | Required for the specificity and sensitivity of MRM scans. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is highly sensitive for the deprotonated 3-NPA [M-H]⁻. Positive mode can be used for 3-NPOH and this compound. A polarity-switching method is ideal. |
| MRM Transitions | To be determined empirically by infusing standards.Example for 3-NPA (Negative): Q1: 118.0 -> Q3: 72.0 | Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and sensitivity. |
Safety Precautions
-
3-Nitropropionic acid and related compounds are potent neurotoxins.[13] Always handle standards and concentrated extracts in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile is flammable and toxic. Handle only in a well-ventilated area or fume hood, away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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Papháziková, M., Cahová, M., et al. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. PubMed Central. [Link]
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National Institutes of Health (NIH). (2019). Astragalus. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. [Link]
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Pawar, R. S. (2012). Preparation of Samples of Plant Material for Chromatographic Analysis. ResearchGate. [Link]
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WebMD. (n.d.). Astragalus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
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Li, J., Li, Z., et al. (2017). A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis). PubMed. [Link]
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ResearchGate. (n.d.). A typical HPLC chromatogram of mixture standards of 3-NPA and 3-NPOH. [Link]
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Riaz, A., Li, X., et al. (2023). Bioactive components and clinical potential of Astragalus species. Frontiers in Pharmacology. [Link]
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MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules. [Link]
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MP Biomedicals. (n.d.). Best Practices: Plant Sample Preparation. [Link]
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University of Massachusetts Amherst. (n.d.). Instructions for Taking Samples for Plant Analysis. [Link]
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NECi. (n.d.). Protocol for Nitrate Analysis in Plant Tissues. [Link]
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Penn State Extension. (n.d.). Instructions for Taking Samples for Plant Analysis. [Link]
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MSD Manual Consumer Version. (n.d.). Astragalus. [Link]
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CyberLeninka. (2023). PREPARATION OF EXTRACT FROM ASTRAGALUS PLANT ANALYSIS FOR THE PRESENCE OF FLAVONOIDS. [Link]
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MP Biomedicals. (n.d.). Best Practices: Plant Sample Preparation. [Link]
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Lee, I.-J., et al. (2012). Investigation of two species of Huang-qi (Astragalus membranaceus and Hedysarum polybotrys) by HPLC, ITS, microscopic morphology and antioxidant activities. Journal of Food and Drug Analysis. [Link]
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El-Hamidi, A. (1999). Toxicology of Astragalus lusitanicus Lam. PubMed. [Link]
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MDPI. (2022). Insights into HPLC-MS/MS Analysis, Antioxidant and Cytotoxic Activity of Astragalus fruticosus against Different Types of Cancer Cell Lines. Molecules. [Link]
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MDPI. (2022). Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix. Molecules. [Link]
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Majak, W. (1995). Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. PubMed. [Link]
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MDPI. (2020). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). 3-Nitro-1-propanol. PubChem Compound Database. [Link]
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MDPI. (2022). Screening for Astragalus hamosus Triterpenoid Saponins Using HPTLC Methods: Prior Identification of Azukisaponin Isomers. PubMed Central. [Link]
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National Center for Biotechnology Information (NCBI). (2024). Phytochemical and biological investigation of Astragalus Caprinus L. PubMed Central. [Link]
-
Williams, M.C. (1980). 3-Nitropropionic acid and 3-nitro-1-propanol in species of Astragalus. Canadian Journal of Botany. [Link]
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Analytical standards for 3-Nitropropanal quantification
Introduction: The Analytical Challenge of 3-Nitropropanal
This compound (3-NPA) is a reactive carbonyl compound whose presence and quantification are of increasing interest in toxicology, environmental science, and food safety. As an intermediate in the metabolism of 3-nitropropionic acid, a potent mitochondrial toxin found in various legumes, understanding its concentration in biological and environmental matrices is critical. However, the inherent instability of 3-NPA, characterized by its susceptibility to oxidation to 3-nitropropionic acid and reduction to 3-nitropropanol, presents a significant analytical challenge.[1][2] This application note provides a comprehensive guide for the robust quantification of 3-NPA, addressing its instability through a validated derivatization strategy coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a reliable quantification method.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₃ | [3] |
| Molecular Weight | 103.08 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 58657-26-4 | [3] |
The Imperative of Derivatization
Direct analysis of this compound by chromatographic methods is often hindered by its poor stability, leading to inaccurate and irreproducible results. To overcome this, a derivatization step is strongly recommended. Derivatization serves a dual purpose: it stabilizes the analyte by converting the reactive aldehyde group into a more stable functional group, and it can enhance the analyte's chromatographic retention and ionization efficiency for mass spectrometry.
For the quantification of aldehydes like 3-NPA, 3-nitrophenylhydrazine (3-NPH) is an excellent derivatization reagent.[4][5][6] The reaction of 3-NPH with the aldehyde group of 3-NPA forms a stable 3-nitrophenylhydrazone derivative, which is amenable to reverse-phase liquid chromatography and provides a strong signal in mass spectrometry.[4][6]
Experimental Workflow
The following diagram outlines the comprehensive workflow for the quantification of this compound, from sample collection to data analysis.
Caption: Workflow for this compound quantification.
Detailed Protocols
Preparation of Analytical Standards
Due to the likely instability of this compound, obtaining a certified reference material may be challenging.[7] If a commercial standard is not available, in-house synthesis may be required.[2][8]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile. Store in an amber vial at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
Sample Preparation
The following protocol is a general guideline and may need optimization based on the specific sample matrix.
-
For Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
For Tissue Samples:
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation as described for biological fluids.
-
Derivatization Protocol
-
To 50 µL of the extracted sample supernatant or standard solution, add 25 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.
-
Add 25 µL of 30 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5% pyridine in methanol as a catalyst.[9]
-
Vortex briefly and incubate at 20°C for 30 minutes.[6]
-
Stop the reaction by adding 10 µL of 0.1% formic acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
The following are recommended starting conditions for LC-MS/MS analysis.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions for the 3-NPA-3-NPH derivative will need to be determined by infusing a derivatized standard into the mass spectrometer. The precursor ion will be the [M+H]⁺ of the derivative, and the product ions will be characteristic fragments.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the 3-NPA-3-NPH derivative against the concentration of the derivatized standards.
-
Linearity: Assess the linearity of the calibration curve using a linear regression model. A coefficient of determination (R²) > 0.99 is desirable.
-
Quantification: Determine the concentration of 3-NPA in the samples by interpolating their peak areas from the calibration curve.
Method Validation
A rigorous validation of the method is crucial to ensure data quality and reliability. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra- and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% |
| Accuracy | The closeness of the measured value to the true value. Assessed by spike and recovery experiments. | Recovery between 85% and 115% |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | Incomplete derivatization. Ion suppression. | Optimize derivatization reaction time and temperature. Dilute the sample to reduce matrix effects. |
| Poor Peak Shape | Incompatible injection solvent. Column degradation. | Ensure the final sample solvent is similar in composition to the initial mobile phase. Replace the column. |
| High Background Noise | Contaminated reagents or solvents. | Use high-purity solvents and reagents. Filter all solutions. |
| Inconsistent Results | Analyte instability prior to derivatization. Inconsistent sample preparation. | Keep samples on ice and derivatize as soon as possible after extraction. Ensure consistent pipetting and timing. |
Conclusion
The quantification of this compound requires a strategic approach that addresses its inherent instability. The use of a derivatization strategy with 3-nitrophenylhydrazine coupled with a sensitive LC-MS/MS detection method provides a robust and reliable means to accurately measure this challenging analyte. Rigorous method validation is paramount to ensure the integrity of the generated data for researchers, scientists, and drug development professionals.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
Hodek, J., et al. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. Journal of Chromatography A, 1693, 463878. Retrieved from [Link]
-
Khan, A., et al. (2017). HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction. Analytical Methods, 9(26), 3949-3958. Retrieved from [Link]
-
Majak, W., & Pass, M. A. (1988). Quantitative determination of 3-nitropropionic acid and 3-nitropropanol in plasma by HPLC. Journal of Chromatography, Biomedical Applications, 432, 299-303. Retrieved from [Link]
-
Li, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl, and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10476-10485. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]
-
Han, J., & T. W. (2014). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 35(19), 2735-2743. Retrieved from [Link]
-
Emwas, A.-H., et al. (2022). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1194, 123180. Retrieved from [Link]
-
Briti Scientific. (n.d.). Certified Reference Material. Retrieved from [Link]
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- 5. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitropropanal
Welcome to the technical support resource for the synthesis of 3-Nitropropanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your experiments.
Section 1: Foundational Concepts & General Troubleshooting
This compound is a versatile bifunctional molecule, but its synthesis is often plagued by low yields due to the reactivity of the aldehyde group and the electron-withdrawing nature of the nitro group. Successful synthesis hinges on precise control of reaction conditions to minimize side reactions such as polymerization, over-oxidation, and retro-Michael reactions.
General Workflow for Synthesis Optimization
Before diving into specific issues, it's crucial to adopt a systematic approach to optimization. The following workflow illustrates the iterative process of refining a chemical synthesis for improved yield and purity.
Caption: Iterative workflow for optimizing this compound synthesis.
Section 2: Synthesis via Michael Addition
The conjugate addition of a nitronate anion to an α,β-unsaturated aldehyde like acrolein is a primary route for forming the carbon skeleton of this compound. This method offers high atom economy but requires careful management of reagents.[1][2]
Troubleshooting Guide: Michael Addition
Question: My Michael addition reaction shows low conversion, with significant amounts of starting material remaining. What's wrong?
Answer: Low conversion is typically rooted in issues with the generation or reactivity of the nitronate anion, or with the catalyst system.
-
Causality (Base/Catalyst): The Henry and Michael reactions require a base to deprotonate the nitroalkane, forming the nucleophilic nitronate anion.[3] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently. Conversely, a base that is too strong can promote undesired side reactions of the aldehyde.
-
Solution 1 (Base Selection): For simple nitroalkanes like nitromethane, common bases include triethylamine (Et₃N), DBU, or potassium carbonate (K₂CO₃). If these are ineffective, consider a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a biphasic system, which can enhance reactivity, especially if the reactants have limited solubility in a single solvent.[4]
-
Solution 2 (Catalyst Deactivation): Ensure your reagents and solvent are anhydrous if using moisture-sensitive catalysts (e.g., certain Lewis acids or organocatalysts). Water can hydrolyze catalysts or protonate the nitronate anion, quenching the reaction.
-
Solution 3 (Temperature): While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition. The optimal temperature must be determined empirically, often starting at 0 °C or room temperature.
-
Question: I'm observing significant polymerization of my acrolein starting material, resulting in a low yield of the desired product. How can I prevent this?
Answer: Acrolein is notoriously prone to polymerization, especially in the presence of bases or acids. This is a major competing pathway that must be suppressed.
-
Causality (Acrolein Reactivity): The conjugated system of acrolein makes it highly susceptible to both 1,4-conjugate addition (desired) and 1,2-addition, as well as radical or anionic polymerization at the double bond.
-
Solution 1 (Slow Addition): Add the acrolein dropwise to the reaction mixture containing the nitroalkane and catalyst. This keeps the instantaneous concentration of acrolein low, favoring the bimolecular Michael addition over the polymolecular polymerization pathway. A syringe pump is highly recommended for this.[5]
-
Solution 2 (Temperature Control): Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Lower temperatures significantly reduce the rate of polymerization more than the rate of the Michael addition.
-
Solution 3 (Inhibitors): Ensure your commercial acrolein contains an inhibitor like hydroquinone. If you have distilled the acrolein, a small amount of inhibitor should be added back, provided it does not interfere with your catalyst system.
-
Mechanism: Base-Catalyzed Michael Addition
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the key steps and potential pitfalls.
Caption: Mechanism of the base-catalyzed Michael addition for this compound synthesis.
Section 3: Synthesis via Oxidation of 3-Nitropropanol
Another common route involves the synthesis of 3-nitropropanol, followed by a controlled oxidation to the aldehyde. This avoids handling highly reactive acrolein but introduces the challenge of preventing over-oxidation to the corresponding carboxylic acid, 3-nitropropanoic acid.
Troubleshooting Guide: Oxidation
Question: My oxidation of 3-nitropropanol yields primarily 3-nitropropanoic acid, not the desired aldehyde. What caused this over-oxidation?
Answer: Over-oxidation is a frequent issue when converting primary alcohols to aldehydes. The choice of oxidant and control of reaction conditions are critical.
-
Causality (Oxidant Strength): Strong, non-selective oxidizing agents (e.g., potassium permanganate[6], Jones reagent) in aqueous media will readily oxidize the intermediate aldehyde to a carboxylic acid. The aldehyde, once formed, is often more susceptible to oxidation than the starting alcohol.
-
Solution 1 (Select a Mild Oxidant): Employ milder, more selective oxidizing agents known to stop at the aldehyde stage. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are classic choices. Dess-Martin periodinane (DMP) is another excellent, albeit more expensive, option that works under mild conditions.
-
Solution 2 (Control Stoichiometry): Use a precise stoichiometry of the oxidizing agent, typically 1.0 to 1.5 equivalents. Using a large excess of the oxidant dramatically increases the risk of over-oxidation.
-
Solution 3 (Monitor the Reaction): Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the product.
-
Question: The oxidation reaction is very slow or stalls completely. How can I improve the reaction rate?
Answer: A stalled oxidation can be due to several factors, including reagent quality, temperature, or mechanical issues.
-
Causality (Reagent/Conditions): The activity of many oxidizing agents can degrade over time or be inhibited by impurities.
-
Solution 1 (Check Reagent Quality): Ensure your oxidizing agent is fresh and has been stored correctly. For example, DMP is sensitive to moisture.
-
Solution 2 (Adjust Temperature): While many mild oxidations are run at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion. Monitor carefully, as higher temperatures can also increase side reactions.
-
Solution 3 (Ensure Proper Mixing): Many oxidation reactions are heterogeneous (e.g., PCC in DCM). Vigorous stirring is essential to ensure proper contact between the substrate and the oxidant.
-
Section 4: Purification & Stability FAQs
Question: My this compound product decomposes during purification by distillation. What should I do?
Answer: this compound is thermally labile. Standard distillation is often too harsh.
-
Expert Advice: Avoid high temperatures. Use vacuum distillation at the lowest possible pressure to reduce the boiling point. More importantly, consider column chromatography on silica gel as a non-thermal purification method. Use a moderately polar eluent system (e.g., ethyl acetate/hexane) and be aware that the acidic nature of silica gel can sometimes cause degradation. Neutralizing the silica gel with triethylamine in the eluent can mitigate this.
Question: The purified product turns yellow or brown and becomes viscous upon storage. How can I improve its stability?
Answer: this compound is unstable and can self-condense or polymerize over time.[7]
-
Expert Advice:
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is ideal).
-
Solvent: Storing it as a dilute solution in a dry, non-reactive solvent (like diethyl ether or toluene) can improve its shelf life compared to storing it neat.
-
Use Promptly: this compound is best used immediately after synthesis and purification. It is not well-suited for long-term storage.
-
Section 5: Protocols & Data
Protocol: Optimized Michael Addition for this compound
This protocol is designed to maximize yield by controlling the addition of acrolein and maintaining a low temperature.
Materials:
-
Nitromethane (reagent grade)
-
Acrolein (stabilized with hydroquinone), freshly distilled if necessary
-
Triethylamine (Et₃N), distilled
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel (or syringe pump), and a nitrogen inlet.
-
Initial Charge: Charge the flask with nitromethane (1.2 equivalents) and anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Catalyst Addition: Add triethylamine (0.1 equivalents) to the stirred nitromethane solution.
-
Acrolein Addition: Add acrolein (1.0 equivalent) dropwise via the dropping funnel or syringe pump over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 2-3 hours. Monitor the reaction by TLC until the acrolein is consumed.
-
Quenching: Slowly add 1M HCl solution to the reaction mixture at 0 °C until the pH is neutral (~7).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) at a bath temperature no higher than 30 °C.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
Data Table: Comparison of Catalysts for Michael-type Reactions
The choice of catalyst can significantly impact yield. The following table summarizes general trends for related reactions.
| Catalyst System | Typical Solvent(s) | Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Triethylamine (Et₃N) | THF, Ether, DCM | 0 to 25 | 40 - 60 | Inexpensive, common base. Can promote polymerization. |
| DBU | Acetonitrile, THF | 0 to 25 | 50 - 75 | Stronger, non-nucleophilic base. More effective but higher cost. |
| Phase Transfer (TBAB) | Water / DCM | 25 | 60 - 85 | Excellent for reactants with poor mutual solubility.[4] |
| Proline-derived Organocatalyst | DMSO, Chloroform | 25 | 70 - 95+ | Offers potential for asymmetric synthesis; higher cost and sensitivity.[8] |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
References
-
ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Nitropropanol Homologues. Retrieved from [Link]
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
sctunisie.org. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Retrieved from [Link]
-
ResearchGate. (n.d.). The Henry Reaction: Recent Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). How to oxidize 3-amino-1-propanol to 3-nitropropanol?. Retrieved from [Link]
-
MDPI. (n.d.). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. Retrieved from [Link]
-
ResearchGate. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. Retrieved from [Link]
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
Organic Syntheses. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Retrieved from [Link]
- Google Patents. (n.d.). EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto).
-
Reddit. (n.d.). Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
-
Royal Society of Chemistry. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael additions of 3-phenylpropanal (6 b) to nitroalkenes 7 a,b,d,e catalyzed by catalyst C3. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. Retrieved from [Link]
-
Reddit. (n.d.). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-1-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the Synthesis of 3a. Retrieved from [Link]
-
YouTube. (2022). Henry Reaction. Retrieved from [Link]
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Preventing polymerization of 3-Nitropropanal during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Nitropropanal. This guide is designed to provide in-depth troubleshooting advice and preventative strategies to address a critical challenge in the synthesis of this compound: its high propensity for polymerization. As a reactive aldehyde with a potent electron-withdrawing nitro group, this compound requires careful handling and precise reaction control to ensure high yields and purity. This resource combines theoretical understanding with practical, field-proven solutions to help you navigate the complexities of its synthesis.
Understanding the Challenge: The Mechanism of this compound Polymerization
The primary culprit behind the unwanted polymerization of this compound is a base-catalyzed self-condensation, a reaction analogous to the aldol condensation.[1][2] The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons (the protons on the carbon adjacent to the nitro group), making them susceptible to deprotonation by even weak bases.[3] This leads to the formation of a resonance-stabilized nitronate anion, which is a potent nucleophile.[1][3] This nitronate then attacks the electrophilic carbonyl carbon of another this compound molecule, initiating a chain reaction that results in the formation of oligomers and polymers.
The key steps of this polymerization mechanism are:
-
Deprotonation: A base removes an α-proton from this compound, forming a nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the carbonyl carbon of a second this compound molecule.
-
Protonation: The resulting alkoxide is protonated, forming a β-hydroxy nitro compound (a dimer).
-
Propagation: The dimer still possesses acidic α-protons and a carbonyl group, allowing the process to repeat and form longer polymer chains.
Under certain conditions, dehydration of the β-hydroxy nitro intermediates can also occur, leading to the formation of α,β-unsaturated nitroaldehydes, which can also participate in further polymerization reactions.[4]
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction mixture turned into a viscous oil or a solid precipitate shortly after adding the base. What happened?
A: This is a classic sign of rapid, uncontrolled polymerization. The base you added was likely too strong or added too quickly, leading to a high concentration of the reactive nitronate anion and initiating a cascade of self-condensation reactions.
Troubleshooting Steps:
-
Choice of Base: Switch to a milder base. For instance, if you were using sodium hydroxide, consider using a weaker base like potassium carbonate or an organic amine such as triethylamine.[4] The goal is to generate the nitronate anion slowly and in a controlled manner.
-
Rate of Addition: Add the base slowly and dropwise, with vigorous stirring, to avoid localized high concentrations of base.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to slow down the rate of both the desired reaction and the competing polymerization.[5]
Q2: My reaction seems to have worked, but my yield of this compound is very low, and I have a lot of high-molecular-weight residue.
A: This indicates that while the initial reaction may have proceeded, polymerization still occurred, likely during the reaction or workup.
Troubleshooting Steps:
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely using techniques like TLC or in-situ FTIR to stop it as soon as the starting material is consumed.[6]
-
Quenching: Quench the reaction by adding a mild acid (e.g., dilute acetic acid or ammonium chloride solution) to neutralize the base and any remaining nitronate anions before workup.
-
Workup Temperature: Keep the temperature low during all workup and purification steps.
Q3: I'm using a Henry (nitroaldol) reaction to synthesize a precursor to this compound, and I'm seeing significant side-product formation.
A: The Henry reaction is reversible, and under basic conditions, side reactions are common.[3][4] These can include elimination of water from the desired β-nitro alcohol product to form a nitroalkene, and the self-condensation of the aldehyde reactant.[4]
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the nitroalkane to favor the forward reaction.
-
Catalyst Choice: For asymmetric Henry reactions, chiral catalysts can improve selectivity and reduce side reactions.[4]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Consider exploring different solvent systems.
Q4: How can I purify crude this compound without causing it to polymerize?
A: Purification is a critical step where polymerization can readily occur.
Troubleshooting Steps:
-
Avoid High Temperatures: Do not distill crude this compound at atmospheric pressure. If distillation is necessary, use high vacuum to keep the temperature as low as possible.
-
Stabilizers: Consider adding a small amount of a polymerization inhibitor to the crude product before purification.
-
Chromatography: Flash column chromatography on silica gel can be an effective purification method. Ensure the silica gel is neutral and consider deactivating it slightly with a small percentage of a non-nucleophilic base like triethylamine in the eluent.
Preventative Measures and Protocols
Proactive prevention is the most effective strategy for managing the polymerization of this compound.
Protocol 1: General Guidelines for Preventing Polymerization
-
Maintain a Slightly Acidic to Neutral pH: Whenever possible, maintain the reaction and workup conditions at a pH below 7. This protonates the nitronate anion, preventing it from acting as a nucleophile.
-
Low Temperature Operations: Conduct the synthesis and subsequent handling of this compound at low temperatures (ideally between -10°C and 10°C) to minimize the rate of polymerization.
-
Inert Atmosphere: While the primary polymerization mechanism is base-catalyzed, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions initiated by oxygen, especially if trace metal impurities are present.
-
Use of Inhibitors: Incorporate polymerization inhibitors into your reaction and storage protocols.
Table 1: Recommended Polymerization Inhibitors
| Inhibitor Type | Example Inhibitors | Proposed Mechanism of Action | Typical Concentration | Notes |
| Free-Radical Scavengers | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), Hydroquinone, BHT (Butylated hydroxytoluene) | Trap free radicals that can initiate polymerization. | 100 - 1000 ppm | Effective if radical-initiated polymerization is a concern, for instance, due to impurities or light exposure.[7][8] |
| Weakly Basic Stabilizers | Triethanolamine, Dimethylethanolamine | Act as a buffer and may complex with the aldehyde, reducing its reactivity.[3] | 0.01 - 0.1% (w/w) | Can be effective in preventing autocondensation. |
| Alkaline Stabilizers | Sodium Carbonate, Potassium Carbonate | Used in very low concentrations to maintain a slightly alkaline but controlled pH.[9] | 0.05 - 20 ppm | Use with extreme caution, as higher concentrations will catalyze polymerization. |
Protocol 2: Synthesis of this compound via Oxidation of 3-Nitro-1-propanol (Illustrative)
This protocol provides an example of a synthesis step where polymerization control is crucial.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-nitro-1-propanol in a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add a solution of a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) to the cooled solution of 3-nitro-1-propanol over a period of 1-2 hours, maintaining the temperature below 5°C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a cold, dilute solution of a weak acid (e.g., 5% citric acid) to neutralize any basic species.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).
-
Stabilization: Immediately add a stabilizer (e.g., 200 ppm of BHT) to the crude this compound.
-
Purification: Purify the crude product by flash chromatography on neutral silica gel, eluting with a non-polar to moderately polar solvent system.
-
Storage: Store the purified this compound under an inert atmosphere at -20°C with a stabilizer.
Visualizing the Process
Diagram 1: Base-Catalyzed Polymerization of this compound
Caption: Base-catalyzed polymerization of this compound.
Diagram 2: Experimental Workflow for Minimizing Polymerization
Caption: Workflow for synthesizing and handling this compound.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus de l'Académie des Sciences, 120, 1265-1268.
- Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.
- Wade, L. G. (2017). Organic Chemistry. Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Grubbs, R. H. (Ed.). (2003).
- Armarego, W. L., & Chai, C. L. (2012).
- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. Butterworth-Heinemann.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6453675, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-nitroethanol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: Troubleshooting Peak Tailing for 3-Nitropropanal in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitropropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues, specifically peak tailing, encountered during the chromatographic analysis of this small, polar, and reactive aldehyde. Our approach is rooted in explaining the fundamental causes of these issues to empower you with the knowledge to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing with this compound on my C18 column. What are the most likely causes?
Peak tailing for a small, polar molecule like this compound on a reversed-phase column is often a multi-faceted issue. The primary causes typically stem from secondary interactions between the analyte and the stationary phase, or issues related to the mobile phase and analyte stability.
The most common culprits include:
-
Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. Even with end-capping, residual silanol groups (Si-OH) are present on the silica surface.[1] The polar aldehyde and nitro groups of this compound can form hydrogen bonds with these silanols, creating a secondary, non-hydrophobic retention mechanism. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Mobile Phase pH Effects: The mobile phase pH can influence both the ionization state of the analyte and the surface charge of the silica. While this compound does not have a strongly acidic or basic group, the alpha-protons to the nitro group can be weakly acidic. A predicted pKa value for this compound is approximately 7.59.[2] If the mobile phase pH is near this pKa, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.
-
Analyte Instability: Aldehydes are known to be reactive and can exist in equilibrium with their hydrate form in aqueous mobile phases. This on-column conversion can contribute to peak broadening and tailing.
-
Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column can act as active sites. Polar analytes like this compound, with its oxygen atoms, can chelate with these metal ions, causing strong, undesirable interactions that result in peak tailing.[3]
Q2: How does the chemical structure of this compound contribute to peak tailing?
This compound's structure is key to understanding its chromatographic behavior.
-
Polarity: It is a small molecule (Molecular Weight: 103.08 g/mol ) with a calculated LogP of -0.5, indicating its high polarity.[4] This makes it poorly retained on traditional C18 columns and more susceptible to secondary interactions with the polar stationary phase surface.
-
Functional Groups: The presence of both a nitro group (-NO2) and an aldehyde group (-CHO) provides multiple sites for hydrogen bonding with residual silanols on the silica surface.
-
Reactivity of the Aldehyde: The electrophilic nature of the aldehyde carbonyl carbon makes it susceptible to nucleophilic attack by water in the mobile phase, forming a gem-diol (hydrate). This equilibrium on the column can lead to peak distortion.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Mobile phase optimization is a critical first step in addressing peak tailing. The goal is to create an environment that minimizes undesirable secondary interactions and ensures analyte stability.
Causality: Adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the silica surface, a primary cause of peak tailing for polar compounds.[1] Silanols are acidic and become deprotonated (negatively charged) at higher pH values, increasing their interaction with polar analytes. By lowering the pH, we can keep the silanols in their protonated, less active state.
Step-by-Step Methodology:
-
Establish a Baseline: Prepare a mobile phase of acetonitrile and water at a neutral pH (e.g., without any additives). Inject your this compound standard and record the chromatogram, noting the peak asymmetry factor.
-
Acidify the Mobile Phase: Prepare a series of mobile phases with decreasing pH. A good starting point is to add 0.1% (v/v) formic acid (pH ~2.7) or 0.1% (v/v) trifluoroacetic acid (TFA) (pH ~2) to the aqueous portion of the mobile phase.
-
Systematic Evaluation: Equilibrate the column with each new mobile phase for at least 20 column volumes. Inject the this compound standard and compare the peak shape to the baseline.
-
Data Analysis: Tabulate the peak asymmetry factor at each pH value to identify the optimal condition.
Data Presentation:
| Mobile Phase Additive (0.1% v/v) | Approximate pH | Peak Asymmetry Factor (As) | Observations |
| None | ~7.0 | > 2.0 | Severe Tailing |
| Formic Acid | ~2.7 | 1.3 - 1.5 | Significant Improvement |
| Trifluoroacetic Acid (TFA) | ~2.0 | 1.1 - 1.3 | Best Peak Shape |
Note: TFA is a strong ion-pairing agent and can be difficult to remove from the column. It may also suppress ionization in mass spectrometry detection.
Causality: Certain mobile phase additives can act as "silanol blockers" by competing with the analyte for active sites on the stationary phase. Others, known as chelating agents, can bind to metal impurities in the column, rendering them inactive.[5][6]
Step-by-Step Methodology:
-
Select an Additive:
-
For Silanol Blocking (at low pH): Consider adding a small concentration of a competing base, such as triethylamine (TEA), although this is less common with modern, high-purity columns.
-
For Metal Chelation: A weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) can be effective. A starting concentration of 1 ppm in the mobile phase is recommended.[6]
-
-
Prepare and Equilibrate: Add the chosen additive to your optimized low-pH mobile phase. Ensure complete dissolution and proper mixing. Equilibrate the column thoroughly.
-
Inject and Evaluate: Inject the this compound standard and assess the impact on peak shape. Compare the chromatogram to the one obtained with only the acidic modifier.
Guide 2: Column Selection and Care
The choice of HPLC column is paramount for analyzing a challenging compound like this compound.
Modern "Type B" silica columns are synthesized from high-purity silica with minimal metal content and are extensively end-capped to cover most of the surface silanols.[1] These columns are designed to minimize secondary interactions and are a good starting point.
If peak tailing persists on a standard C18 column, consider alternative stationary phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from residual silanols and can provide alternative selectivity for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase chromatography.[7] In HILIC, a polar stationary phase (e.g., bare silica, diol, amide) is used with a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of water. This creates a water-rich layer on the stationary phase into which the polar analyte can partition.
Causality: Over time, columns can become contaminated with strongly retained sample components or metal ions from the system and samples, leading to active sites that cause peak tailing.
Step-by-Step Methodology:
-
Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet.
-
Reverse Flush (if permissible): Check the column manufacturer's instructions. If allowed, reverse the column direction.
-
Strong Solvent Wash: Flush the column with a series of solvents, starting with your mobile phase without buffer salts, then isopropanol, followed by a strong, non-polar solvent like hexane (if using a C18 column), and then back to isopropanol and finally your mobile phase.
-
Metal Decontamination: If metal chelation is suspected, a flush with a solution containing a chelating agent like EDTA may be beneficial. Always follow the column manufacturer's guidelines for such procedures.
Advanced Troubleshooting: A Deeper Dive
Considering Analyte Derivatization
For highly problematic aldehydes, derivatization is a common and effective strategy to improve chromatographic performance.[8][9] While the goal is often to analyze the native compound, derivatization can be a valuable tool for confirmation or when sensitivity and peak shape are paramount.
Causality: Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) converts the polar, reactive aldehyde into a larger, more hydrophobic, and UV-active hydrazone.[8] This new molecule is better retained on reversed-phase columns and is less prone to secondary interactions, resulting in excellent peak shape.
Workflow:
-
Reaction: The sample containing this compound is reacted with an acidic solution of DNPH.
-
Extraction: The resulting DNPH-hydrazone is extracted using a solid-phase extraction (SPE) cartridge.
-
Analysis: The eluate is then analyzed by HPLC, typically with UV detection around 360 nm.[8]
Logical Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting peak tailing for this compound.
Caption: A logical workflow for diagnosing and resolving peak tailing for this compound.
References
-
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Gao, W., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 27(16), 5248. [Link]
-
Giles, C. H., & Nakhwa, S. H. (1962). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 12(6), 266-268. [Link]
-
Sitz, H., et al. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(4), 854-859. [Link]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Majak, W., & Benn, M. H. (1982). Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. Journal of Liquid Chromatography, 5(6), 1193-1200. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
McCalley, D. V. (2017). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1523, 139-149. [Link]
-
Güçlü-Üstündağ, Ö., & Mazza, G. (2007). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Food Chemistry, 104(2), 852-859. [Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543. [Link]
-
Hu, Y., et al. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 38(s6), 28-33. [Link]
-
van der Klift, E. J. C., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1931-1941. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Alshehri, S., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2831. [Link]
-
Ferdinandusse, S., et al. (2013). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Clinica Chimica Acta, 417, 107-112. [Link]
-
LCGC International. (2020). Making HILIC Work for You—Column Selection. [Link]
-
ResearchGate. (n.d.). Mechanism of chelation reaction with metal ions and metal ions on protein. [Link]
-
Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]
-
Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. [Link]
-
PubChem. (n.d.). 3-Nitro-1-propanol. [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1125, 121731. [Link]
-
Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. [Link]
-
Waters Corporation. (n.d.). SunFire C18 Columns. [Link]
-
ResearchGate. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543. [Link]
-
Othman, A. A., & Foda, A. M. (1995). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 157-164. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. This compound | 58657-26-4 [chemicalbook.com]
- 3. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 4. This compound | C3H5NO3 | CID 6453675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auroraprosci.com [auroraprosci.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-Nitropropanal
Welcome to the technical support center for the synthesis and purification of 3-nitropropanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the laboratory.
I. Understanding the Chemistry: Synthesis and Impurity Profile
This compound is a valuable synthetic intermediate, possessing both a reactive aldehyde and a nitro group. A common and efficient route to its synthesis is the Michael addition of a nitroalkane, typically nitromethane, to an α,β-unsaturated aldehyde like acrolein.[1][2][3][4] This conjugate addition is base-catalyzed and, while effective, can lead to a variety of impurities that complicate downstream applications.[5][6]
Understanding the potential side reactions is the first step in developing a robust purification strategy.
Common Impurities in this compound Synthesis:
| Impurity | Formation Mechanism | Impact on Downstream Chemistry |
| Unreacted Acrolein | Incomplete reaction or improper stoichiometry. | Can undergo polymerization or react with nucleophiles in subsequent steps. |
| Unreacted Nitromethane | Incomplete reaction or use of excess reagent. | Can interfere with reactions sensitive to acidic protons. |
| Polymeric Materials | Base-catalyzed polymerization of acrolein. | Results in viscous oils that are difficult to remove and can lower yield. |
| Double Addition Product (1,3-Dinitropropane) | Reaction of a second equivalent of nitromethane with the product. | A stable impurity that can be difficult to separate from the desired product. |
| Aldol Condensation Products | Self-condensation of this compound or reaction with acrolein. | Introduces structural heterogeneity and can complicate characterization. |
| Oxidation Product (3-Nitropropanoic Acid) | Oxidation of the aldehyde group, especially upon exposure to air.[7] | Can alter the reactivity and solubility of the product. |
| Decomposition Products | Thermal or chemical instability of the nitro-aldehyde.[8][9][10] | Leads to loss of yield and introduces a complex mixture of byproducts. |
Visualizing the Synthetic Landscape
To better understand the reaction and potential side reactions, the following diagram illustrates the primary synthetic pathway and the formation of key impurities.
Caption: Synthetic pathway for this compound and common impurity formation.
II. Troubleshooting Guide: From Crude Reaction to Purified Product
This section is formatted as a series of common problems encountered during the synthesis and purification of this compound, followed by their probable causes and detailed, step-by-step solutions.
Problem 1: The crude reaction mixture is a dark, viscous oil, and the yield of this compound is low.
-
Probable Cause: This is a classic sign of acrolein polymerization, which is often exacerbated by a high concentration of base, elevated reaction temperatures, or slow addition of reactants.
-
Solution Workflow:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of reactants. This slows down the exothermic polymerization of acrolein.
-
Controlled Addition: Add the acrolein dropwise to the mixture of nitromethane and base. This ensures that the concentration of acrolein is never high enough to favor polymerization over the desired Michael addition.
-
Choice of Base: Consider using a milder base or a catalytic amount of a stronger base. While a strong base is needed to deprotonate nitromethane, an excess can aggressively promote polymerization.
-
Solvent Selection: Ensure an appropriate solvent is used to maintain homogeneity and help dissipate heat.
-
Problem 2: After workup, NMR or GC-MS analysis shows significant amounts of unreacted starting materials.
-
Probable Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, inadequate mixing, or deactivation of the catalyst.
-
Solution Workflow:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid spectroscopic method to monitor the disappearance of the limiting reagent (usually acrolein). Do not proceed with the workup until the reaction is complete.
-
Extended Reaction Time: If the reaction stalls, consider extending the reaction time at a controlled temperature.
-
Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to promote contact between the reactants and the catalyst.
-
Catalyst Viability: If using a solid-supported catalyst, ensure it has not been poisoned or deactivated.
-
Problem 3: The isolated product is yellow and discolors over time, even during storage.
-
Probable Cause: The yellow color can indicate the presence of nitro-containing impurities or decomposition products.[11] Aliphatic nitro compounds can also be sensitive to light and air, leading to degradation.[8][9]
-
Solution Workflow:
-
Purification via Chromatography: Flash column chromatography is often the most effective method for removing colored impurities. A silica gel column with a gradient elution of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) can effectively separate this compound from more polar or less polar impurities.
-
Acid Wash: A dilute acid wash during the workup can help remove basic impurities that may contribute to color.[11]
-
Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20 °C is recommended) to minimize decomposition.
-
Problem 4: Purification by distillation is unsuccessful, leading to decomposition or low recovery.
-
Probable Cause: this compound is thermally labile.[8][10] Attempting to purify it by distillation at atmospheric pressure will likely lead to decomposition. Even under vacuum, prolonged heating can be detrimental.
-
Solution Workflow:
-
Avoid High Temperatures: Distillation should be considered a last resort and performed under high vacuum to keep the boiling point as low as possible. A short-path distillation apparatus is recommended to minimize the residence time at elevated temperatures.
-
Prioritize Chromatography: For most research-scale purifications, column chromatography is the preferred method as it is performed at ambient temperature.
-
Visualizing the Troubleshooting Process
The following decision tree can guide you through the process of troubleshooting your this compound purification.
Caption: A decision tree for troubleshooting this compound purification.
III. Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to assess the purity of this compound?
A1: A combination of techniques is ideal.[12][13]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[14]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity and detect non-volatile impurities.[15][16] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.
Q2: Can I use crystallization to purify this compound?
A2: Crystallization is generally not the preferred method for purifying this compound as it is often isolated as an oil. However, if you are working with a solid derivative, crystallization could be a viable option. You would need to perform solvent screening to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Q3: My final product is an off-white solid after column chromatography. Is this acceptable?
A3: While a pure compound is ideally colorless, an off-white appearance may not necessarily indicate significant impurity. If NMR and other analytical data show high purity (>98%), the slight color may be due to trace impurities that do not affect reactivity. However, if the color is more pronounced (yellow or brown), further purification or treatment with activated carbon may be necessary.[17]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is essential. Due to its potential for thermal instability, avoid heating it unnecessarily. Also, be aware that nitroalkanes can form explosive salts with strong bases, so proper quenching procedures are crucial.
Q5: How can I remove water-soluble impurities from my crude product?
A5: An aqueous workup is effective for removing water-soluble impurities.[18] This typically involves dissolving the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it with water or brine in a separatory funnel. This process can be repeated several times to ensure complete removal of water-soluble byproducts and salts.
IV. References
-
Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS. (2022). PubMed Central. [Link]
-
Synthetic procedures for the synthesis of 3-nitropropanoic acid. (2022). ResearchGate. [Link]
-
This compound | C3H5NO3. PubChem. [Link]
-
Process for the purification of nitro aliphatic compounds. (1941). Google Patents.
-
Asymmetric Michael addition reaction of acrolein, 3‐nitro‐2H‐chromene, and alcohols. ResearchGate. [Link]
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Synthesis of 3-Nitropropanol Homologues. (2025). ResearchGate. [Link]
-
Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. (2015). SpringerLink. [Link]
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Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. (1984). Europe PMC. [Link]
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Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. sctunisie.org. [Link]
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Process for the manufacture of nitropropanes. (2009). Google Patents.
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
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Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. [Link]
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GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine c. (2024). Impactfactor. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]
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Michael Addition. Organic Chemistry Portal. [Link]
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First time synthesis, first time work-up and purification. (2021). Reddit. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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Thermal Decomposition of Aliphatic Nitro-compounds. (2025). ResearchGate. [Link]
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Purification Troubleshooting. (2024). Reddit. [Link]
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Analytical Methods. env.go.jp. [Link]
-
Michael addition reaction. Wikipedia. [Link]
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Method for producing and purifying 3-aminopropanol. (2012). Google Patents.
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Technical Support Center: Quantification of 3-Nitropropanal in Plasma
Welcome to the technical support center for the quantification of 3-Nitropropanal (3-NPA) in plasma. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this reactive and often elusive molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods for your specific research needs.
Introduction to the Challenge
This compound (3-NPA) is a highly reactive aldehyde that poses significant analytical challenges due to its inherent instability and low endogenous concentrations. It is a metabolite of 3-nitropropionic acid (3-NP), a neurotoxin known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle and mitochondrial respiratory chain.[1][2][3] Accurate quantification of 3-NPA in plasma is crucial for toxicological studies and for understanding the pathogenesis of diseases associated with mitochondrial dysfunction.[4] However, its electrophilic nature leads to rapid reactions with nucleophilic moieties in plasma proteins, making its detection and quantification a formidable task.[5][6]
This guide provides a comprehensive overview of the challenges you may encounter and offers practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Sample Handling and Stability
Q1: What is the most critical pre-analytical factor to consider when measuring 3-NPA in plasma?
A1: The most critical factor is the inherent instability of 3-NPA. As a reactive aldehyde, it can readily undergo oxidation, polymerization, and, most importantly, form adducts with plasma proteins.[5] This reactivity can lead to a significant underestimation of its true concentration. Therefore, immediate processing of blood samples after collection is paramount.
Q2: What anticoagulant should I use for plasma collection?
A2: While there is no specific literature for 3-NPA, for general metabolite analysis in plasma, EDTA or heparin are commonly used.[7] It is advisable to conduct a small pilot study to determine if the choice of anticoagulant affects 3-NPA stability or recovery in your specific experimental setup.
Q3: How should I store my plasma samples, and for how long?
Sample Preparation
Q4: Why is protein precipitation necessary for 3-NPA analysis?
A4: Protein precipitation serves two primary purposes. First, it removes the bulk of plasma proteins, which can interfere with chromatographic analysis and ionize in the mass spectrometer, causing ion suppression.[10] Second, and more critically for 3-NPA, it helps to release any non-covalently bound analyte and halts enzymatic degradation. Common protein precipitation agents include acetonitrile, methanol, or trichloroacetic acid.[11][12]
Q5: I am seeing low recovery of 3-NPA after protein precipitation. What could be the cause?
A5: Low recovery is a common issue with reactive aldehydes. The primary suspect is the irreversible covalent adduction of 3-NPA to nucleophilic amino acid residues (like cysteine, lysine, and histidine) on abundant plasma proteins such as albumin.[5][13] Once these adducts form, the 3-NPA is no longer in its free, quantifiable form.
To mitigate this, consider the following:
-
Immediate Derivatization: Derivatize the sample immediately after collection or as part of the protein precipitation step to stabilize the 3-NPA.
-
Use of Trapping Agents: While not standard, the addition of a more potent nucleophile during sample collection could potentially compete with protein adduction, though this would require significant method development.
Analytical Methodology
Q6: Why is derivatization recommended for the analysis of 3-NPA by LC-MS/MS?
A6: Derivatization is a chemical modification of the analyte that is highly recommended for several reasons:
-
Improved Stability: It converts the reactive aldehyde group into a more stable functional group, preventing degradation and adduction.
-
Enhanced Ionization Efficiency: Derivatizing agents can introduce a readily ionizable moiety, significantly improving the sensitivity of detection by mass spectrometry.[14]
-
Improved Chromatographic Retention: 3-NPA is a small, polar molecule that may have poor retention on standard reversed-phase columns. Derivatization can increase its hydrophobicity, leading to better chromatographic separation.[14][15]
A commonly used derivatizing agent for aldehydes is 3-nitrophenylhydrazine (3-NPH), which has been shown to improve the detection of various carbonyl compounds in biological matrices.[11][16]
Q7: What type of analytical column is best suited for 3-NPA analysis?
A7: For underivatized 3-NPA, a hydrophilic interaction liquid chromatography (HILIC) column might be necessary to achieve adequate retention. However, if a derivatization strategy is employed to increase the hydrophobicity of 3-NPA, a standard C18 reversed-phase column is often suitable.[17]
Q8: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
A8: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis.[10] To minimize them:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), in addition to protein precipitation.[18][19]
-
Improve Chromatographic Separation: Ensure that 3-NPA (or its derivative) elutes in a region of the chromatogram that is free from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for 3-NPA is the gold standard for correcting for matrix effects and variations in extraction recovery.[20] If a SIL-3-NPA is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used as an alternative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable 3-NPA Signal | 1. Analyte Instability: 3-NPA has degraded or formed adducts with proteins.[5][21] 2. Poor Extraction Recovery: Inefficient extraction from the plasma matrix. 3. Low Ionization Efficiency: 3-NPA is not ionizing well in the mass spectrometer. 4. Insufficient Sample Cleanup: Matrix components are suppressing the signal.[10] | 1. Process samples immediately upon collection. Minimize time at room temperature. Implement a derivatization step early in the workflow.[11] 2. Optimize the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time, centrifugation speed/time). Consider solid-phase extraction (SPE) for cleaner samples. 3. Implement a derivatization strategy to enhance ionization.[14] Optimize MS source parameters. 4. Improve sample cleanup with SPE. Optimize chromatography to separate 3-NPA from interfering matrix components. |
| Poor Peak Shape in Chromatography | 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | 1. Dilute the sample or inject a smaller volume. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Use a column with high-purity silica. Add a small amount of a competing agent (e.g., trifluoroacetic acid, if compatible with MS) to the mobile phase. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in pipetting, timing, or temperature during sample processing. 2. Incomplete Derivatization: The derivatization reaction is not going to completion consistently. 3. System Instability: Fluctuations in the LC-MS system. | 1. Standardize the sample preparation workflow. Use an automated liquid handler if available. Ensure thorough mixing at each step.[22] 2. Optimize derivatization conditions (reagent concentration, temperature, reaction time). 3. Run system suitability tests before each batch of samples. Use a stable isotope-labeled internal standard. |
| Carryover in Blank Injections | 1. Adsorption of Analyte: 3-NPA or its derivative is adsorbing to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle is not being cleaned effectively between injections. | 1. Include a strong organic solvent in the needle wash solution. 2. Optimize the needle wash protocol (e.g., use multiple wash solvents, increase wash volume and duration). |
Experimental Protocols & Visualizations
Protocol: Protein Precipitation and Derivatization of 3-NPA in Plasma
This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add the internal standard (ideally, a stable isotope-labeled 3-NPA) to the plasma and vortex briefly.
-
Protein Precipitation & Derivatization:
-
Prepare a fresh solution of 3-nitrophenylhydrazine (3-NPH) in methanol with a catalyst (e.g., a small percentage of an acid). The optimal concentration of 3-NPH needs to be determined empirically but a starting point could be around 25 mM.[11]
-
Add 400 µL of the cold ( -20°C) 3-NPH/methanol solution to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
-
Incubation: Incubate the mixture at 4°C for 30 minutes to allow for complete derivatization.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).
-
Analysis: Inject an appropriate volume onto the LC-MS/MS system.
Workflow Diagram
Caption: Key challenges and corresponding analytical solutions.
References
-
Quantitative Determination of 3-nitropropionic Acid and 3-nitropropanol in Plasma by HPLC. Veterinary and Human Toxicology.[Link]
-
Detection and Quantification of Protein Adduction by Electrophilic Fatty Acids: Mitochondrial Generation of Fatty Acid Nitroalkene Derivatives. Free Radical Biology and Medicine.[Link]
-
Biomarkers of 3-nitropropionic acid (3-NPA)-induced mitochondrial dysfunction as indicators of neuroprotection. Annals of the New York Academy of Sciences.[Link]
-
Recent trends in analysis of nanoparticles in biological matrices. Analytical and Bioanalytical Chemistry.[Link]
-
Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical Chemistry.[Link]
-
Accurate quantification of basal plasma levels of 3-nitrotyrosine and 3-nitrotyrosinoalbumin by gas chromatography-tandem mass spectrometry. The Journal of Chromatography B.[Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules.[Link]
-
Global metabolomics reveals severe 3-nitropropionic acid intoxication in a Norwegian patient. Oslo University Hospital Research.[Link]
-
Determination of 3-Nitrotyrosine in Human Plasma by Solid Phase Extraction-High Performance Liquid Chromatography with Fluorescence Detection. Journal of the Chinese Chemical Society.[Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.[Link]
-
Stability of chemical and immunochemical analytes in uncentrifuged plasma samples. Clinical Chemistry and Laboratory Medicine.[Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography A.[Link]
-
Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6‐hr Storage. Journal of Clinical Laboratory Analysis.[Link]
-
Covalent Protein Adduction of Nitrogen Mustards and Related Compounds. FIU Digital Commons.[Link]
-
Detailed methodology of different plasma preparation procedures... ResearchGate.[Link]
-
A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics. Journal of Applied Toxicology.[Link]
-
Chemical Derivatization in LC-MS/MS. Syngene International Ltd.[Link]
-
Examples of unstable analytes. Sisu@UT.[Link]
-
Sample preparation in a bioanalytical workflow – part 1. YouTube.[Link]
-
Problems with analysis of biological matrices. Slideshare.[Link]
-
3-Nitropropionic acid. Wikipedia.[Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate.[Link]
-
Phosphonylated tyrosine and cysteine disulfide adducts both generated from immunoglobulin G and human serum albumin indicate exposure to the nerve agent VX in vitro. The Analyst.[Link]
-
Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review. Pharmaceutics.[Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability.[Link]
-
Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences.[Link]
-
Malondialdehyde-protein adducts and 3-nitrotyrosine content are... ResearchGate.[Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry.[Link]
-
Fatal 3-Nitropropionic Acid Poisoning after Consuming Coconut Water. The American Journal of Forensic Medicine and Pathology.[Link]
-
Sample Preparation. Agilent.[Link]
-
Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. Nature Protocols.[Link]
-
Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices. Critical Reviews in Analytical Chemistry.[Link]
-
Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology.[Link]
-
Recent methodological advances in the mass spectrometric analysis of free and protein-associated 3-nitrotyrosine in human plasma. ResearchGate.[Link]
-
Plasma Sample Preparation for ELISA. Creative Diagnostics.[Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]
-
Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation. Antibiotics.[Link]
-
A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management. Future Journal of Pharmaceutical Sciences.[Link]
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- 3. 3-Nitropropionic acid - Wikipedia [en.wikipedia.org]
- 4. Biomarkers of 3-nitropropionic acid (3-NPA)-induced mitochondrial dysfunction as indicators of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Protein Adduction by Electrophilic Fatty Acids: Mitochondrial Generation of Fatty Acid Nitroalkene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
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- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 3-Nitropropanal for Long-Term Storage
Welcome to the dedicated technical support center for 3-Nitropropanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound for long-term storage. Given its reactive nature as both an aldehyde and a nitroalkane, ensuring its purity and integrity over time is critical for reproducible and reliable experimental outcomes. This guide offers a combination of frequently asked questions, troubleshooting protocols, and detailed experimental procedures grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to several degradation pathways owing to its bifunctional nature. The primary concerns are:
-
Aldol Condensation: The aldehyde functional group can undergo self-condensation, particularly in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight oligomers and polymers.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (3-nitropropanoic acid), especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Decomposition of the Nitro Group: Aliphatic nitro compounds can be unstable and may decompose under thermal stress or upon exposure to certain reagents.
-
Hydrolysis: In aqueous solutions, the aldehyde group can be hydrated, which can be a precursor to other reactions.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can manifest in several ways:
-
Color Change: Pure this compound should be a colorless to pale yellow liquid. The appearance of a darker yellow or brown color often indicates the formation of degradation products.
-
Increased Viscosity or Solidification: Polymerization through aldol condensation can lead to an increase in viscosity or the formation of a solid precipitate.
-
Changes in pH: The formation of 3-nitropropanoic acid through oxidation will decrease the pH of the sample over time.
Q3: How should I store this compound for short-term use versus long-term storage?
A3: For short-term use (days to a few weeks), store this compound in a tightly sealed, amber glass vial at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). For long-term storage (months to years), it is recommended to store it as a dilute solution in a suitable anhydrous organic solvent with a stabilizer at -20°C or below, under an inert atmosphere. Storing the neat compound long-term is generally not recommended due to its inherent instability.
Q4: Can I store this compound in plastic containers?
A4: It is strongly advised to use glass containers, specifically Type I borosilicate amber glass, for storing this compound. Plastic containers may be permeable to oxygen and can potentially leach plasticizers or other additives that could catalyze degradation.
Q5: What are the initial signs of instability I should look for before using a stored sample of this compound?
A5: Before using a stored sample, visually inspect for any color change or precipitate. If possible, perform a quick purity check using a validated analytical method like HPLC or GC to confirm its integrity. A significant deviation from the initial purity indicates degradation.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing or darkening of the solution | 1. Oxidation of the aldehyde to 3-nitropropanoic acid. 2. Formation of colored polymeric byproducts from aldol condensation. 3. Photodegradation. | 1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light. 2. Purity Analysis: Use HPLC-UV or GC-MS to identify and quantify degradation products. 3. Purification: If the degradation is minor, consider purification by vacuum distillation. However, this should be done with caution due to the thermal sensitivity of the compound. 4. Discard: If significant degradation has occurred, it is best to discard the sample and use a fresh batch. |
| Formation of a precipitate or increase in viscosity | 1. Polymerization via aldol condensation. 2. Precipitation of degradation products. | 1. Review Storage pH: If stored in solution, ensure the solvent is neutral and free of acidic or basic impurities. 2. Analytical Characterization: Attempt to dissolve a small amount of the precipitate in a suitable solvent and analyze by NMR or MS to identify its structure. 3. Future Prevention: Add a polymerization inhibitor (see Protocol 1) for long-term storage. |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound leading to lower effective concentration. 2. Interference from degradation products in the assay. | 1. Purity Confirmation: Re-analyze the purity of the this compound stock using a validated analytical method (see Protocol 3). 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from a high-purity starting material. 3. Method Validation: Ensure your experimental assay is specific for this compound and that potential degradation products do not interfere. |
| Decrease in pH of the stored sample | 1. Oxidation to 3-nitropropanoic acid. | 1. Inert Atmosphere: Strictly enforce storage under an inert atmosphere to minimize contact with oxygen. 2. Antioxidant Addition: Consider the addition of a suitable antioxidant like BHT (see Protocol 1) for long-term storage. |
Part 3: Experimental Protocols
These detailed protocols provide step-by-step methodologies for the stabilization, storage, and analysis of this compound.
Protocol 1: Stabilization of this compound for Long-Term Storage
This protocol describes the preparation of a stabilized stock solution of this compound.
Rationale: Storing this compound as a dilute solution in a dry, non-polar solvent at low temperatures significantly reduces the rates of bimolecular reactions like aldol condensation. The addition of an antioxidant helps to prevent oxidation.
Materials:
-
High-purity this compound
-
Anhydrous non-polar solvent (e.g., Toluene or Dichloromethane, HPLC grade or higher)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent Preparation: Ensure the solvent is anhydrous by using a freshly opened bottle or by drying it over molecular sieves.
-
Stock Solution Preparation: a. In a clean, dry amber glass vial, prepare a 0.1 M solution of this compound in the chosen anhydrous solvent. Perform this under a gentle stream of inert gas. b. To this solution, add BHT to a final concentration of 0.01% (w/v).
-
Inert Atmosphere: Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Sealing: Tightly seal the vial with the PTFE-lined cap.
-
Storage: Store the vial at -20°C or below.
Workflow for Stabilization of this compound
Caption: Workflow for the stabilization of this compound.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.[1][2]
Rationale: By subjecting this compound to various stress conditions, we can accelerate its degradation and identify the resulting products. This information is crucial for developing a stability-indicating analytical method and for understanding the compound's intrinsic stability.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, prepare a solution in a suitable organic solvent for thermal and photolytic stress.
-
Acid and Base Hydrolysis: a. Incubate the acidic and basic solutions at 60°C for up to 24 hours. b. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: a. Keep the hydrogen peroxide solution at room temperature for up to 24 hours. b. Analyze aliquots at different time points.
-
Thermal Degradation: a. Place the solution in the organic solvent in an oven at 80°C for up to 72 hours. b. Analyze aliquots at different time points.
-
Photolytic Degradation: a. Expose the solution in a quartz cuvette to UV light. b. Analyze aliquots at different time points.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3) coupled with a mass spectrometer to identify and characterize the degradation products.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Protocol 3: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for this compound.[3]
Rationale: A validated stability-indicating method is essential to accurately quantify this compound and separate it from any potential degradation products and impurities from synthesis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Initial Gradient: 95% A, 5% B.
-
Gradient Program: Linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on the weak chromophore of the nitroalkane).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.
-
Sample Preparation: Dilute the test sample of this compound in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: a. The peak for this compound should be well-resolved from any other peaks. b. The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation products. c. The method should also be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.
References
- Chandni Chandarana, Pankaj Kapupara, & Parixit Prajapati. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC.
- Komal Kendre, Vikram Veer, & Pranali Pinjari. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Anderson, W. R., & Majak, W. (1985). Enhanced degradation of 3-nitropropanol by ruminal microorganisms. Canadian Journal of Animal Science, 65(3), 673-678.
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Overcoming matrix effects in 3-Nitropropanal mass spectrometry
A Guide to Overcoming Matrix Effects for Researchers, Scientists, and Drug Development Professionals
Introduction to Matrix Effects in 3-NPA Analysis
Matrix effects are a primary source of quantitative error in liquid chromatography-mass spectrometry (LC-MS) analyses.[1][2] They arise from co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of the target analyte, in this case, 3-NPA.[2][3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2] The primary cause of these effects is competition for ionization in the MS source.[1]
Due to its low molecular weight and reactive aldehyde group, 3-NPA is particularly susceptible to these interferences, which can compromise method sensitivity, precision, and accuracy.[5] This guide offers a systematic approach to troubleshooting and mitigating these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your 3-NPA analysis in a question-and-answer format.
Question 1: I'm observing poor sensitivity and a noisy baseline for 3-NPA in my biological samples compared to my standards in pure solvent. What could be the cause?
Answer: This is a classic sign of ion suppression , a common matrix effect where other components in your sample hinder the ionization of 3-NPA.[6] The high concentration of endogenous materials like salts, lipids, and proteins in biological samples can significantly impact the efficiency of the electrospray ionization (ESI) process.[6]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components. Consider more rigorous sample cleanup techniques:
-
Liquid-Liquid Extraction (LLE): This can be effective for separating 3-NPA from more polar or non-polar interferences. A study on the related compound, 3-nitropropionic acid, successfully used ethyl acetate for extraction from urine, which also improved chromatographic resolution.[7] The pH of the aqueous phase should be adjusted to ensure 3-NPA is in a neutral form for efficient extraction into an organic solvent.[8]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. You will need to screen different sorbents (e.g., reversed-phase, ion-exchange) to find the optimal one for retaining 3-NPA while washing away interfering matrix components.
-
-
Chromatographic Optimization: Ensure that 3-NPA is chromatographically separated from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution profile that retains 3-NPA while allowing highly polar, interfering compounds (like salts) to elute in the void volume.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, PFP) to achieve better separation.
-
-
Dilution: If the sensitivity of your assay allows, diluting your sample can be a straightforward way to reduce the concentration of interfering matrix components.[9][10]
Question 2: My quantification of 3-NPA is inconsistent across different sample lots or between different patient samples. What is causing this variability?
Answer: This issue points towards variable matrix effects , where the degree of ion suppression or enhancement differs from sample to sample.[11] This is a significant challenge in clinical and toxicological studies where the composition of biological matrices can vary considerably.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects.[3] A SIL-IS for 3-NPA (e.g., ¹³C₃-3-NPA or D₅-3-NPA) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same matrix effects, allowing for reliable normalization of the signal. The use of a SIL-IS is a cornerstone of robust quantitative mass spectrometry.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, creating your calibration curve in a representative blank matrix (e.g., pooled plasma from a control group) can help to compensate for consistent matrix effects.[9] However, this approach may not account for inter-subject variability in matrix composition.
-
Standard Addition: For a smaller number of samples, the method of standard addition can be used to accurately quantify 3-NPA in each specific matrix. While more labor-intensive, it provides a high degree of accuracy by creating a calibration curve within each sample.[3]
Question 3: I'm struggling with low signal intensity and poor fragmentation of 3-NPA. How can I improve its detection by LC-MS/MS?
Answer: The small size and chemical nature of 3-NPA can lead to poor ionization efficiency and limited fragmentation options.[5] Chemical derivatization is a powerful strategy to overcome these limitations.[12][13]
Derivatization Strategy:
-
Targeting the Aldehyde Group: The aldehyde functional group of 3-NPA is a prime target for derivatization. Reagents like 3-nitrophenylhydrazine (3-NPH) react with aldehydes to form stable hydrazones.[14] This derivatization has several advantages:
-
Increased Mass: The resulting derivative will have a higher mass, moving it out of the low mass region which often has high background noise.[15]
-
Improved Ionization: The added moiety can significantly improve the ionization efficiency of the molecule. A study on reactive aldehydes showed that 3-NPH derivatization resulted in greater sensitivity compared to 2,4-dinitrophenylhydrazine.[14]
-
Enhanced Fragmentation: The derivative provides more predictable and efficient fragmentation patterns for MS/MS analysis.
-
Experimental Protocol: Derivatization of 3-NPA with 3-Nitrophenylhydrazine (3-NPH)
-
Sample Preparation: Extract 3-NPA from the biological matrix using an optimized LLE or SPE protocol. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Derivatization Reaction:
-
Prepare a fresh solution of 3-NPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst like HCl).
-
Add the 3-NPH solution to the reconstituted sample extract.
-
Incubate the reaction mixture. Optimization of time and temperature (e.g., 30 minutes at 20°C) is crucial for complete derivatization.[14]
-
-
LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Develop a new MRM method for the 3-NPA-3-NPH derivative.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of ESI-MS?
A: In electrospray ionization (ESI), matrix effects occur when co-eluting molecules from the sample interfere with the process of converting the analyte (3-NPA) from a liquid phase to charged gas-phase ions.[16] This interference can happen through several mechanisms:
-
Competition for Charge: Matrix components may be more easily ionized than 3-NPA, consuming the available charge in the ESI droplet and reducing the number of charged 3-NPA ions formed.[3]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[3][4] This can hinder the evaporation of the solvent and the release of charged analyte ions into the gas phase.[4][16]
Q2: How can I quantitatively assess the extent of matrix effects in my 3-NPA assay?
A: According to regulatory guidelines from bodies like the FDA, a quantitative assessment of matrix effects is a critical part of bioanalytical method validation.[17][18] The most common approach is the post-extraction spike method :
-
Prepare three sets of samples:
-
Set A: 3-NPA standard prepared in a neat (pure) solvent.
-
Set B: Blank matrix extract (after LLE or SPE) spiked with the 3-NPA standard at the same concentration as Set A.
-
Set C: A neat solution of the internal standard.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor:
-
This is calculated by dividing the MF of the analyte by the MF of the internal standard. This demonstrates the ability of the IS to compensate for matrix effects.
-
Data Summary: Interpreting Matrix Factor Results
| Matrix Factor (MF) | Interpretation | Implication for 3-NPA Analysis |
| > 1.2 | Significant Ion Enhancement | Overestimation of 3-NPA concentration |
| 0.8 - 1.2 | Acceptable/Minor Matrix Effect | Quantitative results are likely reliable |
| < 0.8 | Significant Ion Suppression | Underestimation of 3-NPA concentration |
Q3: Can I use a different ionization source to avoid matrix effects?
A: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects.[6][10] APCI is a gas-phase ionization technique and is generally less susceptible to interferences from non-volatile salts and other matrix components that are problematic in ESI.[6] However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this method. It is worth evaluating if you continue to face insurmountable matrix effects with ESI.[5]
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Matrix Effects in 3-NPA Analysis
Caption: A logical workflow for diagnosing and resolving matrix effects.
References
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- McCall, E. (2021). Determining matrix effects in complex food samples.
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- James, L. F., et al. (1982). Detection and quantitative determination of 3-nitropropionic acid in bovine urine. PubMed.
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- U.S. Food and Drug Administration. (2018).
- Li, K., et al. (2016). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. Analytical and Bioanalytical Chemistry, 408(24), 6755-6767.
- (n.d.). Spectrophotometric Determination of 3-Nitropropanoic Acid in Biological Extracts.
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- (n.d.). The Power of Stable Isotope Dilution Assays in Brewing.
- Wolecki, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412, 6075–6097.
- Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1115-1123.
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- (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
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- Liu, H., et al. (2017). A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis). Toxins (Basel), 9(7), 204.
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- Pan, J., et al. (2017).
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- (2022). Isotope-dilution HPLC-MS/MS: Drug Monitoring of Antibiotics | Protocol Preview. YouTube.
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- (2019). Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices.
- (2025).
- (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry.
- Koal, T., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4185–4197.
- (n.d.). 3-Nitropropanoic acid (β-Nitropropionic acid). MedChemExpress.
- (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- (2021).
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- (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Methods for 3-Nitropropanal Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and toxicology, the accurate quantification of reactive metabolites and toxins is paramount. 3-Nitropropanal (3-NPA), a reactive aldehyde, is a compound of interest due to its potential toxicity and its relationship to 3-nitropropionic acid (3-NPA), a known neurotoxin. Ensuring the reliability of analytical methods for its detection is not merely a matter of procedural adherence but a cornerstone of sound scientific research and patient safety.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, I will elucidate the rationale behind the methodological choices and provide the framework for developing and validating a robust analytical method, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge of this compound
This compound, as a small, polar, and reactive aldehyde, presents several analytical challenges. Its lack of a strong chromophore makes direct UV detection by HPLC difficult, often resulting in poor sensitivity. Furthermore, its reactivity can lead to instability in biological matrices and during sample preparation. These characteristics necessitate a thoughtful approach to method development and validation, with a strong emphasis on specificity, sensitivity, and reproducibility.
Pillars of a Validated HPLC Method: A Regulatory Perspective
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This process is not arbitrary; it is guided by international regulatory bodies to ensure data integrity. The International Council for Harmonisation (ICH) guideline Q2(R1), along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a framework for this process.[1][2][3]
A validated method is a self-validating system, meaning that its performance is well-characterized and its limitations are understood. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis, incorporating these key parameters.
Caption: A flowchart illustrating the key stages of HPLC method development and validation for this compound analysis, from defining the analytical target profile to routine implementation.
Comparison of HPLC-Based Analytical Methods for this compound
Given the challenges in analyzing this compound, several HPLC-based approaches can be considered. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Performance (based on related compounds) |
| HPLC with UV Detection (Direct) | Separation by reversed-phase HPLC and direct detection at a low UV wavelength (e.g., 210 nm). | Simple, widely available instrumentation. | Poor sensitivity and specificity due to the weak chromophore of this compound.[4] High potential for interference from matrix components at low wavelengths. | LOD/LOQ: Likely in the µg/mL range. Accuracy: Variable, susceptible to matrix effects. Precision: RSD >10% at low concentrations. |
| HPLC with UV Detection (with Derivatization) | Pre-column derivatization of the aldehyde group with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (DNPH), followed by HPLC-UV analysis. | Significantly improved sensitivity and specificity.[5] Derivatization shifts the detection wavelength to a less noisy region (e.g., 360 nm for DNPH). | Additional sample preparation step, which can introduce variability. Derivatizing agents can be toxic. | LOD/LOQ: Can reach low ng/mL to µg/mL levels.[5] Accuracy: Good, with typical recoveries of 85-115%. Precision: RSD <5% is achievable. |
| LC-MS/MS | Separation by HPLC coupled with tandem mass spectrometry for highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. | Excellent sensitivity and specificity, considered the "gold standard" for trace analysis. Can often be used without derivatization. | Higher cost of instrumentation and requires specialized expertise. Susceptible to matrix effects (ion suppression or enhancement) that must be carefully controlled. | LOD/LOQ: Can reach pg/mL to low ng/mL levels. Accuracy: Very good, with typical recoveries of 90-110%. Precision: RSD <5% is readily achievable. |
Recommended HPLC Method with Derivatization: A Detailed Protocol
For laboratories without access to LC-MS/MS, an HPLC-UV method with pre-column derivatization using DNPH offers a robust and sensitive alternative for the quantification of this compound. The following protocol is a recommended starting point, adapted from established methods for aldehyde analysis.
Experimental Workflow
Caption: Step-by-step workflow for the analysis of this compound using HPLC-UV with prior derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Step-by-Step Methodology
-
Preparation of DNPH Reagent: Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid. This solution should be prepared fresh.
-
Sample Preparation (from a biological matrix):
-
To 1 mL of plasma or tissue homogenate, add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 1 mL of the DNPH reagent.
-
Vortex and incubate at 60°C for 30 minutes in a sealed vial.
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction of the DNPH derivative:
-
Add 5 mL of n-hexane to the reaction mixture and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Repeat the extraction with another 5 mL of n-hexane and combine the extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase (e.g., acetonitrile/water, 60:40 v/v).
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile/water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to 360 nm.
-
Column Temperature: 30°C.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a surrogate matrix (e.g., blank plasma).
-
Process the standards through the same derivatization and extraction procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the 3-NPA-DNPH derivative against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
-
Alternative Analytical Strategies
While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound and related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and semi-volatile nitro compounds.[3] For a polar compound like this compound, derivatization to a more volatile and thermally stable form is often necessary. This adds complexity to the sample preparation but can provide excellent sensitivity and selectivity.
-
Spectrophotometry: Historically, 3-nitropropionic acid has been quantified using spectrophotometry after derivatization to form a colored compound. While simple and inexpensive, this method lacks the specificity of chromatographic techniques and is prone to interference.
Conclusion
The validation of an HPLC method for the analysis of this compound is a critical exercise that underpins the reliability of research and development data. While direct analysis by HPLC-UV is challenging due to the molecule's poor chromophore, derivatization with agents such as DNPH provides a robust and sensitive alternative. For the highest level of sensitivity and specificity, LC-MS/MS remains the method of choice.
Regardless of the chosen method, a thorough validation process, guided by the principles outlined by regulatory bodies such as the ICH, is non-negotiable. By understanding the rationale behind each validation parameter and by meticulously characterizing the performance of the chosen method, researchers can ensure the integrity and defensibility of their analytical results. This commitment to scientific rigor is the bedrock upon which safe and effective pharmaceuticals are built.
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Gampe, N., et al. (2022). Analysis of 3-nitropropionic acid in Fabaceae plants by HPLC-MS/MS. PubMed Central. [Link]
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Voll, A. S., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18888-18902. [Link]
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Wróblewska, K., & Giebułtowicz, J. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]
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Zaugg, S. D., et al. (1987). Detection and quantitative determination of 3-nitropropionic acid in bovine urine. Journal of agricultural and food chemistry, 35(4), 627-630. [Link]
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Zotou, A., et al. (2004). Determination of aliphatic and aromatic aldehydes in polluted airs as their 2,4-dinitrophenylhydrazones by high performance liquid chromatography. Journal of separation science, 27(10-11), 843-851. [Link]
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A Comparative Guide to the Biological Activities of 3-Nitropropanal and 3-Nitropropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of toxicology and drug development, a nuanced understanding of structurally similar molecules can unveil critical differences in their biological impact. This guide provides an in-depth technical comparison of 3-Nitropropanal and 3-nitropropanol, two aliphatic nitro compounds that, despite their close structural relationship, exhibit distinct toxicological profiles. While both are precursors to the potent mitochondrial toxin, 3-nitropropanoic acid (3-NPA), their metabolic activation and intrinsic activities warrant a detailed examination for researchers investigating neurodegenerative diseases, mitochondrial dysfunction, and the metabolism of xenobiotics.
This document moves beyond a simple recitation of facts, offering a synthesized analysis grounded in experimental data. We will explore the causal chain from metabolic activation to cellular toxicity, providing field-proven insights into the experimental choices that underpin our current understanding of these compounds.
The Metabolic Interplay: A Tale of Two Precursors
The biological activity of 3-nitropropanol is intrinsically linked to its metabolism, a process in which this compound serves as a fleeting intermediate. 3-nitropropanol itself is not considered highly toxic; its menace lies in its biotransformation into the highly toxic 3-nitropropanoic acid (3-NPA).[1] This conversion is a two-step enzymatic process primarily occurring in the liver.
First, hepatic alcohol dehydrogenase catalyzes the oxidation of 3-nitropropanol to this compound. Subsequently, aldehyde dehydrogenase rapidly oxidizes this compound to 3-NPA.[2] This metabolic cascade is the pivotal event that unleashes the toxic potential of 3-nitropropanol.
Caption: The toxic mechanism of 3-NPA via succinate dehydrogenase inhibition.
Quantitative Comparison of Toxicity
The most direct way to compare the biological activity of these compounds from a toxicological perspective is through their median lethal dose (LD50) values. The available data underscores the role of metabolism in the toxicity of 3-nitropropanol.
| Compound | Species | Route | LD50 | Reference |
| 3-Nitropropanol | Rat | Oral | 77 mg/kg | [3] |
| 3-Nitropropanoic Acid (3-NPA) | Mouse | Oral | 68.1 mg/kg | [4] |
| 3-Nitropropanoic Acid (3-NPA) | Rat | Intraperitoneal | 67 mg/kg | [4][5] |
| 3-Nitropropanoic Acid (3-NPA) | Rat | Subcutaneous | 22 mg/kg | [4][5] |
The oral LD50 of 3-nitropropanol in rats is 77 mg/kg. [3]In comparison, the oral LD50 of its metabolite, 3-NPA, in mice is 68.1 mg/kg. [4]While these values are in a similar range, it is crucial to recognize that the toxicity of 3-nitropropanol is dependent on the rate and extent of its conversion to 3-NPA, which can vary between species and individuals. The comparable LD50 values suggest a rapid and efficient conversion of 3-nitropropanol to 3-NPA in vivo.
Experimental Protocols
Protocol 1: In Vitro Assay for Succinate Dehydrogenase (SDH) Activity
This protocol provides a method to assess the inhibitory effects of 3-nitropropanol, this compound, and 3-NPA on SDH activity in isolated mitochondria or cell lysates. The assay is based on the reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product by the electrons transferred from succinate.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (e.g., 1 M)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Test compounds (3-nitropropanol, this compound, 3-NPA) dissolved in an appropriate solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a specific amount of mitochondrial protein or cell lysate to each well.
-
Add the different concentrations of the test compounds to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for the interaction between the compounds and the enzyme.
-
Initiate the reaction by adding succinate to all wells.
-
Add MTT solution to each well.
-
Incubate the plate for a suitable time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Stop the reaction by adding the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of SDH inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of SDH activity).
Caption: Workflow for the in vitro succinate dehydrogenase (SDH) inhibition assay.
Protocol 2: Acute Oral Toxicity Study (LD50 Determination)
This protocol outlines a general procedure for determining the acute oral LD50 of a compound in rodents, following established guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).
Materials:
-
Test compound (3-nitropropanol or this compound)
-
Vehicle for administration (e.g., water, corn oil)
-
Laboratory animals (e.g., rats or mice of a specific strain, age, and sex)
-
Oral gavage needles
-
Animal caging and husbandry supplies
-
Calibrated balance for weighing animals and the test substance
Procedure:
-
Dose Selection and Grouping: Based on preliminary range-finding studies, select a range of dose levels expected to cause mortality from approximately 10% to 90%. Assign a sufficient number of animals (e.g., 5-10 per sex) to each dose group and a control group (vehicle only).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Fasting: Fast the animals overnight before dosing (with access to water).
-
Dose Administration: Accurately weigh each animal and administer the calculated dose of the test substance or vehicle by oral gavage.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) on the first day and at least once daily for 14 days.
-
Data Collection: Record all clinical signs, the time of onset, duration, and severity. Record the number of mortalities in each group.
-
Body Weight: Measure and record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Calculation: Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its 95% confidence limits.
Conclusion: A Pro-toxin and its Transient Intermediate
The biological activities of this compound and 3-nitropropanol are intricately connected through a metabolic pathway that culminates in the formation of the potent mitochondrial toxin, 3-nitropropanoic acid. While 3-nitropropanol serves as a stable precursor, its toxicity is realized upon its oxidation to 3-NPA, a process in which this compound is a short-lived but necessary intermediate. The available toxicological data, primarily focused on 3-nitropropanol and 3-NPA, highlight the critical role of metabolic activation in determining the ultimate biological effect. For researchers in toxicology and drug development, this comparison underscores the importance of considering not just the parent compound but also its metabolic fate and the intrinsic activity of its metabolites. Future research aimed at trapping and characterizing the biological activity of the transient this compound could provide a more complete picture of the toxicokinetics of this class of compounds.
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Alston, T. A., Mela, L., & Bright, H. J. (1977). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. Proceedings of the National Academy of Sciences, 74(9), 3767-3771. [Link]
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A Senior Application Scientist's Guide to the Analytical Landscape of Nitro Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of nitro compounds is a critical endeavor. These compounds, characterized by the presence of one or more nitro functional groups (-NO₂), span a vast chemical space, from life-saving pharmaceuticals to highly energetic materials. The inherent diversity in their chemical and physical properties necessitates a nuanced approach to their analytical determination. This guide provides a comparative study of the principal analytical methods for nitro compounds, offering field-proven insights and experimental data to inform your methodological choices.
The Analytical Challenge: Understanding the Nitro Group
The nitro group's strong electron-withdrawing nature profoundly influences the chemical and physical properties of a molecule, making it a unique analytical target.[1] This polarity results in lower volatility compared to other functional groups of similar molecular weight.[2] For instance, nitromethane (MW 61) has a boiling point of 101°C, while 2-propanone (MW 58) boils at 56°C.[2] Spectroscopically, nitro compounds exhibit characteristic absorption bands. In infrared (IR) spectroscopy, nitroalkanes show strong bands around 1550 cm⁻¹ and 1375 cm⁻¹, while aromatic nitro compounds absorb at slightly lower frequencies.[2] In UV-Vis spectroscopy, aromatic nitro compounds display extended conjugation, leading to absorption at longer wavelengths (around 330 nm for nitrobenzene).[2] These properties are fundamental to the selection and optimization of analytical methods.
Chromatographic Techniques: The Workhorses of Separation
Chromatography is the cornerstone of nitro compound analysis, offering powerful separation capabilities for complex mixtures.[3][4] The choice between gas and liquid chromatography hinges primarily on the analyte's volatility and thermal stability.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile nitro compounds.[5][6] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.[7]
Causality in Detector Selection for GC:
The choice of detector is paramount for achieving the desired sensitivity and selectivity.
-
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, making it an excellent choice for nitro compounds.[8] Its response to electronegative compounds makes it prone to interferences from halogenated compounds and phthalates, necessitating confirmatory analysis.[8]
-
Nitrogen-Phosphorus Detector (NPD): The NPD offers superior selectivity for nitrogen-containing compounds over the Flame Ionization Detector (FID), making it a more robust choice for complex matrices.[9]
-
Mass Spectrometry (MS): GC-MS provides the highest level of confidence in analyte identification through the generation of mass spectra. It is the recommended method by the EPA for its selectivity and sensitivity.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for non-volatile and thermally labile nitro compounds, such as many explosives and pharmaceuticals.[5][6] Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase.
Causality in HPLC Detector Selection:
-
UV-Vis Detector: This is the most common detector for HPLC analysis of nitroaromatic compounds due to their strong UV absorbance.[9] The wavelength of maximum absorbance is selected for optimal sensitivity.[10]
-
Mass Spectrometry (MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for complex sample matrices and trace-level analysis.[5][6][11] It generally offers higher sensitivity than GC-MS for large, polar, or unstable compounds.[6]
Spectroscopic Methods: Probing Molecular Structure
Spectroscopic techniques provide valuable information about the molecular structure and concentration of nitro compounds.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of nitro compounds in solution, particularly for quality control applications.[12][13] The analysis is based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the qualitative identification of the nitro functional group.[12][15] The N-O stretching vibrations give rise to two strong and characteristic absorption bands, making the nitro group readily identifiable.[15] For nitroalkanes, these bands appear around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). In aromatic nitro compounds, these bands are shifted to slightly lower wavenumbers: 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[1][16]
Electrochemical Methods: High Sensitivity for Specific Applications
Electrochemical sensors offer a highly sensitive and selective approach for the detection of nitroaromatic compounds, particularly in environmental monitoring.[17][18][19][20][21] These methods are based on the electrochemical reduction of the nitro group at an electrode surface. The resulting current is proportional to the concentration of the nitro compound. Modified electrodes, incorporating materials like graphene or nanoparticles, can enhance sensitivity and selectivity.[20][21][22]
Comparative Performance of Analytical Methods
The choice of the most appropriate analytical method depends on a variety of factors, including the nature of the analyte, the sample matrix, the required sensitivity and selectivity, and practical considerations such as cost and sample throughput.
| Method | Principle | Analytes | Advantages | Disadvantages | Typical LODs |
| GC-ECD | Gas-phase separation and detection of electrophilic compounds. | Volatile & semi-volatile nitroaromatics, explosives. | High sensitivity to nitro compounds.[23] | Prone to interferences from other electronegative compounds.[8] Requires confirmation. | Low ppb range.[9] |
| GC-NPD | Gas-phase separation and selective detection of nitrogen-containing compounds. | Volatile & semi-volatile nitro compounds. | More selective than FID for nitrogen compounds.[9] | Less sensitive than ECD for some nitroaromatics. | Low ppb range.[9] |
| GC-MS | Gas-phase separation followed by mass-based detection. | Volatile & semi-volatile nitro compounds. | High selectivity and confident identification.[9] Recommended by EPA.[9] | Sample decomposition can occur in the injector.[9] | Sub to mid-ppb range.[9] |
| HPLC-UV | Liquid-phase separation with UV absorbance detection. | Non-volatile & thermally labile nitroaromatics, explosives, pharmaceuticals.[9] | Simple, robust, and widely applicable.[9] | Lower sensitivity and selectivity compared to MS. | Low ppb to low ppm range. |
| LC-MS | Liquid-phase separation coupled with mass-based detection. | Wide range of nitro compounds, including polar and high molecular weight. | High sensitivity and selectivity, suitable for complex matrices.[5][6][11] | Higher cost and complexity. | Femtogram levels.[11] |
| UV-Vis | Measurement of light absorption by the analyte in solution. | Nitro compounds with chromophores. | Rapid, simple, and cost-effective for quantitative analysis.[24] | Limited selectivity, susceptible to matrix interference. | Dependent on molar absorptivity. |
| IR | Measurement of molecular vibrations upon absorption of infrared radiation. | All nitro compounds. | Excellent for functional group identification. | Primarily qualitative, not ideal for quantification. | N/A for quantification. |
| Electrochemical | Measurement of current from the redox reaction of the nitro group. | Electroactive nitroaromatic compounds. | High sensitivity, potential for portability.[17][25] | Susceptible to matrix effects and electrode fouling. | Nanomolar to picomolar range.[17][20] |
Detailed Experimental Protocols
Protocol: Quantitative Analysis of Nitroaromatic Explosives in Water by HPLC-UV (Based on EPA Method 8330)
This protocol outlines a self-validating system for the determination of nitroaromatic explosives in water.
1. Principle: Nitroaromatic compounds are separated by reversed-phase HPLC and quantified using a UV detector.
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump.
-
UV-Vis detector set to 254 nm.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Autosampler.
-
Data acquisition and processing system.
3. Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Reagent water (HPLC grade).
-
Analytical standards of target nitroaromatic compounds.
4. Sample Preparation:
-
Allow the sample to come to room temperature.
-
For high concentration samples, dilute with a 50:50 mixture of methanol and water.
-
For low concentration samples, a solid-phase extraction (SPE) step may be required for pre-concentration.
-
Filter the sample through a 0.45 µm filter prior to injection.
5. Chromatographic Conditions:
-
Mobile Phase A: 100% Reagent Water.
-
Mobile Phase B: 50:50 Methanol:Acetonitrile.
-
Gradient: 50% B to 100% B over 25 minutes.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 30°C.
6. Calibration:
-
Prepare a series of calibration standards from a stock solution of the target analytes in methanol.
-
The concentration range should bracket the expected sample concentrations.
-
Inject each standard and construct a calibration curve by plotting peak area versus concentration. A linear regression with r² > 0.995 is required.
7. Quality Control (Self-Validation):
-
Method Blank: Analyze a reagent water blank with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): Analyze a standard of known concentration with each batch to verify the accuracy of the method. Recovery should be within 80-120%.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a sample with a known amount of analyte and analyze to assess matrix effects.
-
System Suitability: Before analysis, inject a standard to verify column performance (e.g., theoretical plates, tailing factor).
Protocol: Identification of a Nitro Group in an Unknown Compound by IR Spectroscopy
1. Principle: The presence of a nitro group is confirmed by identifying its characteristic asymmetric and symmetric stretching vibrations in the IR spectrum.
2. Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample holder (e.g., KBr pellet press, liquid cell).
3. Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
4. Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
5. Spectral Interpretation (Self-Validation):
-
Look for two strong absorption bands in the following regions:
-
The presence of both of these strong bands is a strong indication of a nitro group. The absence of these bands reliably rules out the presence of a nitro group.
Conclusion: An Integrated Approach to Nitro Compound Analysis
The selection of an analytical method for nitro compounds should be a deliberate process, guided by the specific analytical question and the inherent properties of the sample. For routine quantification of known nitroaromatics, HPLC-UV offers a robust and cost-effective solution. When dealing with complex matrices or requiring high sensitivity and confident identification, GC-MS and LC-MS are the premier choices. Spectroscopic methods like IR and UV-Vis serve as invaluable tools for structural elucidation and rapid quality control checks, respectively. Electrochemical methods, with their exceptional sensitivity, are poised to play an increasingly important role in the in-situ monitoring of nitroaromatic pollutants. By understanding the principles, strengths, and limitations of each technique, researchers can develop and validate analytical workflows that deliver accurate, reliable, and fit-for-purpose data.
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Walsh, M. E. (1993). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Journal of Chromatographic Science, 31(7), 253-258. Retrieved from [Link]
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-
ResearchGate. (2019). Electrochemical determination of nitroaromatic explosives at boron-doped diamond/graphene nanowall electrodes: 2,4,6-trinitrotoluene and 2,4,6-trinitroanisole in liquid effluents. Retrieved from [Link]
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-
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-
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ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
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A Comparative Guide to Confirming the Structure of 3-Nitropropanal Synthesis Products
For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and structural confirmation of reactive intermediates are paramount. 3-Nitropropanal, a potentially valuable building block, presents a classic case of synthetic ambiguity where the expected product may not be the sole or even the primary species in the reaction mixture. This guide provides an in-depth technical comparison of methodologies to definitively characterize the products arising from the synthesis of this compound, with a focus on the widely employed Henry (nitroaldol) reaction.
The Synthetic Challenge: Understanding the Henry Reaction Pathway
The synthesis of this compound is most commonly approached via the Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[1] In the case of this compound, this involves the reaction of nitroethane with formaldehyde.
However, a critical examination of the reaction mechanism reveals that the primary product is not this compound itself, but rather its constitutional isomer, 2-nitro-1-propanol . The reaction proceeds through the deprotonation of nitroethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[2]
Key Insight: The initial product of the Henry reaction between nitroethane and formaldehyde is 2-nitro-1-propanol. The formation of this compound would require a subsequent rearrangement, which is not a typically favored process under these conditions. Therefore, the core analytical challenge lies in distinguishing between these two isomers and identifying other potential byproducts.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Figure 1: Synthetic pathway of the Henry reaction between nitroethane and formaldehyde."; fontsize=10; fontcolor="#5F6368"; }
A Multi-faceted Approach to Structural Confirmation
A robust confirmation of the product structure requires a combination of chromatographic separation and spectroscopic analysis. Each technique provides a unique piece of the puzzle, and their combined interpretation is essential for unambiguous identification.
Chromatographic Separation: Resolving the Mixture
Given the potential for a mixture of products, including the primary β-nitro alcohol, unreacted starting materials, and dehydration byproducts, a reliable separation technique is the first critical step.
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of the reaction mixture. A reversed-phase C18 column with a polar mobile phase, such as an acidified water/acetonitrile gradient, can effectively separate the components based on their polarity.
| Compound | Expected Retention Behavior |
| 2-Nitro-1-propanol | The most polar product, expected to elute earliest. |
| This compound (if present) | Less polar than the alcohol, expected to have a longer retention time. |
| Nitroethane | Relatively nonpolar, will have a longer retention time. |
| 2-Nitropropene | The least polar component, will have the longest retention time. |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile byproducts. However, care must be taken as the thermal lability of β-nitro alcohols can lead to on-column dehydration, potentially giving a misleading representation of the initial product distribution.[3]
Spectroscopic Elucidation: The Definitive Evidence
NMR is arguably the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectra of 2-nitro-1-propanol and this compound are predicted to be distinctly different.
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
} caption { label="Figure 2: Comparison of expected ¹H NMR signals."; fontsize=10; fontcolor="#5F6368"; }
The most telling signal would be the presence of a downfield aldehyde proton (~9.8 ppm) for this compound, which would be absent in the spectrum of 2-nitro-1-propanol. Conversely, the presence of a hydroxyl proton and the distinct splitting patterns of the methine and methylene groups adjacent to the nitro and hydroxyl groups would confirm the structure of 2-nitro-1-propanol. For comparison, the ¹H NMR spectrum of the closely related 2-nitroethanol shows signals for the methylene group adjacent to the nitro group at approximately 4.55 ppm and the methylene group adjacent to the hydroxyl group at around 4.11 ppm.[4]
¹³C NMR Spectroscopy: The carbon NMR spectra would also provide clear differentiation.
| Carbon Environment | Expected Chemical Shift (ppm) for 2-Nitro-1-propanol | Expected Chemical Shift (ppm) for this compound |
| C=O | - | ~200 |
| CH-NO₂ | ~85-90 | - |
| CH₂-NO₂ | - | ~70-75 |
| CH₂-OH | ~60-65 | - |
| CH₂-CHO | - | ~40-45 |
| CH₃ | ~15-20 | - |
The presence of a carbonyl carbon signal at ~200 ppm would be definitive for this compound, while its absence and the presence of signals corresponding to a secondary alcohol and a methine group attached to the nitro group would confirm 2-nitro-1-propanol.
IR spectroscopy is an excellent tool for identifying key functional groups.
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} caption { label="Figure 3: Comparative IR functional group analysis."; fontsize=10; fontcolor="#5F6368"; }
The most significant differentiators are the presence of a broad O-H stretch for the alcohol and the strong C=O stretch for the aldehyde. The characteristic asymmetric and symmetric stretches of the nitro group will be present in both isomers.[5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both 2-nitro-1-propanol and this compound have the same molecular weight (105.09 g/mol ), their fragmentation patterns under electron ionization (EI) would differ.
Expected Fragmentation Patterns:
-
2-Nitro-1-propanol: Likely to show a loss of the nitro group (NO₂, 46 Da) and/or a loss of the hydroxymethyl group (CH₂OH, 31 Da). Alpha cleavage next to the alcohol is also a common fragmentation pathway for alcohols.[6]
-
This compound: Expected to show fragmentation characteristic of aldehydes, such as the loss of the formyl radical (CHO, 29 Da). Cleavage of the C-C bond alpha to the nitro group is also probable.
The presence of a significant M-29 peak would strongly suggest the presence of the aldehyde, while an M-31 or M-46 peak would be more indicative of the nitro alcohol.
Experimental Protocols
Synthesis of 2-Nitro-1-propanol (Henry Reaction Product)
This protocol is adapted from the synthesis of 2-nitroethanol and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add nitroethane (1 equivalent) and a catalytic amount of a base (e.g., triethylamine or potassium carbonate, ~0.1 equivalents).
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents) to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
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} caption { label="Figure 4: Analytical workflow for product characterization."; fontsize=10; fontcolor="#5F6368"; }
Comparative Data Summary
| Analytical Technique | Expected Result for 2-Nitro-1-propanol | Expected Result for this compound | Key Differentiator |
| ¹H NMR | Absence of aldehyde proton; presence of OH proton and characteristic methine and methylene signals. | Aldehyde proton at ~9.8 ppm. | Aldehyde proton signal. |
| ¹³C NMR | Absence of carbonyl carbon; presence of signals for secondary alcohol and CH-NO₂. | Carbonyl carbon at ~200 ppm. | Carbonyl carbon signal. |
| IR Spectroscopy | Broad O-H stretch at ~3400 cm⁻¹. | Strong C=O stretch at ~1725 cm⁻¹. | O-H vs. C=O stretch. |
| Mass Spectrometry | Potential loss of CH₂OH (31 Da) or NO₂ (46 Da). | Potential loss of CHO (29 Da). | M-29 vs. M-31/M-46 fragments. |
| HPLC | Earlier retention time (more polar). | Later retention time (less polar). | Retention time. |
Conclusion and Best Practices
The synthesis of this compound via the Henry reaction is a classic example where a nuanced understanding of the reaction mechanism and a comprehensive analytical approach are essential for accurate structural confirmation. The evidence strongly suggests that the primary product of the reaction between nitroethane and formaldehyde is 2-nitro-1-propanol , not this compound.
For researchers aiming to synthesize and characterize this and related compounds, the following best practices are recommended:
-
Assume a Mixture: Do not assume the reaction yields a single, pure product. Always plan for the separation and characterization of a mixture.
-
Prioritize NMR: While other techniques are valuable, NMR spectroscopy provides the most definitive structural information.
-
Use Multiple Techniques: Corroborate findings from different analytical methods to build a strong, self-validating case for the structure of the isolated products.
-
Consider Stability: Be aware of the potential for on-column degradation in GC analysis and handle the isolated products with care, as nitro-alcohols can be thermally sensitive.
By employing the systematic approach outlined in this guide, researchers can confidently navigate the complexities of the Henry reaction and achieve unambiguous structural confirmation of their synthetic products.
References
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Sciencemadness Discussion Board. (2010). Nitromethane, nitroethane, nitropropane synthesis via industrial route. Retrieved January 26, 2026, from [Link]
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Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved January 26, 2026, from [Link]
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A Senior Scientist's Guide to Inter-laboratory Validation of 3-Nitropropanal Quantification
Introduction: The Imperative for Validated 3-Nitropropanal Quantification
This compound (3-NPA) and its parent compound, 3-nitropropanol (3-NPOH), are potent neurotoxins found in various leguminous plants, particularly of the Astragalus genus.[1] These compounds have been implicated in significant livestock poisoning events and are subjects of intense toxicological research.[1] The primary mechanism of toxicity for 3-NPA involves the irreversible inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial electron transport chain, which effectively halts cellular ATP production.[2] Given that 3-NPOH is readily converted to the more toxic 3-NPA by hepatic alcohol dehydrogenases, the accurate quantification of both compounds in biological matrices, feed, and environmental samples is paramount for risk assessment, regulatory compliance, and research into neurodegenerative processes.[1][2]
An analytical method, no matter how sensitive in a single laboratory, is only broadly applicable if it is robust, reliable, and transferable. This is the purpose of an inter-laboratory validation study: to rigorously assess the reproducibility of a method when performed by different analysts in different laboratories. This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory validation study for 3-NPA quantification, comparing common analytical techniques and outlining the critical parameters that underpin a trustworthy and authoritative analytical protocol.
Section 1: A Comparative Overview of Analytical Methodologies
The choice of analytical technique is the foundation of any quantification effort. For 3-NPA, several methods are available, each with distinct advantages and limitations. The selection often depends on the required sensitivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique. A common approach involves reversed-phase HPLC to separate 3-NPA and 3-NPOH from matrix components, followed by UV detection.[3] While reliable, its sensitivity can be limited in complex biological samples, and co-eluting impurities can interfere with accurate quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification of toxins in complex matrices. LC-MS/MS offers superior sensitivity and specificity by identifying compounds based on both their retention time and their unique mass-to-charge ratio (m/z) of precursor and product ions.[4] A validated HPLC-MS/MS method has been developed for determining 3-NPA in plant materials, demonstrating its suitability for high-sensitivity applications.[4]
-
Spectrophotometry: Spectrophotometric methods have been developed for determining 3-NPA in biological extracts.[5] These methods are often simpler and faster than chromatography but are generally less specific and more susceptible to interference from other compounds in the sample, making them better suited for screening purposes than for precise quantification.[5][6]
-
Gas Chromatography (GC): GC-based methods, often coupled with mass spectrometry (GC-MS) or electron capture detection (ECD), can also be employed for the analysis of nitro-compounds.[7] These methods may require derivatization of the analyte to improve volatility and thermal stability.
For the purposes of a rigorous inter-laboratory validation, HPLC-UV and LC-MS/MS represent the most viable and commonly compared alternatives due to their balance of specificity, sensitivity, and established use in analytical chemistry.
Section 2: The Inter-laboratory Validation Workflow: A Blueprint for Reliability
An inter-laboratory study is a systematic process designed to evaluate the performance of an analytical method across a representative sample of laboratories.[8] The success of such a study hinges on meticulous planning and adherence to a standardized workflow, as outlined by organizations like AOAC INTERNATIONAL.[9][10]
The causality behind this structured approach is to isolate the method's performance from other variables. By providing all labs with identical, homogeneous samples and a highly detailed, unambiguous protocol, the study ensures that any observed variability is primarily attributable to the inherent reproducibility of the method itself and the subtle, unavoidable differences between laboratory environments (e.g., instruments, reagents, analysts).
Caption: A typical workflow for an inter-laboratory validation study.
Experimental Protocol: Quantification of 3-NPA via LC-MS/MS
This protocol is a representative example for an inter-laboratory study. Its level of detail is critical to minimize procedural variability between labs.
1. Objective: To quantify the concentration of this compound (3-NPA) in spiked bovine plasma samples.
2. Materials & Reagents:
-
3-NPA Certified Reference Standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Bovine Plasma (verified 3-NPA free)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)
3. Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-NPA standard in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution in a 50:50 acetonitrile/water mixture.
-
Sample Extraction:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 1.0 mL of plasma into a 15 mL polypropylene tube.
-
Add 3.0 mL of 1% formic acid in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of 5% methanol in water.
-
4. Solid Phase Extraction (SPE) Cleanup (Self-Validating Step):
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the entire reconstituted sample onto the cartridge.
- Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Elute the 3-NPA with 3 mL of acetonitrile.
- Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase A.
- Transfer to an autosampler vial for analysis.
5. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Monitor for precursor ion [M-H]⁻ m/z 104.0 and at least two product ions for confirmation.
Section 3: Data Presentation and Performance Metrics
Following analysis by all participating laboratories, the data must be compiled and statistically analyzed to determine the method's key performance characteristics.[11][12] The primary goal is to assess precision (repeatability and reproducibility) and accuracy.
-
Repeatability (RSDr): The precision obtained under identical operating conditions over a short interval. It reflects the method's performance within a single laboratory.
-
Reproducibility (RSDR): The precision obtained between laboratories. This is the most critical parameter of an inter-laboratory study, as it defines the method's robustness in the real world.[11]
-
Accuracy (Recovery): The closeness of the mean test result to the true or accepted reference value. It is typically determined using a certified reference material or spiked samples.[13]
Hypothetical Comparison of HPLC-UV vs. LC-MS/MS
The table below summarizes hypothetical but realistic data from a 5-laboratory study on a plasma sample spiked with 10 ng/mL of 3-NPA. These values are based on typical performance characteristics seen in validation studies for similar small molecule toxins.[8][14]
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | AOAC Acceptance Criteria (Typical) |
| Repeatability (RSDr %) | 5.8% | 3.1% | < 7.3% |
| Reproducibility (RSDR %) | 11.2% | 6.5% | < 11% |
| Accuracy (Mean Recovery %) | 92.5% | 99.1% | 80-110% |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 0.5 ng/mL | Method Dependent |
Interpretation: In this hypothetical comparison, both methods demonstrate acceptable accuracy. However, the LC-MS/MS method shows significantly better precision, with both RSDr and RSDR values being much lower than the HPLC-UV method and falling well within typical AOAC guidelines for an analyte at this concentration.[10] Furthermore, the superior sensitivity of LC-MS/MS (lower LOQ) makes it the more suitable method for trace-level analysis.
Section 4: The Self-Validating System: Ensuring Trustworthiness
For a protocol to be truly trustworthy, it must contain a system of internal checks and balances. This self-validating system ensures that the data from every analytical run is reliable. Key components include:
-
Method Blank: A sample containing all components except the analyte, processed identically to the unknown samples. This checks for contamination.
-
Quality Control (QC) Samples: Samples with a known concentration of the analyte (e.g., low, medium, high concentrations) that are run alongside the unknowns. The results must fall within pre-defined limits to accept the run.
-
Certified Reference Material (CRM): A highly characterized and homogeneous material with a certified concentration of the analyte. Analyzing a CRM provides an independent and authoritative verification of the method's accuracy.[13]
-
System Suitability Test: A series of injections of a known standard performed before the analytical run to ensure the chromatographic system (e.g., peak shape, retention time, detector response) is performing correctly.
Caption: Logical flow of a self-validating analytical run.
Conclusion
The inter-laboratory validation of a this compound quantification method is a rigorous but essential undertaking. It provides the highest level of confidence in an analytical method's performance, ensuring that results are reproducible and reliable across different scientific settings. While LC-MS/MS often provides superior sensitivity and specificity, the choice of method must be fit for purpose. By following a structured validation workflow, employing robust statistical analysis, and embedding a self-validating system of quality controls, researchers can establish an authoritative and trustworthy protocol for the quantification of this significant neurotoxin, thereby supporting critical work in toxicology, food safety, and drug development.
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Guide to Synthon Efficacy: 3-Nitropropanal vs. Alternative Nitro-Aldehydes
An objective, data-driven comparison for researchers, scientists, and drug development professionals.
In the landscape of synthetic organic chemistry, nitro-aldehydes represent a class of exceptionally versatile synthons. The dual reactivity conferred by the electron-withdrawing nitro group and the electrophilic aldehyde functionality provides a powerful platform for carbon-carbon bond formation and the construction of complex molecular architectures. Among these, 3-nitropropanal has garnered significant attention as a flexible three-carbon building block. This guide offers a deep comparative analysis of the efficacy of this compound, juxtaposed with other classes of nitro-aldehydes, grounded in experimental data and mechanistic principles to inform your synthetic strategy.
PART 1: The Distinctive Chemistry of this compound
This compound is characterized by a nitro group at the β-position relative to the aldehyde. This specific arrangement is not a trivial structural detail; it is the primary determinant of its unique reactivity profile. The powerful inductive effect of the nitro group acidifies the α-protons, facilitating the formation of a nucleophilic nitronate anion upon treatment with a base. Simultaneously, the aldehyde group remains a potent electrophilic site. This inherent duality allows this compound to act as both a nucleophile and an electrophile, often in sequential or cascade reactions, without the immediate intramolecular interference that can plague α-nitro-aldehydes.
PART 2: A Comparative Benchmarking of Nitro-Aldehyde Synthons
The utility of this compound is best understood when compared against other common nitro-aldehydes, namely aromatic variants like 2-nitrobenzaldehyde and highly reactive α-nitro-aldehydes, which are often generated in situ.
| Feature | This compound | 2-Nitrobenzaldehyde | α-Nitro-aldehydes (Generated in situ) |
| Structure | O₂N-CH₂-CH₂-CHO | R-CH(NO₂)-CHO | |
| Key Reactions | Henry Reaction, Michael Addition, Heterocycle Synthesis.[1][2] | Reductive Cyclization, Condensation Reactions, Wittig Reaction.[3][4] | Henry Reaction, Nef Reaction.[5][6] |
| α-Proton Acidity | Moderately acidic, readily forms a nitronate. | Not applicable (no aliphatic α-protons). | Highly acidic, very reactive. |
| Aldehyde Reactivity | High. | Moderate, subject to steric hindrance from the ortho-nitro group.[7] | High, but prone to side reactions.[5] |
| Stability & Handling | Moderate stability; can be isolated but may polymerize on storage. | High stability, typically a crystalline solid.[7] | Low stability; generated and used immediately to avoid decomposition or self-reaction.[5] |
| Primary Advantage | Versatile C3 synthon for building γ-amino acids and heterocycles. | Rigid aromatic scaffold for synthesis of quinolines and other fused systems.[4] | Direct route to β-nitro alcohols. |
| Primary Disadvantage | Potential for self-condensation. | Limited to aromatic frameworks; lacks a nucleophilic α-carbon. | Instability necessitates carefully controlled reaction conditions. |
PART 3: Experimental Performance in Key Transformations
The true measure of a synthon's efficacy lies in its performance in pivotal chemical reactions. Here, we compare these nitro-aldehydes in the context of the Henry (nitroaldol) reaction, a cornerstone of C-C bond formation.
The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][8] The resulting β-nitro alcohol is a valuable intermediate that can be further transformed into nitroalkenes, amino alcohols, or α-hydroxy carboxylic acids.[6]
Step-by-Step Methodology:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroalkane component (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).
-
Base-Mediated Deprotonation: Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) and add the base (e.g., DBU, TMG, or a chiral catalyst for asymmetric variants) dropwise to generate the nitronate anion.
-
Aldehyde Addition: Slowly add the aldehyde component (1.0-1.2 eq), dissolved in a minimal amount of the reaction solvent, to the nitronate solution.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
Caption: Generalized workflow for the base-catalyzed Henry reaction.
| Synthon Combination | Product Type | Typical Yield | Key Considerations |
| This compound + Ketone | γ-Nitro alcohol | Good to Excellent | This compound acts as the nitroalkane component. The aldehyde is highly reactive. |
| 2-Nitrobenzaldehyde + Nitromethane | Aromatic β-Nitro alcohol | Excellent | 2-Nitrobenzaldehyde acts as the electrophile. Steric hindrance can be a factor.[7] |
| Aldehyde + Nitromethane (in situ α-nitro-aldehyde precursor) | β-Nitro alcohol | Good to Excellent | Requires careful control to prevent side reactions like the competing Henry reaction between the starting nitro compound and the product aldehyde.[5] |
PART 4: Advanced Applications in Heterocycle Synthesis
A significant advantage of nitro-aldehydes is their utility in constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. The synthetic sequence typically involves an initial C-C bond formation followed by reduction of the nitro group to a primary amine, which then undergoes intramolecular cyclization.
Caption: Strategic flow for N-heterocycle synthesis from a nitro-aldehyde.
This powerful cascade strategy is particularly effective with This compound for creating substituted piperidines and other saturated heterocycles. In contrast, 2-nitrobenzaldehyde is a classic precursor for quinolines via the Friedländer annulation, where the nitro group is reduced and condenses with an enolizable ketone.
PART 5: Final Recommendations for Synthon Selection
The choice of a nitro-aldehyde synthon is fundamentally dictated by the target molecular architecture. Your decision should be guided by the following principles:
-
For constructing aliphatic chains and saturated N-heterocycles, particularly those requiring a γ-amino acid or 1,4-dicarbonyl precursor, This compound is often the superior choice due to its ideal balance of reactivity and handling as a C3 building block.
-
For the synthesis of aromatic and fused heterocyclic systems like quinolines, indoles, or Schiff bases for metal complexes, 2-nitrobenzaldehyde provides a rigid, pre-functionalized scaffold that is stable and highly effective in condensation and reductive cyclization strategies.[4]
-
When the primary goal is the direct synthesis of a β-nitro alcohol from a simple aldehyde, the in situ generation of an α-nitro-aldehyde via the reaction of a nitroalkane like nitromethane is the most direct path. However, be prepared for the challenges associated with the low stability of the intermediates.[5]
By understanding the distinct steric and electronic properties of these synthons and leveraging their unique reactivities, researchers can design more efficient, elegant, and successful synthetic routes.
References
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Henry Reaction (Nitroaldol Reaction). TCI Chemicals.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
- Asif, M. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate.
- Asaad, M., et al. (2018). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters, 20(10), 3036-3040.
- Aslanov, D. (2020). The Henry Reaction: Recent Examples. ResearchGate.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- Chemistry Portal. (2018). Henry Reaction (Nitroaldol reaction). [Video]. YouTube.
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- 8. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitropropanal
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Nitropropanal. The focus is on procedural, step-by-step guidance for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and laboratory best practices.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is a bifunctional molecule containing both a reactive aldehyde group and a nitro group. This structure dictates its toxicological profile and informs the stringent PPE requirements for its handling. While specific toxicological data for this compound is limited, the known hazards of related nitroalkanes, aldehydes, and structurally similar compounds like 3-Nitropropanol and 3-Nitropropionic acid provide a strong basis for a thorough hazard assessment.[1][2][3]
The primary hazards are associated with:
-
High Reactivity: Aldehydes are prone to oxidation and polymerization, and the electron-withdrawing nature of the nitro group can enhance this reactivity.[4]
-
Toxicity: Nitro compounds and aldehydes can be toxic if swallowed, inhaled, or absorbed through the skin.[1][5] They are often irritants to the skin, eyes, and respiratory system.[5][6][7]
Based on analogous compounds, this compound should be treated as a substance with the following potential GHS classifications:
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Core Directive: Essential PPE for Handling this compound
A multi-layered approach to PPE is mandatory to ensure complete protection against the various routes of potential exposure.[8] The following provides a detailed breakdown of required equipment.
Hand Protection: The First Line of Defense
Given the risk of skin irritation and dermal absorption, selecting the correct gloves is critical. A single glove layer is insufficient.
-
Primary Recommendation: Double Gloving.
-
Inner Glove: A thinner nitrile glove provides a base layer of protection and maintains dexterity.
-
Outer Glove: A heavier-duty glove made of Butyl rubber or Viton™ is recommended for robust chemical resistance against both nitro compounds and aldehydes.[9]
-
-
Causality: Nitrile offers good splash protection but can be permeated by certain organic compounds over time. The outer, more resistant glove provides the primary chemical barrier, while the inner glove protects against incidental exposure during the doffing process. Always check manufacturer-specific glove permeation data.
-
Protocol:
-
Inspect all gloves for tears or defects before use.
-
Don the inner nitrile glove, ensuring a snug fit.
-
Don the outer, chemical-resistant glove, pulling the cuff over the sleeve of the lab coat.[10]
-
Change outer gloves immediately if contamination is suspected or after a maximum of 2 hours of use.
-
Eye and Face Protection: Shielding Against Splashes and Vapors
This compound and its solutions pose a significant risk of causing serious eye irritation or damage.[6][7]
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes.
-
Enhanced Protection: When handling larger quantities (>50 mL), pouring, or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][10][11]
-
Causality: Goggles protect against direct liquid splashes from various angles. A face shield adds a critical layer of protection for the entire face and neck from splashes and potential aerosolized particles.[12]
Body Protection: Preventing Dermal Contact
Contamination of personal clothing can lead to prolonged, unnoticed skin exposure.
-
Standard Protocol: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is required for all operations.
-
High-Risk Operations: For tasks involving a high risk of splashing, such as large-scale transfers or reaction quenching, a chemically resistant apron made of rubber or neoprene should be worn over the lab coat.[10]
-
Footwear: Fully enclosed, chemical-resistant footwear is required.[10][11] Cloth or mesh-topped shoes are prohibited in the laboratory space.
Respiratory Protection: A Critical Control for Inhalation Hazards
Handling this compound outside of a certified chemical fume hood is strictly prohibited. If there is a potential for exposure above established limits, or during an emergency situation such as a spill, respiratory protection is necessary.[4]
-
Engineering Controls First: A properly functioning chemical fume hood is the primary method of controlling inhalation exposure.
-
When Respirators are Needed: In the event of fume hood failure or a significant spill, a NIOSH-approved respirator is required.
-
Respirator Type: A full-face respirator with organic vapor/acid gas (OV/AG) cartridges is recommended. A full-face piece provides the dual benefit of respiratory and eye protection.
-
Self-Contained Breathing Apparatus (SCBA): For large, uncontrolled releases or in oxygen-deficient atmospheres, an SCBA is necessary.[13]
-
Regulatory Compliance: The use of respirators must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including medical evaluation, training, and fit testing.[9]
Operational Plan: PPE Protocols in Practice
The level of PPE must match the specific task and associated risks.
Table 1: PPE Selection Guide for Common Laboratory Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical Splash Goggles | Lab Coat | Required if outside a fume hood or containment glove box. |
| Preparing Solutions | Double-gloved (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | Lab Coat & Chemical Apron | Work must be performed in a chemical fume hood. |
| Running Reaction | Double-gloved (Nitrile inner, Butyl/Viton outer) | Chemical Splash Goggles | Lab Coat | Work must be performed in a chemical fume hood. |
| Work-up/Extraction | Double-gloved (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | Lab Coat & Chemical Apron | Work must be performed in a chemical fume hood. |
| Small Spill Cleanup | Double-gloved (Nitrile inner, Butyl/Viton outer) | Goggles & Face Shield | Lab Coat & Chemical Apron | Full-face respirator with OV/AG cartridges. |
Experimental Workflow: PPE Donning and Doffing Sequence
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The principle is to don from the "cleanest" to the "dirtiest" and doff in the reverse order.
Caption: PPE Donning and Doffing Workflow.
Emergency Response and Disposal Plan
Immediate Actions for Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.
Emergency Response Workflow
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. 3-Nitropropanol | 25182-84-7 | Benchchem [benchchem.com]
- 3. 3-Nitro-1-propanol | C3H7NO3 | CID 32832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 3-NITROPROPANOL - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. nj.gov [nj.gov]
- 10. cdc.gov [cdc.gov]
- 11. epa.gov [epa.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
